molecular formula C10H12N2O3 B554456 Z-Gly-NH2 CAS No. 949-90-6

Z-Gly-NH2

货号: B554456
CAS 编号: 949-90-6
分子量: 208.21 g/mol
InChI 键: HQYMUNCIMNFLDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Gly-NH2, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMUNCIMNFLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915230
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-90-6
Record name Phenylmethyl N-(2-amino-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl carbamoylmethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 949-90-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl carbamoylmethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL CARBAMOYLMETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NLL3GNH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Structure and Synthesis of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2), a fundamental building block in peptide chemistry. It details the molecule's structural components, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Molecular Structure and Properties

N-Benzyloxycarbonylglycinamide, commonly abbreviated as this compound or Cbthis compound, is a derivative of the amino acid glycine. Its structure is characterized by three key components:

  • Glycine Backbone : The simplest amino acid structure, providing the core framework.

  • Z-group (Benzyloxycarbonyl) : An amine-protecting group attached to the nitrogen atom of glycine. This group is crucial in peptide synthesis as it prevents the amine from participating in unwanted side reactions during peptide bond formation. It is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation.

  • C-terminal Amide (-NH2) : The carboxylic acid group of glycine is converted into a primary amide. This modification is significant in the synthesis of peptide amides, which are common in many biologically active peptides and pharmaceuticals.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSynonyms
CAS Number 949-90-6[1][2][3]Z-glycine amide, N-Cbz-glycinamide, Carbobenzoxyglycinamide, N-carbobenzyloxy-glycinamide, Benzyloxycarbonylglycinamide[2][4]
Molecular Formula C10H12N2O3[2][3][5]
Molecular Weight 208.21 g/mol [5]
Appearance Almost white powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Structural Representation

The logical relationship between the functional groups in this compound can be visualized as follows. The benzyloxycarbonyl group protects the amine terminus, while the amide group caps the carboxyl terminus of the glycine core.

G cluster_Z_group Benzyloxycarbonyl Group (Z) cluster_Glycine Glycine Core cluster_Amide C-Terminal Amide Benzyl Benzyl Ring Carbonyl_Z Carbonyl Benzyl->Carbonyl_Z Ester Linkage N_alpha α-Nitrogen Carbonyl_Z->N_alpha Amine Protection C_alpha α-Carbon N_alpha->C_alpha C_carbonyl Carbonyl Carbon C_alpha->C_carbonyl Amide_NH2 Amine (-NH2) C_carbonyl->Amide_NH2 Amide Bond

Logical structure of this compound.

Synthesis and Experimental Protocols

This compound is typically synthesized from its carboxylic acid precursor, N-Benzyloxycarbonylglycine (Z-Gly-OH), through an amidation reaction. This process involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by an amine. A common and effective method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an ammonia source.

Detailed Experimental Protocol: Amidation of Z-Gly-OH using EDC

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • N-Benzyloxycarbonylglycine (Z-Gly-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ammonium chloride (NH4Cl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzyloxycarbonylglycine (1.0 eq) in anhydrous DCM or DMF.

  • Amine Source: Add ammonium chloride (1.2 eq) to the solution.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA or TEA (2.5 eq) dropwise while stirring. The base neutralizes the ammonium chloride to generate free ammonia in situ and also neutralizes the HCl byproduct from EDC.

  • Carbodiimide Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes unreacted starting material, water-soluble byproducts, and excess reagents.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure this compound as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from Z-Gly-OH.

G A Dissolve Z-Gly-OH (1.0 eq) and NH4Cl (1.2 eq) in DCM/DMF B Cool to 0 °C A->B C Add Base (DIPEA, 2.5 eq) dropwise B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at Room Temperature (12-24h) D->E F Reaction Workup (EtOAc extraction, washes) E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Pure this compound H->I

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a versatile building block in solution-phase and solid-phase peptide synthesis.[1] Its protected amine and amidated C-terminus make it an ideal starting point for the synthesis of more complex peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. The presence of the Z-group allows for controlled, stepwise elongation of the peptide chain, a fundamental requirement in the development of peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Carbobenzyloxyglycinamide (Cbz-Gly-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxyglycinamide, commonly abbreviated as Cbz-Gly-NH2 or this compound, is a protected amino acid derivative crucial in the field of synthetic organic chemistry. As a fundamental building block, its primary application lies in the controlled, stepwise synthesis of peptides, where the carbobenzyloxy (Cbz) group serves to temporarily mask the nucleophilicity of the glycine amine. This guide provides a detailed overview of its core physical and chemical properties, stability, and established protocols for its synthesis and purification.

Core Properties of Cbthis compound

The following tables summarize the key physical and chemical identifiers for N-Carbobenzyloxyglycinamide. While extensive experimental data for this specific molecule is not universally published, the properties are based on available database information and established principles of organic chemistry.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name benzyl N-(2-amino-2-oxoethyl)carbamate--INVALID-LINK--
Synonyms This compound, N-Carbobenzyloxy-glycine amide--INVALID-LINK--
CAS Number 949-90-6--INVALID-LINK--
Molecular Formula C₁₀H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 208.22 g/mol --INVALID-LINK--
Physical State White crystalline powder (inferred)--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available in cited literature. For reference, the precursor Cbz-Gly-OH melts at 118-122 °C.--INVALID-LINK--

Table 2: Solubility Profile (Qualitative)

SolventExpected SolubilityRationale
Water Sparingly soluble / InsolubleThe hydrophobic benzyl and carbamate groups reduce aqueous solubility. The precursor, Cbz-Gly-OH, is noted as insoluble in water.[1]
Methanol, Ethanol SolublePolar protic organic solvents are generally effective for dissolving protected amino acids. Cbz-Gly-OH is soluble in methanol.[2][1]
Dimethyl Sulfoxide (DMSO) SolubleAprotic, polar solvents are typically effective for similar peptide-related compounds.
N,N-Dimethylformamide (DMF) SolubleA common solvent for peptide synthesis and related reagents.
Dichloromethane (DCM) SolubleA common organic solvent for synthetic manipulations of protected amino acids.
Diethyl Ether Slightly Soluble / InsolubleUsed as a wash solvent to remove non-polar impurities during the synthesis of the precursor, Cbz-Gly-OH, which remains in the aqueous phase.[3]

Chemical Stability and Reactivity

The chemical behavior of Cbthis compound is dominated by the carbobenzyloxy (Cbz) protecting group and the primary amide.

  • Stability of the Cbz Group : The Cbz group is a robust protecting group, stable under a variety of conditions, which makes it highly valuable in multi-step synthesis.[4] It is generally stable to:

    • Basic Conditions : It can withstand basic conditions used for the deprotection of other groups, such as Fmoc.[4]

    • Mildly Acidic Conditions : It is resistant to milder acids, such as those used to remove Boc groups.[4]

  • Cleavage (Deprotection) : The primary utility of the Cbz group is its susceptibility to removal under specific, mild conditions that do not affect peptide bonds. The most common method for deprotection is catalytic hydrogenolysis .

    • Catalytic Hydrogenation : Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzylic C-O bond. This reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[5]

  • Amide Group Stability : The primary amide (-CONH₂) is chemically stable and generally does not participate in side reactions under the neutral or mildly acidic/basic conditions typical of peptide synthesis.

Experimental Protocols

The synthesis of Cbthis compound is typically a two-stage process: first, the protection of glycine to form N-Cbz-glycine (Cbz-Gly-OH), followed by the amidation of the carboxylic acid.

This protocol describes the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.[6][3]

  • Dissolution : Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask. Cool the solution to 0°C using an ice bath.

  • Reaction : While stirring vigorously, add benzyl chloroformate (1.1–1.2 eq) and a 4 M aqueous sodium hydroxide solution (1.0 eq) dropwise and simultaneously over 30 minutes. It is critical to maintain the reaction temperature at 0°C to minimize the hydrolysis of benzyl chloroformate.[6]

  • Stirring : After the addition is complete, continue stirring the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Work-up (Extraction) : Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities. The desired product, sodium N-Cbz-glycinate, will remain in the aqueous phase.[6][3]

  • Acidification and Precipitation : Cool the aqueous layer in an ice bath and acidify to approximately pH 1-2 using concentrated HCl. A white precipitate of N-Cbz-glycine will form.[6][3]

  • Isolation and Drying : Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and acid. Dry the product under vacuum to yield pure N-Cbz-glycine. A typical yield for this procedure is 85-95%.[6]

This protocol outlines a standard method for converting a carboxylic acid to a primary amide. This involves activating the carboxylic acid followed by reaction with an ammonia source.

  • Activation : Dissolve N-Cbz-glycine (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C. Add a peptide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to form the active ester intermediate.

  • Amidation : Cool the reaction mixture back to 0°C. Add a solution of aqueous ammonia (a slight excess, ~2.0 eq) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up : If a urea byproduct has precipitated (from DCC), remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification : If necessary, purify the crude product further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Cbthis compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification of Cbthis compound, starting from the precursor Cbz-Gly-OH.

References

An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-glycinamide, a key intermediate in various therapeutic and research applications. The synthesis is a two-step process, beginning with the protection of glycine, followed by the amidation of the protected amino acid. This document details the experimental protocols for both steps, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Overview

The synthesis of N-benzyloxycarbonyl-glycinamide is achieved through two primary chemical transformations:

  • Protection of the Amino Group of Glycine: The synthesis commences with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions at the amino group in the subsequent amidation step. The most common method for this protection is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in a basic aqueous medium.

  • Amidation of N-benzyloxycarbonyl-glycine: The carboxyl group of the resulting N-benzyloxycarbonyl-glycine (Cbz-glycine) is then converted to a primary amide. This transformation can be achieved through several methods, with the mixed anhydride and carbodiimide coupling methods being the most prevalent and effective.

Experimental Protocols

Step 1: Synthesis of N-benzyloxycarbonyl-glycine (Cbz-glycine)

This protocol describes the protection of the amino group of glycine using benzyl chloroformate under basic conditions.

Materials:

  • Glycine

  • 2 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • 4 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0°C using an ice bath.

  • Reaction: While maintaining the temperature at 0°C and stirring vigorously, separately and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide (1.0 equivalent) dropwise over a period of 30 minutes.

  • Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water and dry it under vacuum to yield N-Cbz-glycine.

Quantitative Data for Cbz-glycine Synthesis:

ParameterValueReference
Typical Yield85-95%[1]
Melting Point119-120°C[2][3]
Step 2: Synthesis of N-benzyloxycarbonyl-glycinamide from Cbz-glycine

Two effective methods for the amidation of Cbz-glycine are presented below.

This method involves the activation of the carboxylic acid of Cbz-glycine by forming a mixed anhydride with isobutyl chloroformate, followed by reaction with ammonia.

Materials:

  • N-benzyloxycarbonyl-glycine (Cbz-glycine)

  • Tetrahydrofuran (THF), anhydrous

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Aqueous ammonia solution (e.g., 28%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dry ice/acetone bath

Procedure:

  • Dissolution and Cooling: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -15°C in a dry ice/acetone bath.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (1.0 equivalent) to the cooled solution, followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the mixture at -15°C for 15 minutes to form the mixed anhydride.

  • Amidation: Slowly add a pre-cooled aqueous ammonia solution to the reaction mixture. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Extraction: Wash the ethyl acetate solution successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyloxycarbonyl-glycinamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Materials:

  • N-benzyloxycarbonyl-glycine (Cbz-glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous ammonia solution (e.g., 28%)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add aqueous ammonia solution to the reaction mixture and continue to stir at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis Workflow and Logical Relationships

The overall synthesis can be visualized as a linear progression from the starting material, glycine, to the final product, N-benzyloxycarbonyl-glycinamide. The key decision point is the choice of amidation method in the second step.

Synthesis_Workflow cluster_step1 Step 1: Protection of Glycine cluster_step2 Step 2: Amidation of Cbz-glycine cluster_methodA Method A: Mixed Anhydride cluster_methodB Method B: Carbodiimide Coupling Glycine Glycine Reaction1 Schotten-Baumann Reaction Glycine->Reaction1 Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction1 NaOH NaOH (aq) NaOH->Reaction1 Cbz_Glycine N-benzyloxycarbonyl-glycine (Cbz-glycine) Mixed_Anhydride Mixed Anhydride Formation Cbz_Glycine->Mixed_Anhydride Activation_B Carboxylic Acid Activation Cbz_Glycine->Activation_B Reaction1->Cbz_Glycine Amidation_A Amidation Mixed_Anhydride->Amidation_A Isobutyl_Chloroformate Isobutyl Chloroformate Isobutyl_Chloroformate->Mixed_Anhydride NMM N-methylmorpholine NMM->Mixed_Anhydride Ammonia_A Aqueous Ammonia Ammonia_A->Amidation_A Cbz_Glycinamide N-benzyloxycarbonyl-glycinamide Amidation_A->Cbz_Glycinamide Amidation_B Amidation Activation_B->Amidation_B EDC EDC EDC->Activation_B HOBt HOBt HOBt->Activation_B Ammonia_B Aqueous Ammonia Ammonia_B->Amidation_B Amidation_B->Cbz_Glycinamide

Synthesis workflow for N-benzyloxycarbonyl-glycinamide.

Signaling Pathways and Logical Relationships

The synthesis of N-benzyloxycarbonyl-glycinamide is a chemical process and does not directly involve biological signaling pathways. The logical relationship of the synthesis is a sequential process where the product of the first step serves as the reactant for the second step. The choice between the amidation methods in the second step depends on factors such as reagent availability, desired purity, and scalability of the reaction.

The diagram below illustrates the logical flow of the synthesis, highlighting the key transformations and reagents.

Logical_Flow Start Starting Material: Glycine Step1 Step 1: N-Protection (Cbz group addition) Start->Step1 Reagent: Benzyl Chloroformate Base (NaOH) Intermediate Intermediate: N-benzyloxycarbonyl-glycine Step1->Intermediate Step2 Step 2: Amidation (Carboxylic acid to amide) Intermediate->Step2 Activation & Nucleophilic Attack Product Final Product: N-benzyloxycarbonyl-glycinamide Step2->Product Reagent: Ammonia Source

Logical flow of the N-benzyloxycarbonyl-glycinamide synthesis.

References

Z-Gly-NH2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for N-Benzyloxycarbonyl-glycinamide, commonly abbreviated as Z-Gly-NH2. The information is intended to support research, synthesis, and drug development activities.

Compound Identification and Properties

This compound, also known as Carbobenzoxyglycinamide, is a protected form of the simplest amino acid amide, glycinamide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis. The following table summarizes its key quantitative identifiers and physical properties.

PropertyValueCitations
CAS Number 949-90-6[1][2][3][4][5]
Molecular Weight 208.21 g/mol [1][2]
Molecular Formula C₁₀H₁₂N₂O₃[1]
Linear Formula C₆H₅CH₂OOCNHCH₂CONH₂[2]
Synonyms Z-glycinamide, N-Cbz-glycinamide, Carbobenzoxyglycinamide[2][4]

Logical Relationship of Compound Identifiers

The following diagram illustrates the direct association between the common name of the compound and its primary chemical identifiers.

G Compound This compound CAS CAS: 949-90-6 Compound->CAS has MW MW: 208.21 Compound->MW has

Caption: Relationship between this compound and its identifiers.

Experimental Protocols

This document serves as a summary of key identifiers for this compound. As no experimental studies are cited, detailed methodologies are not applicable. For protocols regarding the use of this compound in peptide synthesis or other applications, researchers should consult relevant scientific literature and established laboratory procedures.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of synthetic organic chemistry, has served as an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its arrival marked a pivotal moment in peptide synthesis, enabling the controlled and stepwise assembly of amino acids.[1] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Z group's unique stability profile and distinct deprotection pathways ensure its continuing relevance in modern organic synthesis and drug development.[1] This technical guide provides an in-depth exploration of the benzyloxycarbonyl protecting group, detailing its core principles, applications, quantitative performance, and comprehensive experimental protocols.

Core Principles and Advantages

The primary function of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][2] This protection is crucial in multi-step syntheses to prevent unwanted side reactions.[3] While most commonly used for amines, the Z group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.[1]

Key advantages of the Z-protecting group include:

  • Ease of Introduction: The Z-group is readily introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][5]

  • Stability: It is stable across a range of conditions, including basic and most aqueous acidic media, making it compatible with various synthetic steps.[1][4]

  • Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[4][6]

  • Racemization Resistance: The urethane linkage formed helps to suppress racemization at the α-carbon during coupling reactions.[4]

  • Orthogonality: The Z group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature in complex synthetic strategies.[1][7]

Applications in Synthesis

The Z group's utility extends across various areas of organic synthesis, with its most notable application being in peptide synthesis . In the Boc/Bzl protection strategy for solid-phase peptide synthesis (SPPS), the Z group (or its derivatives) is often used for the "permanent" protection of amino acid side chains, while the Boc group provides temporary protection of the α-amino group.[3][8] Although both are acid-labile, their cleavage requires different acid strengths, providing a quasi-orthogonal system.[3][8] For instance, the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while Z-groups require stronger acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF) for cleavage.[3][6][9]

Beyond peptide synthesis, the Z group is widely used in the synthesis of complex natural products and in medicinal chemistry to protect amine functionalities during various chemical transformations.[10]

Quantitative Data

The efficiency of protection and deprotection reactions is a critical factor in multi-step syntheses. The following tables summarize quantitative data for the introduction and removal of the benzyloxycarbonyl group under various conditions.

Table 1: Introduction of the Benzyloxycarbonyl (Z) Group

SubstrateReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmineBenzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O02090[2]
Amino AcidBenzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O020High[5]
Various AminesBenzyl Chloroformate (Cbz-Cl)NoneWaterRoom Temp-High[11]
Secondary AmideBenzyl Chloroformate (Cbz-Cl)LiHMDS----[12]

Table 2: Deprotection of the Benzyloxycarbonyl (Z) Group

MethodSubstrateReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Catalytic Hydrogenolysis (H₂)Cbz-protected amine10% Pd/CMethanolRoom Temp--[13]
Catalytic Hydrogenolysis (H₂)Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)Room Temp< 2 h>95[10]
Transfer HydrogenolysisCbz-protected amineAmmonium formate, 10% Pd/CMethanol or EthanolRoom Temp--[7]
Transfer HydrogenolysisVarious Z-protected peptidesFormic acid, 10% Pd/CFormic Acid-minutes80-95[14]
Acidic CleavageCbz-protected peptide33% HBr in Acetic AcidAcetic AcidRoom Temp20 min-[1]
Lewis Acid CleavageN-Cbz-protected aminesAlCl₃HFIPRoom Temp2-16 hHigh[15]
Nucleophilic CleavageCbz-protected amine2-Mercaptoethanol, K₃PO₄DMAc7524 h-[7]

Experimental Protocols

Detailed methodologies for the introduction and removal of the benzyloxycarbonyl group are provided below.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Schotten-Baumann conditions)

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate in a 2:1 mixture of THF and water.[2]

  • Add sodium bicarbonate (2 equivalents) to the solution.[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.[2]

  • Stir the reaction mixture at 0 °C for 20 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product.[2]

Protocol 2: Deprotection of a Cbz-protected Amine via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) source (balloon or Parr shaker)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a round-bottom flask.[13]

  • Carefully add the 10% Pd/C catalyst to the solution.[13]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[10]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[13]

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[7]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7]

Protocol 3: Deprotection of a Cbz-protected Amine via Transfer Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Ammonium formate (4-5 equivalents)

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[7]

  • Add ammonium formate to the solution.[7]

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.[7]

  • Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated sodium chloride solution to remove excess ammonium formate.[7]

  • Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.[7]

Protocol 4: Deprotection of a Cbz-protected Amine using HBr in Acetic Acid

Materials:

  • Cbz-protected peptide

  • 33% solution of Hydrogen Bromide in Acetic Acid

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.[1]

  • Stir the solution at room temperature for 20 minutes.[1]

  • Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]

  • Isolate the precipitate by decantation and dry to yield the deprotected peptide salt.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows involving the benzyloxycarbonyl protecting group.

G cluster_protection Cbz Protection of an Amine Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO₃) Byproducts Base·HCl + H₂O Base->Byproducts ProtectedAmine R-NH-Cbz (Protected Amine) Intermediate->ProtectedAmine Collapse & Chloride Expulsion

Mechanism of Cbz protection of an amine.

G cluster_deprotection Cbz Deprotection via Catalytic Hydrogenolysis ProtectedAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) ProtectedAmine->CarbamicAcid H2 H₂ H2->CarbamicAcid Catalyst Pd/C Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Cbz deprotection via catalytic hydrogenolysis.

G cluster_workflow General Workflow for Cbz Protection start Dissolve Amine & Base in Solvent cool Cool to 0°C start->cool add_cbzcl Add Cbz-Cl cool->add_cbzcl react Stir at 0°C add_cbzcl->react workup Aqueous Workup (Extraction, Washing, Drying) react->workup purify Purification (Column Chromatography) workup->purify end Obtain Pure Cbz-protected Amine purify->end

General workflow for the protection of an amine with the Cbz group.

G cluster_workflow General Workflow for Cbz Deprotection (Hydrogenolysis) start Dissolve Cbz-protected Amine in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Introduce H₂ Source (H₂ gas or transfer agent) add_catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react filter Filter through Celite to Remove Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate end Obtain Deprotected Amine concentrate->end

General experimental workflow for Cbz deprotection.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[1] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[1] A thorough understanding of its properties and the various experimental conditions for its use is essential for its successful application in modern synthetic chemistry.

References

An In-depth Technical Guide to the Solubility of Z-Gly-NH2 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Benzyloxycarbonyl-glycinamide (Z-Gly-NH2), a protected amino acid derivative frequently utilized in peptide synthesis and related research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for determining its solubility, and expected solubility trends in common organic solvents.

Theoretical Framework for this compound Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses both polar and non-polar characteristics, which influence its interaction with different solvents.

  • Structure of this compound:

    • Non-polar moiety: The benzyloxycarbonyl (Z) group, with its aromatic phenyl ring, is hydrophobic and contributes to solubility in non-polar organic solvents.

    • Polar moieties: The amide group (-CONH2) and the peptide backbone possess hydrogen bonding capabilities (both donor and acceptor sites), favoring interactions with polar solvents.

  • General Solubility Prediction: The principle of "like dissolves like" is a fundamental concept in predicting solubility.

    • Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are expected to be effective at solvating this compound due to their ability to form hydrogen bonds with the amide and carbamate groups.[1]

    • Non-polar Solvents: The presence of the bulky, non-polar benzyloxycarbonyl group suggests that this compound will exhibit some solubility in less polar solvents like dichloromethane (DCM) and chloroform.[2] However, the polar amide group will limit its solubility in purely non-polar solvents such as hexanes.

    • Overall Polarity: this compound is a neutral peptide derivative. Neutral peptides, especially those with a mix of polar and non-polar functionalities, often require organic solvents for dissolution.[1]

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL)Dielectric ConstantPredicted Solubility TrendExperimental Solubility (g/L at 25°C)
Methanol32.040.79232.7HighData to be determined
Ethanol46.070.78924.5HighData to be determined
Isopropanol60.100.78619.9ModerateData to be determined
N,N-Dimethylformamide (DMF)73.090.94436.7Very HighData to be determined
Dimethyl Sulfoxide (DMSO)78.131.10046.7Very HighData to be determined
Acetonitrile41.050.78637.5ModerateData to be determined
Dichloromethane (DCM)84.931.3269.1Moderate to LowData to be determined
Chloroform119.381.4894.8Moderate to LowData to be determined
Ethyl Acetate88.110.9026.0LowData to be determined
Hexane86.180.6591.9Very LowData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantification:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Inject the filtered sample aliquot into the HPLC and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method (Alternative):

      • Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered sample aliquot as necessary to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve, accounting for the dilution factor.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow start Start prepare_materials Prepare this compound and Solvents start->prepare_materials add_excess Add Excess this compound to Solvent prepare_materials->add_excess equilibrate Equilibrate with Agitation (Constant Temperature) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (HPLC or UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

This guide provides a foundational understanding and a practical approach for researchers working with this compound to determine its solubility in various organic solvents, a critical parameter for its application in synthesis and drug development.

References

Z-Gly-NH2: A Comprehensive Technical Guide for its Application as a Peptide Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of N-Benzyloxycarbonyl-glycinamide (Z-Gly-NH2) as a fundamental building block in peptide synthesis. The document provides a detailed overview of its physicochemical properties, synthesis, and application in peptide chemistry, with a focus on its contribution to the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 949-90-6[1]
Molecular Formula C10H12N2O3[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 136-139 °C[1][2]
Boiling Point (Predicted) 447.1 ± 38.0 °C[1][2]
Density (Predicted) 1.236 ± 0.06 g/cm³[1][2]
pKa (Predicted) 11.80 ± 0.46[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Appearance White to off-white solid[1]

The Strategic Importance of this compound in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, primarily in solution-phase methodologies. Its utility stems from two key structural features: the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal amide.

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide chemistry.[3] It effectively prevents the unwanted reaction of the N-terminal amine of glycine during the coupling of its carboxyl group with the N-terminus of another amino acid. This protecting group is stable under the basic conditions often employed for peptide coupling and can be selectively removed under neutral conditions via catalytic hydrogenation, ensuring the integrity of other sensitive functionalities within the peptide chain.[3][4]

The C-terminal amide is a critical modification in many biologically active peptides. Replacing the C-terminal carboxylic acid with an amide group can significantly enhance the peptide's biological properties. This modification can increase resistance to exopeptidases, thereby prolonging the peptide's half-life in vivo. Furthermore, the neutral amide group can alter the peptide's overall charge and hydrogen bonding capacity, which can lead to improved receptor binding affinity and enhanced membrane permeability.

The logical relationship between C-terminal amidation and its impact on peptide properties is illustrated in the following diagram:

G Logical Flow of C-Terminal Amidation Benefits A This compound Incorporation B C-Terminal Amidation A->B C Increased Enzymatic Stability B->C D Enhanced Receptor Binding B->D E Improved Membrane Permeability B->E F Enhanced Bioactivity & Half-life C->F D->F E->F

Benefits of C-Terminal Amidation

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

Synthesis of this compound from Z-Glycine

This protocol describes the synthesis of this compound from N-benzyloxycarbonyl-glycine (Z-Gly-OH) via the formation of a mixed anhydride followed by amidation.

Materials:

  • N-benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Ammonia (aqueous solution, 28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolve Z-Gly-OH (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-Methylmorpholine (NMM) (1 equivalent) dropwise to the solution, maintaining the temperature below -10 °C.

  • Slowly add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not exceed -10 °C.

  • Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, cool an aqueous ammonia solution (excess) in an ice bath.

  • Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the THF by rotary evaporation.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of this compound to the N-terminus of an amino acid ester using a carbodiimide coupling reagent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (1 equivalent) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM or DMF.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the this compound solution and stir for 15 minutes at 0 °C.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Dilute the filtrate with DCM or EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.

The general workflow for this solution-phase peptide coupling is depicted below:

G Solution-Phase Peptide Coupling Workflow A Amino Acid Ester Neutralization C Coupling Reaction A->C B This compound Activation with DCC/HOBt B->C D Work-up and Purification C->D E Protected Dipeptide D->E

Peptide Coupling Workflow
Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol details the removal of the Z-group from a peptide by catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on charcoal (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry. Its pre-installed C-terminal amide functionality offers a straightforward route to synthesizing peptides with enhanced biological properties. The robust and well-established chemistry of the Z-protecting group allows for its seamless integration into various synthetic strategies. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptide-based therapeutics.

References

Cbz-Gly-NH2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Assessment

Cbz-Gly-NH2 is a protected amino acid derivative. While specific toxicity data is limited, the chemical structure warrants careful handling to avoid potential health effects. Based on information for similar compounds and general principles of laboratory safety, the primary hazards are associated with inhalation of dust, and potential skin and eye irritation upon contact.[1]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

At present, there is no data available on carcinogenic, mutagenic, teratogenic, or reproductive effects.[1] The product is not classified according to EU regulations.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of Cbthis compound is presented below.

PropertyValueSource
Chemical Name Nα-Cbz-glycine amide[1]
Synonyms This compound[1][2]
CAS Number 949-90-6[2]
Molecular Formula C10H12N2O3[1]
Molecular Weight 208.2 g/mol [2]
Appearance White to off-white solid/powder[3]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls
  • Ventilation: All handling of Cbthis compound powder, including weighing and reconstitution, should be performed in a certified chemical fume hood or a laboratory with adequate general ventilation to minimize inhalation exposure.[1][4] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.[5]

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect gloves prior to use.Provides protection against accidental skin contact.[1][4][5]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles (ANSI Z87.1-compliant).Protects eyes from airborne powder and potential splashes of solutions.[1][4][5]
Skin & Body Protection Laboratory coat.Prevents contamination of personal clothing.[1][5][6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required if a fume hood is not available or if handling generates significant dust.Prevents inhalation of the powder.[1][5]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • General Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

  • Dust Avoidance: Do not breathe dust.[1]

  • Ignition Sources: Keep away from heat and sources of ignition.[1]

  • Spills: For small spills, use appropriate tools to place the material into a convenient waste disposal container. For large spills, use a shovel for containment and disposal.[1]

Storage
  • Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Do not store above 5°C (41°F).[1] For long-term storage, -20°C is recommended.[9][10]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Light: Protect from intense light.[9]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Treat Cbthis compound and its waste as chemical waste.[6] Collect all waste in a designated and clearly labeled chemical waste container.[6]

Experimental Protocols and Workflows

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a logical workflow for identifying hazards and assessing risks before handling Cbthis compound.

A Review Safety Data Sheet (SDS) and available literature B Identify Potential Hazards (Inhalation, Skin/Eye Contact) A->B C Assess Exposure Potential (Quantity, Duration, Frequency) B->C D Determine Engineering Controls (Fume Hood, Ventilation) C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) D->E F Develop Safe Handling and Storage Procedures E->F G Establish Emergency and Spill Response Plan F->G H Proceed with Experiment G->H

Caption: Hazard identification and risk assessment workflow.

Personal Protective Equipment (PPE) Donning and Doffing Protocol

The sequence for putting on and taking off PPE is crucial to prevent contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) A Lab Coat B Respirator (if needed) A->B C Goggles/Face Shield B->C D Gloves C->D E Gloves F Goggles/Face Shield E->F G Lab Coat F->G H Respirator (if needed) G->H

Caption: PPE donning and doffing sequence.

References

A Technical Guide to the Core Principles of Z-Protected Amino Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a landmark achievement in synthetic chemistry, particularly in the field of peptide synthesis.[1][2] Its development provided the first reliable method for the controlled, stepwise assembly of amino acids, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1] This guide provides an in-depth overview of the fundamental principles, experimental protocols, and strategic applications of Z-protected amino acids for professionals in research and drug development.

The Principle of the Z-Group in Amine Protection

The primary challenge in peptide synthesis is the bifunctional nature of amino acids, which contain both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, the α-amino group of one amino acid must be temporarily masked or "protected".[2][3]

The Z-group is a carbamate-based protecting group that effectively shields the amine's nucleophilicity.[4] Its key attributes include ease of introduction, stability under a range of conditions, and versatile removal methods, making it a cornerstone of solution-phase peptide synthesis.[5][6] A significant advantage of the Z-group is that its introduction often yields stable, crystalline amino acid derivatives that are easier to purify and helps suppress racemization during the activation of the carboxyl group for coupling.[6][7]

Introduction of the Z-Group: The Protection Step

The most common method for introducing the Z-group is the Schotten-Baumann reaction , which involves reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[4][8] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

Logical Workflow for Z-Group Protection

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product Amino Acid Amino Acid Schotten-Baumann Reaction Schotten-Baumann Reaction Amino Acid->Schotten-Baumann Reaction Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl)->Schotten-Baumann Reaction Aqueous Base (e.g., Na2CO3) Aqueous Base (e.g., Na2CO3) Aqueous Base (e.g., Na2CO3)->Schotten-Baumann Reaction Z-Protected Amino Acid Z-Protected Amino Acid Schotten-Baumann Reaction->Z-Protected Amino Acid

Caption: General workflow for the protection of an amino acid using the Z-group.

The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[4] The choice of base and solvent can be optimized for different substrates. While aqueous carbonate or hydroxide is common, organic bases can also be employed.[4]

ParameterConditionNotes
Reagent Benzyl Chloroformate (Cbz-Cl)Also known as Z-Cl. Other activated agents like Cbz₂O or Cbz-OSu can be used.[4]
Reaction Type Schotten-BaumannA biphasic reaction between an amine and an acid chloride.[8][10]
Base Aqueous Na₂CO₃, NaOH, or organic basesMaintains alkaline pH (typically 8-10) to neutralize HCl byproduct.[7][11]
Solvent Water/Organic co-solvent (e.g., Dioxane, THF)Facilitates the reaction between the water-soluble amino acid and organic-soluble Cbz-Cl.
Temperature 0°C to Room TemperatureThe reaction is typically performed at low temperatures to control reactivity.

Table 1. Typical Conditions for Z-Group Protection.

Removal of the Z-Group: The Deprotection Step

The strategic removal of the Z-group is critical for elongating the peptide chain. The Z-group is lauded for its stability to mild acids and bases, but it can be cleaved under specific, controlled conditions.[5] This allows for orthogonal protection schemes , where different protecting groups can be removed selectively without affecting others.[5][12] The Z-group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[4]

The primary methods for Z-group deprotection are catalytic hydrogenolysis and treatment with strong acids.[6][13]

This is the most common and mildest method for Z-group cleavage.[14] The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[15] The process cleaves the benzyl-oxygen bond, forming toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[15]

Deprotection via Catalytic Hydrogenolysis

Z-Protected Amine Z-Protected Amine Reaction H₂, Pd/C Solvent (MeOH, EtOH) Z-Protected Amine->Reaction Carbamic Acid Intermediate Carbamic Acid Intermediate Reaction->Carbamic Acid Intermediate Decarboxylation Decarboxylation Carbamic Acid Intermediate->Decarboxylation Free Amine Free Amine Decarboxylation->Free Amine Byproducts Toluene CO₂ Decarboxylation->Byproducts

Caption: Mechanism of Z-group removal by catalytic hydrogenolysis.

Transfer hydrogenation offers an alternative that avoids the need for pressurized hydrogen gas cylinders, using hydrogen donors like formic acid or ammonium formate.[15]

ParameterConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C)Typically 5-20 mol% relative to the substrate.[15]
Hydrogen Source H₂ gas (1 atm to elevated pressure)Can be supplied via a balloon or a pressurized hydrogenation apparatus.[1][16]
Transfer agents (e.g., HCOOH, HCOONH₄)Avoids the use of flammable H₂ gas.[15]
Solvent Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Chosen for substrate solubility and compatibility with the catalyst.
Temperature Room Temperature to ~60°CElevated temperatures can increase reaction rates.[16]
Yields Generally high (>95%)This method is known for its efficiency and clean conversion.[15]

Table 2. Common Conditions for Hydrogenolytic Z-Group Deprotection.

The Z-group can also be removed by treatment with strong acids, although this method is harsher than hydrogenolysis.[13] Reagents such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF) are effective.[5][6] This method is less common for routine deprotection during peptide chain elongation but can be useful in the final deprotection step, especially when other groups sensitive to hydrogenation are present.[5] Acid-mediated deprotection offers a metal-free alternative, which can be advantageous in process development to avoid heavy metal contamination.[17]

Experimental Protocols

This protocol describes a standard Schotten-Baumann procedure for the N-protection of an amino acid.

  • Dissolution: Dissolve L-Alanine (1.0 eq.) in 2 M NaOH (2.0 eq.) in a flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) and 2 M NaOH (1.0 eq.) portion-wise and simultaneously over 30 minutes, maintaining the temperature below 5°C and the pH between 9-10.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of Z-L-Alanine should form.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the Cbz-protected amino acid.[1]

This protocol details the removal of the Z-group using catalytic hydrogenation.[15]

  • Setup: In a reaction flask, dissolve Z-L-Alanine (1.0 eq.) in a suitable solvent like methanol (MeOH).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.[1][15]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

  • Concentration: Rinse the filter pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to obtain the deprotected L-Alanine.

Strategic Applications in Drug Development

The principles of Z-protection are fundamental in the synthesis of peptide-based drugs and other complex molecules.[15][18] Amino acid derivatives are crucial building blocks for a vast array of therapeutic compounds.[18] The ability to selectively protect and deprotect functional groups allows for the precise construction of peptidomimetics and other molecules with enhanced stability, efficacy, and target specificity.[18] While solid-phase peptide synthesis (SPPS) often employs Boc and Fmoc strategies, the Z-group remains highly relevant for solution-phase synthesis, which is often used for large-scale industrial production.[2][3]

Workflow in Peptide Synthesis

cluster_cycle Peptide Elongation Cycle Protect 1. Protect Amino Acid (e.g., Z-AA-OH) Couple 2. Activate & Couple (e.g., with H₂N-Peptide) Protect->Couple Activate COOH Deprotect 3. Deprotect N-terminus (e.g., Hydrogenolysis) Couple->Deprotect Form Peptide Bond Elongated Elongated Peptide (Ready for next cycle) Deprotect->Elongated Elongated->Couple Add next Z-AA-OH

References

The Genesis of a Cornerstone: An In-depth Guide to Z-Gly-NH2 in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical significance of N-Carbobenzyloxy-glycinamide (Z-Gly-NH2), a foundational molecule in the field of peptide chemistry. We will explore its synthesis, physicochemical properties, and the revolutionary impact of the protecting group strategy it represents. This document provides detailed experimental protocols, quantitative data, and logical workflows to offer a comprehensive understanding of this simple yet crucial compound.

Historical Context: The Dawn of Modern Peptide Synthesis

Prior to the 1930s, the synthesis of peptides was a formidable challenge, fraught with low yields and a lack of control over the reaction. The primary difficulty lay in selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another without uncontrolled polymerization or side reactions. The breakthrough came in 1932 when Max Bergmann and his colleague Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) protecting group .[1] This discovery, published in their seminal paper in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide synthesis for the subsequent two decades.[2]

The ingenuity of the Bergmann-Zervas method was the introduction of a reversible protecting group for the amine terminus of an amino acid. The "Z-group" could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions.[3][4] Crucially, this protecting group was stable under the conditions required for peptide bond formation but could be cleanly removed by catalytic hydrogenation without cleaving the newly formed peptide bond. This elegant strategy allowed for the stepwise and controlled elongation of peptide chains, revolutionizing the field.

While the original 1932 paper by Bergmann and Zervas does not explicitly detail the synthesis of this compound, this simple protected amino acid amide serves as a fundamental example of the application of their groundbreaking methodology. It represents the protected form of the simplest amino acid, glycine, with a C-terminal amide, a common motif in biologically active peptides.

Physicochemical and Quantitative Data

This compound is a white to almost white crystalline powder.[4] A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.22 g/mol [1]
Melting Point 136-139 °C[1][5]
Boiling Point (Predicted) 447.1 ± 38.0 °C[5]
Density (Predicted) 1.236 ± 0.06 g/cm³[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[5]
¹H NMR (DMSO-d₆, 400 MHz) - Estimated δ 7.30-7.40 (m, 5H, Ar-H), 7.18 (br s, 1H, NH), 6.95 (br s, 1H, NH), 5.05 (s, 2H, CH₂-Ph), 3.58 (d, J=6.0 Hz, 2H, α-CH₂)Based on Z-Gly-OH[2]
¹³C NMR (DMSO-d₆, 100 MHz) - Estimated δ 173.0 (C=O, amide), 156.5 (C=O, carbamate), 137.0 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 65.6 (CH₂-Ph), 43.8 (α-CH₂)Based on Z-Gly-OH and amide chemical shifts

Experimental Protocols

The synthesis of this compound is a two-step process: first, the protection of glycine with the carbobenzoxy group to form Z-Gly-OH, and second, the amidation of the carboxylic acid to yield this compound.

Synthesis of N-Carbobenzyloxy-glycine (Z-Gly-OH)

This protocol is adapted from classic procedures for the Schotten-Baumann reaction.

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • Dissolve glycine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2 equivalents) and cool the solution in an ice bath to 0-5 °C.[3]

  • While maintaining the temperature below 5 °C and stirring vigorously, simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (1 equivalent) dropwise over a period of 30-60 minutes. The pH of the solution should be maintained in the alkaline range.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath.

  • A white precipitate of Z-Gly-OH will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as chloroform or an ethyl acetate/hexane mixture to yield pure Z-Gly-OH.

Synthesis of N-Carbobenzyloxy-glycinamide (this compound) from Z-Gly-OH

This protocol utilizes a modern peptide coupling reagent for the efficient formation of the amide bond.

Materials:

  • N-Carbobenzyloxy-glycine (Z-Gly-OH)

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve Z-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add EDC (1.1 equivalents) or HATU/HBTU (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the ammonia solution (1.5-2.0 equivalents) dropwise to the activated Z-Gly-OH solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

The Bergmann-Zervas Synthesis Workflow

The following diagram illustrates the key steps in the Bergmann-Zervas method for peptide synthesis, a process central to the historical context of this compound.

Bergmann_Zervas_Workflow cluster_protection Protection Step cluster_elongation Peptide Elongation Cycle cluster_deprotection Deprotection Step amino_acid Amino Acid (e.g., Glycine) z_amino_acid Z-Protected Amino Acid (Z-Gly-OH) amino_acid->z_amino_acid NaOH z_cl Benzyl Chloroformate (Z-Cl) z_cl->z_amino_acid activation Carboxyl Group Activation z_amino_acid->activation activated_z_aa Activated Z-Amino Acid activation->activated_z_aa peptide_coupling Peptide Bond Formation activated_z_aa->peptide_coupling z_dipeptide Z-Protected Dipeptide peptide_coupling->z_dipeptide next_amino_acid Next Amino Acid Ester next_amino_acid->peptide_coupling deprotection Z-Group Removal (Hydrogenolysis) z_dipeptide->deprotection H₂, Pd/C dipeptide Dipeptide deprotection->dipeptide

Caption: Workflow of the Bergmann-Zervas method for peptide synthesis.

Representative Signaling Pathway of a C-Terminally Amidated Peptide

This compound itself is a synthetic intermediate. However, the C-terminal amide it represents is crucial for the bioactivity of many peptide hormones and neurotransmitters. This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that such a peptide could modulate.

GPCR_Signaling_Pathway peptide C-Terminally Amidated Peptide (e.g., Neuropeptide Y) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha GDP/GTP Exchange g_beta_gamma Gβγ effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., change in gene expression, ion channel activity) pka->cellular_response Phosphorylation of target proteins

Caption: A generic GPCR signaling pathway modulated by a C-terminally amidated peptide.

Conclusion

The introduction of the carbobenzoxy protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry, transforming peptide synthesis from an art into a science. This compound, as a simple derivative, embodies the principles of this revolutionary technique. Understanding its historical context, synthesis, and the significance of its structural motifs provides valuable insight for today's researchers in peptide chemistry and drug development. The ability to control the assembly of amino acids, pioneered by this methodology, continues to be the foundation upon which the synthesis of complex therapeutic peptides and proteins is built. The C-terminal amide, a key feature of this compound's unprotected counterpart, is now recognized as a critical determinant of the biological activity and stability of numerous endogenous peptides, a fact that underscores the enduring relevance of this area of research.[2][6][7]

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Gly-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for the chemical synthesis of peptides.[1] This technique is particularly advantageous for large-scale synthesis and for the preparation of short peptides or peptide fragments that may be challenging to produce via solid-phase methodologies.[2] The use of N-benzyloxycarbonyl-glycinamide (Z-Gly-NH₂) as a starting building block offers a direct route to C-terminally amidated peptides, a common modification in many biologically active peptides.

The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of glycine.[3][4] It is stable under various reaction conditions but can be readily removed by catalytic hydrogenation or acidolysis, offering flexibility in deprotection strategies.[5] This document provides detailed protocols for the synthesis of a model dipeptide amide, Z-Gly-Xaa-NH₂ (where Xaa is any amino acid), starting from Z-Gly-NH₂. It covers the coupling reaction, deprotection of the Z-group, and purification and characterization of the final product.

Data Presentation

The following tables summarize the reagents, typical reaction conditions, and expected outcomes for the synthesis of a dipeptide amide using Z-Gly-NH₂. These values are representative and may require optimization based on the specific amino acid being coupled.

Table 1: Materials and Reagents for Dipeptide Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
Z-Gly-NH₂C₁₀H₁₂N₂O₃208.22N-protected C-terminal building block
Fmoc-Ala-OHC₁₈H₁₇NO₅311.33N-protected amino acid for coupling
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent[6]
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant[6]
N,N'-Diisopropylethylamine (DIEA)C₈H₁₉N129.24Base for neutralization and coupling
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for hydrogenolysis
Methanol (MeOH)CH₄O32.04Solvent for hydrogenation
Hydrogen Bromide in Acetic Acid (33% w/v)HBr/CH₃COOH-Reagent for acidolysis
Diethyl ether(C₂H₅)₂O74.12Precipitation of product

Table 2: Typical Reaction Parameters for Z-Gly-Ala-NH₂ Synthesis

StepReactionKey Reagents (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1 Coupling Z-Gly-NH₂ (1.0), Fmoc-Ala-OH (1.1), DCC (1.1), HOBt (1.1), DIEA (2.2)DCM/DMF0 to RT12-1685-95
2a Z-Deprotection (Hydrogenation) Z-Gly-Ala-NH₂ (1.0), 10% Pd/C (10% w/w)MeOHRT2-1690-98
2b Z-Deprotection (Acidolysis) Z-Gly-Ala-NH₂ (1.0), 33% HBr/AcOHAcetic AcidRT1-480-90
3 Purification Crude PeptideAcetonitrile/Water with 0.1% TFART->95 (post-HPLC)

Experimental Protocols

Coupling of Z-Gly-NH₂ with an N-Protected Amino Acid (e.g., Fmoc-Ala-OH)

This protocol describes the formation of the dipeptide Z-Gly-Ala-NH₂ using DCC as the coupling agent.

Methodology:

  • Preparation of Amino Acid Solution: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in a minimal amount of DMF. Dilute the solution with anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM and add it dropwise to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will start to form. Stir the mixture at 0°C for 30 minutes.

  • Coupling: Dissolve Z-Gly-NH₂ (1.0 equivalent) and DIEA (2.2 equivalents) in anhydrous DCM and add this solution to the activated Fmoc-Ala-OH mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Ala-NH₂.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Deprotection of the Z-Group

The benzyloxycarbonyl group can be removed by catalytic hydrogenation or acidolysis.

This is a mild and common method for Z-group removal.

Methodology:

  • Reaction Setup: Dissolve the purified Z-Gly-Ala-NH₂ in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with methanol.

  • Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Gly-Ala-NH₂.

This method is useful when catalytic hydrogenation is not feasible (e.g., due to the presence of sulfur-containing amino acids).

Methodology:

  • Reaction Setup: Dissolve the purified Z-Gly-Ala-NH₂ in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% (w/v) HBr in acetic acid.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or HPLC (typically 1-4 hours).

  • Precipitation: Precipitate the deprotected peptide hydrobromide salt by adding cold, dry diethyl ether to the reaction mixture.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield H-Gly-Ala-NH₂·HBr.

Purification and Characterization

Methodology:

  • Purification: The crude deprotected peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Column: C18 silica column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% of Mobile Phase B is typically used.

    • Detection: UV detection at 210-220 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white fluffy powder.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[8][9]

Mandatory Visualization

Solution_Phase_Peptide_Synthesis_Workflow start Start Materials: Z-Gly-NH₂ & Fmoc-Xaa-OH coupling Step 1: Coupling Reaction (DCC/HOBt, DIEA in DCM/DMF) start->coupling workup1 Work-up & Purification (Filtration, Washes, Recrystallization) coupling->workup1 protected_dipeptide Protected Dipeptide: Z-Gly-Xaa-NH₂ workup1->protected_dipeptide deprotection Step 2: Z-Group Deprotection (e.g., Catalytic Hydrogenation) protected_dipeptide->deprotection workup2 Work-up (Filtration, Evaporation) deprotection->workup2 crude_peptide Crude Dipeptide Amide: H-Gly-Xaa-NH₂ workup2->crude_peptide purification Step 3: RP-HPLC Purification crude_peptide->purification analysis Characterization (Analytical HPLC, Mass Spectrometry) purification->analysis final_product Final Product: Pure H-Gly-Xaa-NH₂ analysis->final_product

Caption: Workflow for solution-phase dipeptide amide synthesis.

Protecting_Group_Logic title Orthogonal Protection Strategy z_group Z-Group (on Glycine N-terminus) coupling Peptide Bond Formation z_group->coupling fmoc_group Fmoc-Group (on Xaa N-terminus) fmoc_group->coupling amide_group C-Terminal Amide (on Glycine) amide_group->coupling z_deprotection Z-Deprotection (H₂/Pd-C or HBr/AcOH) Stable to base coupling->z_deprotection To expose N-terminus of Gly fmoc_deprotection Fmoc-Deprotection (Piperidine) Stable to acid/hydrogenation coupling->fmoc_deprotection In subsequent steps if needed

Caption: Logic of orthogonal protecting groups in peptide synthesis.

Purification_and_Analysis_Workflow crude Crude Peptide Mixture rphplc Reversed-Phase HPLC System crude->rphplc separation Separation by Hydrophobicity rphplc->separation fractions Collect Fractions separation->fractions analytical_hplc Analytical HPLC for Purity Check fractions->analytical_hplc ms Mass Spectrometry for Identity fractions->ms lyophilization Lyophilization analytical_hplc->lyophilization If >95% pure ms->lyophilization If correct mass pure_product Pure Lyophilized Peptide lyophilization->pure_product

Caption: Workflow for peptide purification and analysis.

References

Application Note: Protocol for the DCC/HOBt Mediated Coupling of N-α-Z-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a fundamental and ubiquitous reaction in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[1] The condensation of a carboxylic acid and an amine is typically facilitated by coupling reagents that activate the carboxyl group, allowing the reaction to proceed under mild conditions while minimizing side reactions.[2]

Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective coupling reagent.[3][4] However, its use as a standalone reagent can be compromised by issues such as racemization of the activated amino acid and the formation of stable N-acylurea byproducts.[3][4] The addition of 1-hydroxybenzotriazole (HOBt) significantly mitigates these problems. HOBt acts by trapping the highly reactive O-acylisourea intermediate formed from DCC and the carboxylic acid.[5][6] This generates a more stable HOBt-active ester, which is less susceptible to racemization and reacts efficiently with the amine component to afford the desired peptide in higher yield and purity.[7]

This application note provides a comprehensive protocol for the synthesis of a dipeptide amide, using the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with an amino acid amide as a representative example, employing the DCC/HOBt methodology.

Mechanism of Action

The DCC/HOBt-mediated coupling reaction involves a two-stage process that enhances efficiency and preserves stereochemical integrity:

  • Carboxylic Acid Activation: The carboxyl group of Z-Gly-OH attacks the carbodiimide (DCC), forming a highly reactive and unstable O-acylisourea intermediate.

  • HOBt-Ester Formation and Aminolysis: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester. This intermediate is significantly less prone to racemization. The amine component then attacks the carbonyl carbon of the active ester, forming the desired amide bond. This final step regenerates HOBt and produces the byproduct dicyclohexylurea (DCU), which precipitates from most organic solvents and is easily removed by filtration.[4][6]

DCC_HOBt_Mechanism cluster_activation Activation Step cluster_trapping Intermediate Trapping cluster_coupling Coupling Step Z_Gly_OH Z-Gly-OH (Carboxylic Acid) DCC DCC O_Acylisourea O-Acylisourea Intermediate DCC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU_formation DCU (Byproduct) O_Acylisourea->DCU_formation - HOBt HOBt HOBt->HOBt_Ester Peptide Z-Gly-AA-NH2 (Product) HOBt_Ester->Peptide + Amine HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen - Amine H-AA-NH2 (Amine) Amine->Peptide

Caption: Mechanism of DCC/HOBt-mediated peptide coupling.

Experimental Protocol

This protocol describes the synthesis of N-benzyloxycarbonyl-glycyl-glycinamide (Z-Gly-Gly-NH2) as a model system.

3.1 Materials and Reagents

  • N-benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Glycinamide hydrochloride (H-Gly-NH2·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[5]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (or other suitable solvent system for chromatography)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

3.2 Procedure

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Amine Addition: Add H-Gly-NH2·HCl (1.1 eq) to the solution.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add NMM (1.1 eq) dropwise while stirring. Stir the mixture at 0 °C for 15 minutes.

  • Activation and Coupling: Add a solution of DCC (1.2 eq) in a small amount of the reaction solvent portion-wise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Z-Gly-OH) is consumed.

3.3 Work-up and Purification

  • DCU Removal: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel or celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove excess NMM and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (2x) to remove excess HOBt and any unreacted Z-Gly-OH.

    • Wash with brine (1x) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure peptide amide.[5]

Data Presentation

Table 1: Typical Reagent Stoichiometry

ReagentMolar EquivalentsRole
Z-Gly-OH1.0Carboxylic Acid
H-Gly-NH2·HCl1.1 - 1.2Amine Component
DCC1.1 - 1.5Coupling Reagent
HOBt1.1 - 1.5Additive/Catalyst
NMM or DIPEA1.1 - 1.2Base (for amine salt)

Table 2: Physicochemical Properties of a Representative Product (Z-Gly-Tyr-NH2) [8]

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₅
Molecular Weight 371.39 g/mol
Appearance White to off-white powder
Melting Point 171 - 175 °C
Storage 0 - 8 °C

Experimental Workflow Visualization

Experimental_Workflow A Dissolve Z-Gly-OH, HOBt, & Amine Salt in Solvent B Cool to 0 °C in Ice Bath A->B C Add Base (NMM) Dropwise B->C D Add DCC Solution Portion-wise C->D E Stir at RT for 12-24h D->E F Filter to Remove DCU Byproduct E->F G Aqueous Workup (HCl, NaHCO₃, Brine) F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Concentrate Under Reduced Pressure H->I J Purify Crude Product (Chromatography) I->J K Pure Z-Gly-Gly-NH2 J->K

Caption: Workflow for the synthesis of Z-Gly-Gly-NH2.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Confirm the quality of the DCC, as it can degrade upon storage.

  • DCU Contamination in Product: Ensure complete precipitation by cooling before filtration. If the product is soluble in a solvent in which DCU is not (e.g., ethyl acetate), the product can be dissolved and the residual DCU filtered off. Some carbodiimides, like DIC, produce a more soluble urea byproduct which is preferable for solid-phase synthesis.[4]

  • Racemization: While HOBt significantly suppresses racemization, it can still occur, especially with sensitive amino acids.[3] Keeping the reaction temperature low during activation and coupling is critical. Using alternative additives like HOAt or coupling reagents like HATU may be necessary for particularly challenging couplings.[5]

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time or using a slight excess of the coupling reagents. Ensure the amine salt was fully neutralized by the base before the addition of DCC.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Z-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support. This methodology, pioneered by Bruce Merrifield, facilitates the synthesis of complex peptides by simplifying the purification process at each step.[1][2] This document provides detailed application notes and protocols for the synthesis of N-benzyloxycarbonylglycinamide (Z-Gly-NH2) using SPPS.

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis, although it is more traditionally associated with solution-phase methods.[3] However, its stability under certain conditions allows for its application in solid-phase strategies, particularly for specific blocking or for the synthesis of small, modified peptides. This compound itself can be a final product or a building block for further solution-phase ligation. The synthesis of a C-terminal amide is typically achieved using a specialized resin, such as the Rink Amide resin, which yields a C-terminal amide upon cleavage.[4][5]

These protocols will detail the synthesis of this compound on a Rink Amide resin using the popular Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Data Presentation

Table 1: Key Reagents and Equipment for SPPS of this compound

Category Item Purpose
Solid Support Rink Amide MBHA ResinProvides a solid support for peptide synthesis and yields a C-terminal amide upon cleavage.
Amino Acid Fmoc-Gly-OHThe building block for the glycine residue.
Protecting Group Benzyloxycarbonyl chloride (Cbz-Cl)Reagent for N-terminal Z-group protection.
Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.[4]
Coupling Agents HBTU/HOBt or HATUActivates the carboxylic acid of the amino acid for amide bond formation.[4]
Base Diisopropylethylamine (DIEA)Used as a non-nucleophilic base during coupling and N-terminal modification.[4]
Solvents Dimethylformamide (DMF), Dichloromethane (DCM)Used for resin swelling, washing, and as reaction solvents.[6]
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)Cleaves the peptide from the resin and removes side-chain protecting groups.
Equipment SPPS reaction vessel, Shaker, HPLC system, LyophilizerFor synthesis, purification, and isolation of the final product.

Table 2: Typical Quantitative Parameters for SPPS of this compound

Parameter Value Unit Notes
Resin Loading0.4 - 0.8mmol/gVaries depending on the specific Rink Amide resin used.
Fmoc-Gly-OH Excess3 - 5equivalentsRelative to resin loading.
Coupling Reagent Excess2.9 - 4.9equivalentsRelative to resin loading.
DIEA Excess (Coupling)6 - 10equivalentsRelative to resin loading.
Fmoc Deprotection Time2 x 10minutesTwo treatments with 20% piperidine in DMF.
Coupling Time1 - 2hoursCan be monitored for completion using a colorimetric test (e.g., Kaiser test).
Z-protection Reagent Excess5 - 10equivalentsCbz-Cl relative to resin loading.
Z-protection Reaction Time2 - 4hours
Cleavage Time2 - 3hoursAt room temperature.
Expected Yield (crude)> 80%Dependent on coupling and cleavage efficiency.
Expected Purity (crude)60 - 80%HPLC analysis at 220 nm.

Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide MBHA resin in a solid-phase peptide synthesis reaction vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 20-30 minutes with gentle agitation.[6]

  • Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 10 mL/g resin).

Protocol 2: Fmoc-Glycine Coupling
  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3-5 eq) and a coupling agent like HBTU (2.9-4.9 eq) in DMF.

    • Add DIEA (6-10 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin) to remove excess reagents.

Protocol 3: N-terminal Z-Group Protection
  • Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in Protocol 2, step 1 to expose the N-terminal amine of glycine.

  • Z-Protection:

    • Swell the deprotected resin in DCM.

    • In a separate vessel, dissolve benzyloxycarbonyl chloride (Cbz-Cl) (5-10 eq) in DCM.

    • Add DIEA (5-10 eq) to the resin, followed by the Cbz-Cl solution.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction for the absence of free amines using the Kaiser test.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DCM (5 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

    • Dry the resin under vacuum.

Protocol 4: Cleavage and Isolation
  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.[4]

    • Lyophilize the crude peptide to obtain a fluffy white powder.

  • Purification and Analysis:

    • Purify the crude this compound using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4]

Visualizations

SPPS_Workflow_for_Z_Gly_NH2 cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_modification N-Terminal Modification cluster_cleavage Cleavage & Isolation Resin Rink Amide Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Fmoc_Deprotection1 Coupling Couple Fmoc-Gly-OH (HBTU/DIEA in DMF) Fmoc_Deprotection1->Coupling Wash_DMF2 Wash with DMF/DCM Coupling->Wash_DMF2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF2->Fmoc_Deprotection2 Z_Protection Add Z-Group (Cbz-Cl/DIEA in DCM) Fmoc_Deprotection2->Z_Protection Wash_Final Final Wash & Dry Z_Protection->Wash_Final Cleavage Cleave from Resin (TFA Cocktail) Wash_Final->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Z_Gly_NH2 This compound Purification->Z_Gly_NH2 Logical_Relationship cluster_inputs Core Inputs cluster_process Key Processes cluster_outputs Outputs SPPS Solid-Phase Peptide Synthesis (SPPS) Solid_Support Solid Support (e.g., Rink Amide Resin) SPPS->Solid_Support Protected_AA Protected Amino Acid (Fmoc-Gly-OH) SPPS->Protected_AA Reagents Reagents & Solvents SPPS->Reagents Deprotection N-α Deprotection Solid_Support->Deprotection Coupling Peptide Bond Formation Protected_AA->Coupling Reagents->Deprotection Reagents->Coupling Modification N-Terminal Modification (Z-protection) Reagents->Modification Cleavage_Deprotection Cleavage & Final Deprotection Reagents->Cleavage_Deprotection Deprotection->Coupling Coupling->Modification Modification->Cleavage_Deprotection Crude_Peptide Crude Peptide Product (this compound) Cleavage_Deprotection->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide

References

Application Notes and Protocols: Cleavage of the Z-Group from a Glycine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents.[1] Its popularity stems from its stability under a range of reaction conditions and the availability of reliable methods for its removal.[1][2] The selection of an appropriate deprotection strategy for a Z-protected glycine residue is critical and is dictated by factors such as the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.[3]

This document provides detailed protocols for the two primary methods for the cleavage of the Z-group from a glycine residue:

  • Catalytic Hydrogenolysis : A mild and common method involving the cleavage of the benzyl C-O bond using hydrogen in the presence of a palladium catalyst.[1][3]

  • Acidic Cleavage : A potent method using strong acidic conditions, which is particularly useful for substrates incompatible with hydrogenation.[1][3]

Data Presentation: Comparison of Z-Group Deprotection Methods for Glycine

The following table summarizes quantitative data for common methods used for the deprotection of Z-glycine, allowing for an easy comparison of their efficacy.

Deprotection MethodReagents/CatalystSolventTemperatureReaction TimeTypical Yield (%)Reference
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CMethanolRoom Temp.1 - 4 hours> 95%[4][5]
Catalytic Transfer Hydrogenolysis Ammonium Formate, 10% Pd/CMethanolReflux10 - 60 mins> 90%[1][4]
Acidic Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.20 - 120 mins~90%[1][4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes a standard procedure for the deprotection of Z-glycine using palladium on carbon and hydrogen gas.[3][6]

Materials:

  • Z-Glycine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve Z-glycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).[3]

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).[3]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.[3]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).[3]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.[3]

    • Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude glycine.[6]

  • Purification (if necessary): The crude product can be purified by recrystallization.[3]

Protocol 2: Catalytic Transfer Hydrogenolysis

This protocol offers a safer alternative to using hydrogen gas by generating hydrogen in situ from ammonium formate.[1][7]

Materials:

  • Z-Glycine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-glycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).[1]

  • Hydrogen Donor Addition: To the stirred solution, add anhydrous ammonium formate (5.0 equivalents) in a single portion under an inert atmosphere (e.g., nitrogen).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (an equal weight to the substrate).[1]

  • Reaction: Stir the resulting mixture at reflux temperature.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.[1]

  • Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the catalyst through a pad of Celite® and wash the pad with methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to afford the desired glycine.[1]

  • Purification (if necessary): Purify the crude product by appropriate methods such as recrystallization.[3]

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.[1]

Materials:

  • Z-Glycine

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve Z-glycine (1.0 equivalent) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[1]

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.[1]

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.[1]

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield glycine hydrobromide.[1]

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin). The free amino acid can then be isolated by evaporation of the solvent or extraction.[1]

Visualizations

Reaction Mechanisms

The following diagrams illustrate the chemical pathways for the cleavage of the Z-group from glycine by catalytic hydrogenolysis and acidic cleavage.

G cluster_hydrogenolysis Catalytic Hydrogenolysis Mechanism Z_Gly Z-Glycine Adsorbed_Z_Gly Adsorbed Z-Glycine Z_Gly->Adsorbed_Z_Gly Adsorption Pd_Surface Pd Catalyst Surface H2 H₂ Adsorbed_H Adsorbed H• H2->Adsorbed_H Adsorption & Dissociation Transition_State Transition State Adsorbed_H->Transition_State Adsorbed_Z_Gly->Transition_State Products Glycine + Toluene + CO₂ Transition_State->Products Hydrogenolysis & Decarboxylation

Caption: Mechanism of Z-group cleavage by catalytic hydrogenolysis.

G cluster_acid_cleavage Acidic Cleavage Mechanism (HBr/AcOH) Z_Gly Z-Glycine Protonated_Z_Gly Protonated Z-Glycine Z_Gly->Protonated_Z_Gly Protonation of Carbonyl HBr H⁺ (from HBr) SN2_TS SN2 Transition State Protonated_Z_Gly->SN2_TS Br_ion Br⁻ Br_ion->SN2_TS Nucleophilic Attack Carbamic_Acid Carbamic Acid Intermediate SN2_TS->Carbamic_Acid Benzyl_Bromide Benzyl Bromide SN2_TS->Benzyl_Bromide Glycine_HBr Glycine•HBr Carbamic_Acid->Glycine_HBr Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 G start Start: Z-Glycine dissolution Dissolution in appropriate solvent start->dissolution reagent_addition Addition of catalyst and/or deprotection reagent dissolution->reagent_addition reaction Reaction under specified conditions (temp, time) reagent_addition->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., filtration, precipitation) monitoring->workup Complete isolation Isolation of crude product (e.g., evaporation) workup->isolation purification Purification (e.g., recrystallization) isolation->purification final_product Final Product: Glycine isolation->final_product If pure purification->final_product

References

Application Notes and Protocols for Z-Gly-NH2 in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Z-Gly-NH2 as a substrate in protease activity assays. Due to the nature of this substrate, which lacks a direct reporting group, a coupled-enzyme assay is proposed for the quantification of protease activity. For comparative purposes and as a direct alternative, a detailed protocol for a standard fluorogenic protease substrate is also provided.

This compound: A Substrate for Coupled Protease Assays

This compound (N-Carbobenzoxy-glycinamide) is a simple dipeptide derivative that can serve as a substrate for certain proteases. Its cleavage by a suitable protease results in the formation of N-Carbobenzoxy-glycine and ammonia. The primary challenge in using this compound for protease activity assays is the detection of its cleavage products, as neither product is inherently chromogenic or fluorogenic.

To overcome this limitation, a coupled-enzyme assay can be employed. In this system, the ammonia produced from the cleavage of this compound becomes a substrate for a second, indicator enzyme, which in turn generates a measurable signal. A commonly used indicator reaction is the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). This reaction consumes NADPH, and the rate of NADPH depletion can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. This rate is directly proportional to the rate of ammonia production, and thus to the activity of the primary protease.

Principle of the Coupled Assay:

  • Primary Reaction (Protease of Interest): this compound + H₂O ---(Protease)---> Z-Glycine + NH₃

  • Secondary Reaction (Indicator Reaction): NH₃ + α-Ketoglutarate + NADPH + H⁺ ---(Glutamate Dehydrogenase)---> L-Glutamate + NADP⁺ + H₂O

The workflow for this coupled-enzyme assay is depicted below.

coupled_assay_workflow cluster_primary Primary Reaction cluster_secondary Indicator Reaction ZGlyNH2 This compound Protease Protease ZGlyNH2->Protease Substrate ZGly Z-Glycine Protease->ZGly Product 1 NH3 Ammonia Protease->NH3 Product 2 GLDH Glutamate Dehydrogenase NH3->GLDH Substrate aKG α-Ketoglutarate aKG->GLDH NADPH_in NADPH NADPH_in->GLDH Glutamate L-Glutamate GLDH->Glutamate NADP_out NADP+ GLDH->NADP_out Spectrophotometer Monitor Decrease in A340 NADP_out->Spectrophotometer

Coupled-enzyme assay workflow for this compound.

This protocol describes a conceptual framework for measuring the activity of a protease, such as papain, using this compound as the primary substrate and a glutamate dehydrogenase-coupled system for detection. Papain is a cysteine protease with broad specificity, known to cleave peptide bonds involving glycine.[1]

Note: This is a theoretical protocol and requires optimization and validation for specific experimental conditions.

Materials and Reagents:

  • This compound (Substrate)

  • Papain (Protease)

  • L-Cysteine (for Papain activation)

  • EDTA

  • α-Ketoglutarate

  • NADPH

  • Glutamate Dehydrogenase (GLDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Papain Stock Solution: Prepare a stock solution of papain in a suitable buffer. The final concentration in the assay should be determined empirically.

    • Papain Activation Buffer: Assay buffer containing 5 mM L-Cysteine and 1 mM EDTA.

    • This compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with Assay Buffer to the desired stock concentration.

    • Coupled-Enzyme Reaction Mix: Prepare a master mix containing α-ketoglutarate, NADPH, and GLDH in Assay Buffer. Final concentrations in the assay should be optimized, but typical starting points are 1 mM α-ketoglutarate, 0.2 mM NADPH, and 5-10 units/mL GLDH.

  • Assay Procedure:

    • Activate papain by pre-incubating it in Activation Buffer for 10-15 minutes at room temperature.

    • To each well of a 96-well microplate, add the components in the following order:

      • Assay Buffer to bring the final volume to 200 µL.

      • Coupled-Enzyme Reaction Mix.

      • Activated Papain solution.

    • Initiate the reaction by adding the this compound substrate solution.

    • Immediately place the microplate in a spectrophotometer pre-set to the desired reaction temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time curve.

    • Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • The rate of NADPH consumption is equal to the rate of ammonia production, which reflects the activity of the papain.

Quantitative Data (Hypothetical):

The performance of this assay would be dependent on the kinetic parameters of both the protease and the glutamate dehydrogenase, as well as the detection limit of the spectrophotometer for changes in NADPH concentration.

ParameterHypothetical Value/RangeNotes
Protease PapainA protease with known amidase activity.
Substrate This compound-
Km (this compound) To be determinedWill depend on the specific protease.
Vmax To be determinedWill depend on enzyme concentration and conditions.
Ammonia Detection Limit ~2.4 µMBased on sensitive enzymatic ammonia assays.[2]
Linear Range for NH₃ 2.4 - 300 µMBased on established ammonia detection methods.[2]
Wavelength 340 nmFor monitoring NADPH consumption.

Detailed Application Notes and Protocol for a Standard Fluorogenic Protease Substrate: Z-Phe-Arg-AMC

As a practical and highly sensitive alternative to the coupled assay for this compound, the use of a fluorogenic substrate such as Z-Phe-Arg-AMC is recommended for assaying the activity of proteases like papain and cathepsins.

Principle:

Z-Phe-Arg-AMC is a synthetic peptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC is released. The increase in fluorescence intensity over time is directly proportional to the protease activity.

fluorogenic_assay_principle Substrate Z-Phe-Arg-AMC (Non-fluorescent) Enzyme Protease (e.g., Papain) Substrate->Enzyme Product1 Z-Phe-Arg Enzyme->Product1 Product2 AMC (Fluorescent) Enzyme->Product2 Fluorometer Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) Product2->Fluorometer

Principle of a fluorogenic protease assay.

This protocol provides a detailed methodology for a continuous kinetic assay of papain activity using the fluorogenic substrate Z-Phe-Arg-AMC.

Materials and Reagents:

  • Z-Phe-Arg-AMC (Fluorogenic Substrate)

  • Papain

  • L-Cysteine

  • EDTA

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.5)

  • DMSO (for dissolving the substrate)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Quantitative Data for Z-Phe-Arg-AMC with Papain:

ParameterValueReference
Protease Papain-
Substrate Z-Phe-Arg-AMC-
Km ~100 µMVaries with conditions
kcat To be determinedVaries with enzyme purity and conditions
Optimal pH 6.0 - 7.0For Papain activity
Excitation Wavelength 360-380 nmFor AMC
Emission Wavelength 440-460 nmFor AMC

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 6.5.

    • Papain Activation Buffer: Assay Buffer containing 5 mM L-Cysteine. Prepare this fresh before use.

    • Z-Phe-Arg-AMC Stock Solution (10 mM): Dissolve Z-Phe-Arg-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

    • Papain Working Solution: Dilute the papain stock solution in Papain Activation Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Substrate Working Solution: Dilute the 10 mM Z-Phe-Arg-AMC stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 100 µM and a 1:10 dilution in the well, prepare a 1 mM working solution).

  • Assay Procedure:

    • To each well of a black 96-well microplate, add 180 µL of the Papain Working Solution. Include wells for a blank (180 µL of Papain Activation Buffer without enzyme) and controls as needed.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-warmed to the reaction temperature.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).

    • To convert the V₀ to moles of substrate cleaved per minute, a standard curve of free AMC should be prepared.

    • Enzyme activity can be expressed as pmol of AMC released per minute per mg of papain.

Conclusion

While this compound is not a conventional substrate for protease assays due to the lack of a direct detection method, a conceptual coupled-enzyme assay is proposed for researchers who need to investigate the cleavage of this specific substrate. This approach, however, requires significant optimization and validation. For most applications requiring sensitive and robust measurement of protease activity, the use of established fluorogenic substrates like Z-Phe-Arg-AMC is highly recommended. These substrates offer a direct, continuous, and highly sensitive assay format that is amenable to high-throughput screening and detailed kinetic analysis.

References

Application Notes and Protocols for Enzyme Kinetics Studies with Z-Gly-NH2 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting enzyme kinetics studies using the synthetic dipeptide substrate, N-benzyloxycarbonyl-glycyl-amide (Z-Gly-NH2). This substrate is particularly useful for assaying the activity of various proteases, primarily cysteine proteases like papain and Cathepsin C (also known as Dipeptidyl Peptidase I). Understanding the kinetic parameters of enzyme-substrate interactions is fundamental in basic research and crucial for the development of therapeutic inhibitors. These protocols are designed for a 96-well plate format, suitable for high-throughput screening, but can be adapted for single cuvette-based assays.

The principle of the assay involves the enzymatic hydrolysis of the peptide bond in this compound. The rate of this hydrolysis can be monitored using various methods, including colorimetric and fluorometric techniques, often by coupling the release of the product to a secondary reaction that produces a detectable signal.

Featured Enzymes

Papain

Papain is a cysteine protease from the latex of the papaya fruit. Its catalytic mechanism involves a catalytic dyad composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159)[1]. The enzyme hydrolyzes peptide bonds with broad specificity but shows a preference for a hydrophobic amino acid at the P2 position[2]. While specific kinetic data for this compound with papain is not extensively published, studies on similar glycine-containing substrates indicate that papain can effectively catalyze their hydrolysis[3].

Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates[4][5][6]. It plays a critical role in the activation of serine proteases in immune cells, making it a significant target for anti-inflammatory drug development[4][7][8][9][10]. Cathepsin C has a broad substrate specificity and its activity can be assayed using dipeptide derivatives[4][10]. Commonly used substrates for Cathepsin C include Gly-Phe-p-nitroanilide and Gly-Phe-AMC[4][5][11]. This compound can serve as a substrate to characterize the basic dipeptidyl peptidase activity.

Quantitative Data Summary

Table 1: Representative Kinetic Parameters for Papain

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Conditions
N-acetyl-Phe-Gly 4-nitroanilide20.0 (Calculated Free Energy Barrier)--pH 6.2, 25°C[12]
Glycylglycyl-L-tyrosyl-L-arginine (Inhibitor)9 (Ki)--pH 6.2[13]

Table 2: Representative Kinetic Parameters for Cathepsin C

Substrate/InhibitorKi / IC50 (nM)Conditions
MOD06051 (Inhibitor)1.5 (IC50)Recombinant human enzyme[7]
Gly-Phe-CHN2 (Inhibitor)-Irreversible inhibitor[4]

Experimental Protocols

Protocol 1: General Protease Activity Assay using a Chromogenic Substrate

This protocol describes a general method to determine the initial rate of enzymatic hydrolysis of a substrate like this compound by coupling the reaction to a colorimetric readout.

Materials and Reagents:

  • Enzyme (e.g., Papain or Cathepsin C)

  • This compound substrate

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT (for cysteine protease activation)

  • Detection Reagent (e.g., Ninhydrin solution for detecting free amino groups)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent.

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the Assay Buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 25 µL of the enzyme solution to each well (except for the blank, where 25 µL of Assay Buffer is added). c. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. d. To initiate the reaction, add 25 µL of the this compound substrate solution to each well.

  • Reaction Termination and Detection: a. At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding a stopping reagent (e.g., 100 µL of 1 M HCl). b. Add the detection reagent (e.g., Ninhydrin) to all wells and incubate according to the manufacturer's instructions to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the product formation over time. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Inhibitor Screening Assay using a Fluorogenic Substrate

This protocol is designed for screening potential inhibitors of proteases using a fluorogenic substrate. While this compound is not fluorogenic, this protocol is provided as a common and sensitive method in enzyme kinetics, often using substrates like Z-FR-AMC for papain or Gly-Phe-AMC for Cathepsin C.

Materials and Reagents:

  • Enzyme (e.g., Papain or Cathepsin C)

  • Fluorogenic peptide substrate (e.g., Z-FR-AMC or Gly-Phe-AMC)[1]

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 2 mM DTT.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • 96-well black, opaque microplate.

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates)[1].

Procedure:

  • Compound Plating: Add 1 µL of the test compound solution (or DMSO for control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the enzyme solution in Assay Buffer to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution in Assay Buffer to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound relative to the DMSO control. For potent inhibitors, perform dose-response experiments to determine the IC₅₀ value.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate Prepare 96-well Plate (add buffer, enzyme) Reagents->Plate Dispense Start Initiate Reaction (add substrate) Plate->Start Pre-incubate Incubate Incubate at Controlled Temperature Start->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure At time points or kinetically Velocity Calculate Initial Reaction Velocity (V₀) Measure->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax, kcat, Ki) Velocity->Kinetics Michaelis-Menten/ Inhibition plots

Caption: Experimental workflow for a typical enzyme kinetics study.

Enzymatic_Hydrolysis E Enzyme (e.g., Papain, Cathepsin C) ES Enzyme-Substrate Complex E->ES + Substrate S This compound (Substrate) S->ES P1 Z-Glycine ES->P1 Hydrolysis P2 Ammonia (NH3) ES->P2 E_free Free Enzyme ES->E_free Product Release

Caption: Enzymatic hydrolysis of this compound by a protease.

CathepsinC_Signaling cluster_lysosome Lysosome cluster_downstream Downstream Effects ProEnzyme Pro-Serine Proteases (e.g., Pro-Neutrophil Elastase) CatC Cathepsin C (DPPI) ActiveEnzyme Active Serine Proteases CatC->ActiveEnzyme Activates by cleaving N-terminal dipeptide Inflammation Inflammation ActiveEnzyme->Inflammation TissueDamage Tissue Damage ActiveEnzyme->TissueDamage Inhibitor Cathepsin C Inhibitor Inhibitor->CatC Blocks activity

Caption: Simplified signaling pathway involving Cathepsin C.

References

Application Notes and Protocols for Chymotrypsin Activity Assays Using Z-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Carbobenzoxy-glycinamide (Z-Gly-NH2) as a substrate for measuring the enzymatic activity of chymotrypsin. This document includes the fundamental principles of the assay, detailed experimental protocols, and relevant quantitative data for comparative analysis.

Introduction

Chymotrypsin is a key digestive serine protease that plays a crucial role in protein catabolism by preferentially cleaving peptide bonds on the C-terminal side of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1][2] The enzymatic activity of chymotrypsin is a critical parameter in various research and development areas, including the study of enzyme kinetics, the screening of potential inhibitors for therapeutic purposes, and the quality control of protein-based pharmaceuticals.

This compound serves as a simple amide substrate for chymotrypsin. The enzyme catalyzes the hydrolysis of the amide bond, yielding N-Carbobenzoxy-glycine and ammonia. While not a chromogenic or fluorogenic substrate, the reaction products can be quantified using various established biochemical methods, providing a means to determine chymotrypsin activity.

Principle of the Assay

The chymotrypsin activity assay using this compound is based on the enzymatic hydrolysis of the amide bond in the substrate. The reaction can be monitored by quantifying the rate of disappearance of the substrate or the rate of appearance of one of the products. The enzymatic reaction is as follows:

sub This compound enzyme Chymotrypsin sub->enzyme binds prod1 Z-Glycine prod2 Ammonia enzyme->prod1 releases enzyme->prod2 releases water H₂O water->enzyme participates

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Data Presentation

Substratekcat (s⁻¹)Km (M)kcat/Km (M⁻¹s⁻¹)
Acetyl-Tyr-Gly-amide0.500.02322
Data obtained from kinetic studies of chymotrypsin cleavage at 25°C and pH 7.9.[3]

Experimental Protocols

This section provides a detailed protocol for a standard chymotrypsin activity assay using this compound. As the hydrolysis of this compound does not yield a directly detectable signal, a secondary quantification method is required. The following protocol outlines a general workflow that can be adapted for various quantification techniques, such as HPLC or a colorimetric ammonia assay.

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • N-Carbobenzoxy-glycinamide (this compound)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)[4][5]

  • Calcium Chloride (CaCl₂) (e.g., 100 mM)[4]

  • Hydrochloric Acid (HCl) (e.g., 1 mM) for enzyme stock solution[4][5]

  • Deionized water

  • Reaction quenching solution (e.g., Trichloroacetic acid)

  • Reagents for chosen quantification method (e.g., HPLC standards, ammonia assay kit)

Equipment
  • Spectrophotometer or HPLC system

  • Thermostatted water bath or incubator (25°C)

  • Vortex mixer

  • Pipettes and tips

  • Reaction tubes

Experimental Workflow

prep 1. Prepare Reagents - Enzyme Stock - Substrate Solution - Assay Buffer mix 2. Prepare Reaction Mixture - Add Buffer and Substrate to Tube prep->mix equil 3. Equilibrate - Incubate at 25°C mix->equil start 4. Initiate Reaction - Add Chymotrypsin equil->start incubate 5. Incubate - Timed intervals start->incubate stop 6. Stop Reaction - Add Quenching Solution incubate->stop quant 7. Quantify Product/Substrate - HPLC or Colorimetric Assay stop->quant calc 8. Calculate Activity quant->calc

Caption: General workflow for a chymotrypsin activity assay.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂, adjust pH to 7.8 at 25°C.[4]

    • Enzyme Stock Solution: Dissolve α-chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Store on ice.[4][5]

    • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution with cold 1 mM HCl to the desired concentration (e.g., 10-50 µg/mL).

    • Substrate Solution: Prepare a stock solution of this compound in the assay buffer at a concentration several times higher than the final desired concentration.

  • Assay Procedure:

    • Pipette the required volume of assay buffer and substrate solution into a reaction tube.

    • Equilibrate the reaction mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding the working enzyme solution to the reaction mixture.

    • Incubate the reaction at 25°C.

    • At specific time points, withdraw aliquots of the reaction mixture and transfer to a separate tube containing a quenching solution (e.g., trichloroacetic acid) to stop the reaction.

    • Include a blank control with no enzyme.

  • Quantification of Reaction:

    • Option A: HPLC Analysis: Analyze the quenched reaction samples by reverse-phase HPLC to measure the decrease in the this compound peak area or the increase in the Z-Glycine peak area over time. A standard curve for this compound and Z-Glycine should be generated.

    • Option B: Ammonia Quantification: Quantify the amount of ammonia produced using a commercially available ammonia assay kit (e.g., based on the Berthelot reaction). A standard curve for ammonia must be prepared.

  • Calculation of Enzyme Activity:

    • Determine the initial reaction velocity (v₀) from the linear portion of the product formation (or substrate depletion) versus time curve.

    • Calculate the chymotrypsin activity using the following formula: Activity (U/mL) = (v₀ (µmol/min/mL) / volume of enzyme in the reaction (mL))

    • One unit (U) of chymotrypsin activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

Logical Relationships in Chymotrypsin Inhibition Assays

The assay described above can be adapted to screen for chymotrypsin inhibitors, which is a critical step in drug development.

enzyme Chymotrypsin product Product enzyme->product catalyzes complex Enzyme-Inhibitor Complex enzyme->complex substrate This compound substrate->enzyme binds to inhibitor Potential Inhibitor inhibitor->enzyme binds to inhibitor->complex no_reaction No or Reduced Product Formation complex->no_reaction

Caption: Interaction between chymotrypsin, substrate, and inhibitor.

By measuring the chymotrypsin activity in the presence and absence of a test compound, the inhibitory potential of the compound can be determined. A decrease in the rate of product formation indicates inhibition.

Conclusion

The use of this compound as a substrate provides a fundamental method for assessing chymotrypsin activity. While requiring a secondary quantification step, this assay is valuable for fundamental enzyme kinetic studies and for inhibitor screening in drug discovery pipelines. The protocols and data presented here serve as a robust starting point for researchers to design and implement chymotrypsin activity assays tailored to their specific research needs.

References

Application Notes and Protocols: N-Terminal Modification of Peptides with Z-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of peptides is a critical strategy in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and introduce functional probes. The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis. Introducing a Z-protected glycine (Z-Gly) at the N-terminus can mimic a native peptide linkage, increase resistance to aminopeptidases, and alter the pharmacokinetic profile of a peptide therapeutic.

These application notes provide a detailed protocol for the N-terminal modification of a target peptide with Z-Glycine using standard solution-phase peptide coupling chemistry. While direct ligation of Z-Gly-NH₂ as a standalone reagent is not a conventional approach, the addition of a Z-Gly moiety is a common and valuable modification. This protocol outlines the coupling of Z-Gly-OH to the free N-terminus of a peptide, which can subsequently have a C-terminal amide, effectively yielding a Z-Gly-[peptide]-NH₂ conjugate.

The described methods are applicable for generating peptides with enhanced stability for use as enzyme inhibitors, receptor antagonists, or probes for studying biological signaling pathways.

Applications

N-terminal modification with Z-Glycine can be employed in various research and development areas:

  • Drug Development: To improve the stability of peptide-based drugs against enzymatic degradation, thereby prolonging their half-life in vivo.[1]

  • Enzyme Inhibition: To create peptide inhibitors with modified N-termini that can effectively block the active site of proteases or other enzymes.

  • Protein-Protein Interaction Studies: To synthesize modified peptides that can act as antagonists or probes to study specific protein-protein interactions.

  • Biomaterials: To functionalize biomaterials with peptides that have enhanced stability for tissue engineering and other applications.[2]

Experimental Protocols

This section details the protocols for the N-terminal coupling of Z-Gly-OH to a model peptide (e.g., a peptide with a free N-terminus, designated as H₂N-[peptide]-R), followed by purification and characterization.

Materials and Reagents

Table 1: List of Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )Purpose
Z-Gly-OHC₁₀H₁₁NO₄209.20N-protected amino acid for coupling
Target Peptide (H₂N-[peptide]-R)VariableVariablePeptide to be modified
HBTUC₁₁H₁₂F₆N₅OP379.24Coupling agent
HOBtC₆H₅N₃O135.12Racemization suppressant
DIPEAC₈H₁₉N129.24Base
DMFC₃H₇NO73.09Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Diethyl Ether(C₂H₅)₂O74.12Precipitation
Acetonitrile (ACN)C₂H₃N41.05HPLC Mobile Phase
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02HPLC Mobile Phase / Deprotection
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for Z-group removal
MethanolCH₃OH32.04Solvent for hydrogenation
Protocol for N-Terminal Coupling of Z-Gly-OH
  • Peptide Solubilization: Dissolve the target peptide (1 equivalent) in a minimal amount of DMF in a round-bottom flask.

  • Activation of Z-Gly-OH: In a separate flask, dissolve Z-Gly-OH (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Addition of Base: Add DIPEA (2.5 equivalents) to the activation mixture from step 2 and stir for 5 minutes at room temperature.

  • Coupling Reaction: Add the activated Z-Gly-OH solution to the peptide solution from step 1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Precipitation: Upon completion, precipitate the crude Z-Gly-[peptide]-R by adding the reaction mixture dropwise to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Purification of Z-Gly-[peptide]-R

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) is typically used. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization of Z-Gly-[peptide]-R

The purified peptide should be characterized to confirm its identity and purity.

Table 2: Characterization Data for a Model Z-Gly-Peptide

Analysis TechniqueExpected Result
Analytical RP-HPLCSingle major peak with >95% purity.
Mass Spectrometry (ESI-MS)Observed mass should match the calculated mass of the Z-Gly-[peptide]-R.
¹H NMRCharacteristic peaks for the Z-group (aromatic protons) and the peptide backbone.
Protocol for Z-Group Deprotection (Optional)

If the final application requires a free N-terminus on the newly added glycine, the Z-group can be removed by catalytic hydrogenation.

  • Dissolution: Dissolve the purified Z-Gly-[peptide]-R in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times and then stir the reaction under a hydrogen atmosphere (balloon) for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent to yield the deprotected H-Gly-[peptide]-R.

  • Purification: If necessary, purify the deprotected peptide by RP-HPLC as described in section 3.3.

Data Presentation

The following table summarizes typical quantitative data for the N-terminal modification of a model pentapeptide.

Table 3: Summary of Quantitative Data for Z-Gly-Val-Phe-Ala-Pro-NH₂ Synthesis

StepParameterValue
Coupling Reaction Crude Yield~85%
Reaction Time3 hours
Purification Purity after RP-HPLC>98%
Overall Yield60%
Characterization Calculated Mass (M+H)⁺Value will depend on the specific peptide sequence
Observed Mass (M+H)⁺Value should be within ± 0.5 Da of the calculated mass

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_optional Optional Deprotection peptide Target Peptide (H₂N-[peptide]-R) coupling Coupling Reaction peptide->coupling z_gly Z-Gly-OH activation Activation (HBTU, HOBt, DIPEA) z_gly->activation 1.2 eq activation->coupling precipitation Precipitation coupling->precipitation purification RP-HPLC precipitation->purification characterization LC-MS & NMR purification->characterization final_product Purified Z-Gly-[peptide]-R characterization->final_product hydrogenation Hydrogenation (H₂, Pd/C) final_product->hydrogenation deprotected_product H-Gly-[peptide]-R hydrogenation->deprotected_product

Caption: Workflow for N-terminal modification of a peptide with Z-Glycine.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Cell Signaling Cascade receptor Receptor protease Protease receptor->protease Activates substrate Protein Substrate protease->substrate Cleaves cleaved_substrate Cleaved Substrate downstream Downstream Signaling cleaved_substrate->downstream Initiates inhibitor Z-Gly-Peptide Inhibitor inhibitor->protease Inhibits

Caption: Inhibition of a protease-mediated signaling pathway by a Z-Gly-peptide.

References

Application of N-Substituted Glycine Monomers in Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science.[1] They are structurally similar to peptides, but the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[2][3][4] This modification confers several advantageous properties, including resistance to proteolytic degradation, increased cellular permeability, and reduced immunogenicity, while allowing for a high degree of functional diversity.[2][5]

The most prevalent and versatile method for synthesizing peptoids is the solid-phase submonomer method, developed by Zuckermann and coworkers.[1][2] This technique allows for the precise, residue-by-residue construction of sequence-defined peptoid oligomers.[6] The method is characterized by a simple, two-step iterative cycle performed on a solid support, making it amenable to both manual and automated synthesis.[5][6]

This document provides a detailed overview of the submonomer method for peptoid synthesis. While the specific application of Z-Gly-NH2 (Cbz-glycinamide) is not described in the standard submonomer protocols, this guide will detail the established procedures using the common building blocks, which are haloacetic acids and primary amines.

The Submonomer Method of Peptoid Synthesis

The submonomer method involves the sequential addition of monomers to a growing chain on a solid-phase resin.[3][4] The cycle consists of two primary steps: acylation and displacement.[2][3][4]

  • Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, which is activated in situ with a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC).[1][3][4] This step forms a haloacetamide on the resin.

  • Displacement: A primary amine is introduced, which acts as a nucleophile to displace the halide (e.g., bromide) in an SN2 reaction.[7] The primary amine provides the side chain for that specific residue.[3][4]

This two-step cycle is repeated until the desired peptoid sequence is assembled. Finally, the peptoid is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).[1]

Logical Workflow of Submonomer Peptoid Synthesis

G start Start: Swell Resin fmoc_deprotection Fmoc Deprotection (e.g., 20% 4-methylpiperidine in DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 acylation Step 1: Acylation (Bromoacetic Acid + DIC in DMF) wash1->acylation wash2 Wash (DMF) acylation->wash2 displacement Step 2: Displacement (Primary Amine in NMP or DMF) wash2->displacement wash3 Wash (DMF) displacement->wash3 cycle Repeat Cycle for Each Monomer wash3->cycle cycle->acylation Next monomer cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Final monomer purification Purification (e.g., HPLC) cleavage->purification end End: Characterized Peptoid purification->end

Caption: Workflow of the solid-phase submonomer peptoid synthesis method.

Experimental Protocols

Materials and Reagents
Reagent/MaterialTypical Supplier/GradePurpose
Rink Amide Resin100-200 mesh, ~0.6-0.7 mmol/g loadingSolid support for synthesis
N,N-Dimethylformamide (DMF)Anhydrous, synthesis gradeSolvent for washing and reactions
N-Methyl-2-pyrrolidone (NMP)Anhydrous, synthesis gradeSolvent for amine solutions
Bromoacetic Acid≥99%Acylation agent
N,N'-Diisopropylcarbodiimide (DIC)≥99%Activating agent for acylation
Primary AminesVariousSubmonomers to introduce side chains
4-Methylpiperidine≥98%Reagent for Fmoc deprotection
Trifluoroacetic Acid (TFA)≥99%Cleavage from resin
Triisopropylsilane (TIS)≥98%Scavenger for cleavage
WaterHPLC gradeComponent of cleavage cocktail
Protocol 1: Manual Solid-Phase Peptoid Synthesis (100 µmol scale)

This protocol is adapted from established methods for manual peptoid synthesis.[1][8]

  • Resin Preparation:

    • Add ~167 mg of Rink Amide-MBHA resin (0.6 mmol/g loading) to a fritted syringe reaction vessel.

    • Swell the resin in 2 mL of DMF for at least 30 minutes with agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes and drain. Repeat once.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Monomer Addition Cycle (Acylation & Displacement):

    • Acylation:

      • Add 1 mL of 0.6 M bromoacetic acid in DMF.

      • Add 1 mL of 0.6 M DIC in DMF.

      • Agitate at room temperature for 20 minutes.

      • Drain the solution and wash the resin with DMF (5 x 2 mL).

    • Displacement:

      • Add 1 mL of a 1.0 - 2.0 M solution of the desired primary amine in NMP or DMF.[3]

      • Agitate at room temperature for 30-120 minutes. Reaction time may need optimization based on the amine's steric hindrance or nucleophilicity.[1]

      • Drain the solution and wash the resin with DMF (4 x 2 mL).

  • Chain Elongation:

    • Repeat the monomer addition cycle (Step 3) for each subsequent residue in the peptoid sequence.

  • Cleavage and Deprotection:

    • After the final monomer addition and wash, dry the resin under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

    • Add 2 mL of the cleavage cocktail to the resin.

    • Agitate at room temperature for 2 hours.

    • Filter the cleavage solution into a collection tube and evaporate the TFA under a stream of nitrogen.

    • Precipitate the crude peptoid with cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptoid in a suitable solvent (e.g., acetonitrile/water).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by LC-MS and MALDI-TOF mass spectrometry.[3][4]

Quantitative Data Summary

The submonomer method is highly efficient, with coupling efficiencies routinely exceeding 98%, enabling the synthesis of long peptoids (up to 50-mers).[3][4] Yields and purities are sequence-dependent.

Peptoid TypeLength (mers)Typical Crude Purity (%)Typical Isolated Yield (%)Reference
N-Aryl Glycine Rich5>85%Not specified[9]
Mixed Lysine/Arginine10-15Not specified~65% (on 100g scale for similar peptides)[1][5]
Amphiphilic Block36>80%~180 mg from 100 mg resin[3]
N-imino Glycine1563%Not specified[7]

Note: Yields can vary significantly based on the scale, sequence, and purification method.

Specialized Protocols & Considerations

Incorporation of N-Aryl Glycines (Weakly Nucleophilic Amines)

Weakly nucleophilic amines, such as anilines, require modified conditions to achieve efficient displacement.[9]

G start Start: Resin-Bound Bromoacetamide wash_thf Wash with THF start->wash_thf add_aniline Add Aniline Submonomer (1.5 M in THF) wash_thf->add_aniline add_ag_salt Add Halophilic Silver Salt (e.g., AgClO4 in THF) add_aniline->add_ag_salt react React for 1 hour at Room Temperature add_ag_salt->react wash_dmf Wash with DMF react->wash_dmf continue_synthesis Proceed to Next Cycle wash_dmf->continue_synthesis end End: N-Aryl Glycine Residue Incorporated continue_synthesis->end

Caption: Modified workflow for incorporating weakly nucleophilic anilines.

Protocol 2: Silver-Mediated Displacement for N-Aryl Glycines

  • Following the standard acylation step, wash the resin with DMF (3x) and then with tetrahydrofuran (THF) (2x).[8]

  • Add a 1.5 M solution of the aniline submonomer in THF.

  • Add 3 equivalents of 0.25 M silver perchlorate (AgClO4) in THF.[8][9] The silver salt facilitates bromide abstraction, accelerating the reaction.[9]

  • Incubate for 1 hour with agitation.

  • Wash thoroughly with DMF (3x) and proceed to the next acylation step.

This method can achieve conversions of ≥87% within 1 hour for electron-poor anilines.[9]

Incorporation of Cationic Residues (Lysine/Arginine-type)

Synthesizing peptoids with cationic side chains, like those mimicking lysine and arginine, requires orthogonal protection strategies.[1]

  • Lysine-type (NLys): Use a primary diamine (e.g., N-Boc-1,4-diaminobutane) in the displacement step. The Boc group is acid-labile and will be removed during the final TFA cleavage.

  • Arginine-type (NArg):

    • Introduce a diamine submonomer where one amine is protected with a Dde group.[1]

    • After completing the peptoid sequence, selectively remove the Dde group with 2% hydrazine in DMF.[1]

    • Perform on-resin guanidinylation of the deprotected amine using a reagent like pyrazole-1-carboxamidine.[1]

    • Cleave the final peptoid from the resin with TFA.

Conclusion

The solid-phase submonomer synthesis method is a robust, efficient, and highly versatile platform for creating sequence-defined peptoids. By modifying reaction conditions and employing orthogonal protection strategies, a vast chemical space of peptoid structures can be accessed. This enables the rational design of novel polymers for a wide range of applications in drug development, biomaterials, and nanoscience. While this compound is not a standard reagent in this methodology, the principles and protocols outlined provide a comprehensive guide for researchers to synthesize custom peptoid oligomers.

References

Application Note: Accelerated Synthesis of Z-Gly-NH2 via Microwave-Assisted Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a microwave-assisted protocol for the synthesis of the protected dipeptide, Z-Gly-NH2. Microwave-assisted peptide synthesis (MAPS) offers a significant advantage over conventional solution-phase methods by dramatically reducing reaction times and often improving yields and product purity.[1][2][3] This protocol provides a rapid and efficient alternative for the formation of peptide amide bonds, a crucial step in the synthesis of many peptide-based therapeutics and research compounds. Comparative data with a conventional synthesis approach is presented to highlight the benefits of microwave irradiation.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. Conventional methods for solution-phase peptide synthesis often involve long reaction times, sometimes spanning several hours to days for a single coupling step.[4] Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions by utilizing microwave energy to rapidly and uniformly heat the reaction mixture.[2][3] This direct heating mechanism can lead to faster reaction rates, reduced side product formation, and consequently, higher purity of the final product.[1][3]

This application note provides a detailed protocol for the synthesis of N-benzyloxycarbonyl-glycinamide (this compound), a common intermediate in peptide synthesis, using a microwave reactor. The protocol is designed to be easily adaptable for the synthesis of other small peptide amides.

Data Presentation

The following table summarizes the key quantitative data comparing the microwave-assisted and conventional synthesis protocols for this compound.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 15 - 30 minutes12 - 24 hours
Yield 75 - 90%60 - 75%
Purity (crude) >90%~80-85%
Reaction Temperature 80 °CRoom Temperature
Coupling Reagents HBTU/HOBt/DIPEADCC/HOBt
Solvent DMFDCM or DMF

Note: The data presented for the microwave-assisted synthesis is based on typical results for similar dipeptide amide syntheses. The data for the conventional synthesis is based on established literature protocols for carbodiimide-mediated couplings.

Experimental Protocols

Materials and Reagents
  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Ammonium chloride (NH₄Cl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave peptide synthesizer

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Microwave-Assisted Synthesis of this compound

This protocol is optimized for a 0.5 mmol scale.

  • Reaction Setup: In a 10 mL microwave reaction vessel, dissolve Z-Gly-OH (0.5 mmol, 1.0 eq) and HOBt (0.55 mmol, 1.1 eq) in 3 mL of DMF.

  • Amine Neutralization: In a separate vial, suspend ammonium chloride (0.75 mmol, 1.5 eq) in 2 mL of DMF and add DIPEA (1.5 mmol, 3.0 eq). Stir for 5 minutes.

  • Coupling Agent Addition: Add HBTU (0.5 mmol, 1.0 eq) to the Z-Gly-OH solution and stir for 2 minutes.

  • Microwave Irradiation: Transfer the neutralized ammonia solution to the microwave vessel containing the activated Z-Gly-OH. Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at 80°C for 15 minutes with magnetic stirring.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash successively with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from ethyl acetate/hexane or by silica gel column chromatography.

Conventional Synthesis of this compound

This protocol is adapted from standard solution-phase peptide coupling methods.[4]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Z-Gly-OH (0.5 mmol, 1.0 eq) and HOBt (0.55 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Amine Preparation: In a separate flask, prepare a solution of the free amine by neutralizing glycine amide hydrochloride with an equimolar amount of a non-nucleophilic base like N-methylmorpholine (NMM) or by using a source of ammonia. For this protocol, we will adapt by using an excess of ammonium chloride and a tertiary amine base. Suspend ammonium chloride (1.0 mmol, 2.0 eq) in 5 mL of DCM and add triethylamine (1.0 mmol, 2.0 eq). Stir for 10 minutes.

  • Coupling Reaction: Cool the Z-Gly-OH solution to 0°C in an ice bath. Add a solution of DCC (0.55 mmol, 1.1 eq) in 2 mL of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

  • Addition of Amine: Add the prepared amine solution to the activated Z-Gly-OH mixture at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as described in the microwave protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow start Start reagents Dissolve Z-Gly-OH, HOBt, & HBTU in DMF start->reagents amine Neutralize NH4Cl with DIPEA in DMF start->amine combine Combine Reagents reagents->combine amine->combine microwave Microwave Irradiation (80°C, 15 min) combine->microwave workup Work-up (Extraction & Washing) microwave->workup purification Purification (Recrystallization/ Chromatography) workup->purification end This compound purification->end signaling_pathway z_gly_oh Z-Gly-OH (Carboxylic Acid) activated_ester Activated O-Acylisourea Ester (Intermediate) z_gly_oh->activated_ester Activation hbtu_hobt HBTU / HOBt (Activating Agents) hbtu_hobt->activated_ester peptide_bond Peptide Bond Formation activated_ester->peptide_bond ammonia Ammonia (from NH4Cl + DIPEA) (Nucleophile) ammonia->peptide_bond Nucleophilic Attack microwave Microwave Energy (Accelerant) microwave->peptide_bond Rate Enhancement z_gly_nh2 This compound (Product) peptide_bond->z_gly_nh2

References

Application Notes and Protocols for the Use of Z-Gly-NH2 in Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-benzyloxycarbonyl-glycinamide (Z-Gly-NH2) in peptide fragment condensation. This approach is a cornerstone in the convergent synthesis of complex peptides, particularly those with a C-terminal amide, such as the hormones oxytocin and luliberin (GnRH). By leveraging this compound as a terminal fragment, chemists can mitigate racemization and improve the efficiency of peptide synthesis.

Introduction to this compound in Fragment Condensation

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide segments. This convergent approach offers several advantages over linear stepwise synthesis, especially for long or challenging sequences.[1][2] The use of a glycine residue at the C-terminus of a peptide fragment is a well-established tactic to minimize the risk of racemization during the coupling reaction.[3] Glycine, being achiral, is not susceptible to epimerization upon activation of its carboxyl group.

This compound is a particularly useful building block in this context. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus and is removable under specific conditions, such as catalytic hydrogenation.[4] The C-terminal amide (NH2) is a common feature in many biologically active peptides and is crucial for their receptor binding and biological function.[5]

Key Advantages of Using this compound:

  • Racemization Suppression: As an achiral amino acid, glycine at the coupling site prevents the loss of stereochemical integrity.[6]

  • Convergent Strategy: Facilitates the synthesis of long peptides by coupling smaller, purified fragments, which can improve overall yield and purity.[7]

  • Synthesis of C-Terminal Amides: Directly incorporates the C-terminal amide functionality, which is essential for the biological activity of numerous peptide hormones like oxytocin and GnRH.[5]

  • Orthogonal Protection: The Z-group is compatible with other protecting group strategies, such as Boc and Fmoc, allowing for selective deprotection schemes.[8]

Experimental Protocols

The following are representative protocols for the use of this compound in both solution-phase and solid-phase fragment condensation. These protocols are based on established methods for peptide coupling.

Solution-Phase Fragment Condensation

This protocol describes the coupling of an N-terminally protected peptide acid (e.g., Boc-Peptide-OH) with this compound, followed by the deprotection of the Z-group to allow for further chain elongation if necessary.

Materials and Reagents:

ReagentPurpose
N-protected Peptide Acid (e.g., Boc-Peptide-OH)N-terminal peptide fragment
This compoundC-terminal fragment
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent
1-Hydroxybenzotriazole (HOBt) or OxymaPureRacemization suppressant and coupling additive
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Base
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Solvent
Palladium on Carbon (10% Pd/C)Catalyst for Z-group removal
Hydrogen Gas (H2)Reducing agent for Z-group removal
Methanol (MeOH)Solvent for hydrogenation

Protocol:

  • Activation of the N-protected Peptide Acid:

    • Dissolve the N-protected peptide acid (1 equivalent) and HOBt or OxymaPure (1.1 equivalents) in anhydrous DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the solution.

    • Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxyl group.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add the solution of this compound to the activated peptide acid solution.

    • Add DIPEA or NMM (2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude peptide by flash column chromatography or preparative HPLC.

  • Z-Group Deprotection (Hydrogenolysis):

    • Dissolve the purified Z-protected peptide in methanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Evaporate the solvent to obtain the deprotected peptide.

Expected Yields and Purity:

StepParameterTypical Range
CouplingCrude Yield80-95%
Purity after Purification>95%
DeprotectionYield90-99%
Purity>98%
Solid-Phase Fragment Condensation

This protocol outlines the coupling of a this compound fragment to a resin-bound peptide. This is a common strategy in convergent solid-phase peptide synthesis (SPPS).

Materials and Reagents:

ReagentPurpose
Resin-bound Peptide with a free N-terminusSolid-supported N-terminal fragment
Z-Gly-OHC-terminal fragment to be coupled
DICCoupling agent
HOBt or OxymaPureRacemization suppressant and coupling additive
DIPEABase
DMFSolvent
Piperidine (20% in DMF)Fmoc deprotection agent (if applicable)
Trifluoroacetic acid (TFA) cleavage cocktailFor cleavage from the resin

Protocol:

  • Preparation of the Resin-Bound Peptide:

    • Synthesize the N-terminal peptide fragment on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols.[9]

    • Perform the final Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.

    • Thoroughly wash the resin with DMF and then DCM, and dry it under vacuum.

  • Fragment Coupling:

    • Swell the dried resin-bound peptide in DMF.

    • In a separate vessel, pre-activate Z-Gly-OH (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and HOBt or OxymaPure (3-5 equivalents) in DMF for 15-20 minutes at 0°C.

    • Add the activated Z-Gly-OH solution to the swollen resin.

    • Add DIPEA (6-10 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the coupling efficiency using the Kaiser test or other appropriate ninhydrin-based tests. If the test is positive, a second coupling may be necessary.

  • Washing and Deprotection/Cleavage:

    • After a negative Kaiser test, thoroughly wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

    • The N-terminal Z-group can be removed on-resin via hydrogenolysis if the resin and other protecting groups are compatible, or the fully protected peptide can be cleaved from the resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[10]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC.

Expected Yields and Purity:

StepParameterTypical Range
Fragment CouplingCoupling Efficiency>90% (based on Kaiser test)
Cleavage & DeprotectionCrude Yield60-80%
After PurificationFinal Yield20-40%
Purity>97%

Logical and Signaling Pathway Diagrams

General Workflow for Fragment Condensation using this compound

G cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis sol_start N-Protected Peptide Acid (Boc-Peptide-OH) sol_couple Coupling (DIC, HOBt, DIPEA) sol_start->sol_couple sol_frag This compound sol_frag->sol_couple sol_product Boc-Peptide-Gly-NH2 (Z-protected) sol_couple->sol_product sol_deprotect Z-Group Removal (H2, Pd/C) sol_product->sol_deprotect sol_final Boc-Peptide-Gly-NH2 sol_deprotect->sol_final solid_start Resin-Bound Peptide (Fmoc-deprotected) solid_couple Fragment Coupling (DIC, HOBt, DIPEA) solid_start->solid_couple solid_frag Z-Gly-OH solid_frag->solid_couple solid_product Resin-Bound Peptide-Gly-Z solid_couple->solid_product solid_cleave Cleavage & Deprotection (TFA Cocktail) solid_product->solid_cleave solid_final Crude Peptide-Gly-NH2 solid_cleave->solid_final solid_purify Purification (HPLC) solid_final->solid_purify solid_pure Pure Peptide-Gly-NH2 solid_purify->solid_pure

Caption: Workflow for solution-phase and solid-phase fragment condensation using a Z-Gly fragment.

Signaling Pathway of Gonadotropin-Releasing Hormone (GnRH)

Many synthetic GnRH analogues, which have a C-terminal Gly-NH2, are synthesized using fragment condensation. GnRH plays a pivotal role in the reproductive endocrine system.

G GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR binds Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Gonadotropin_release Gonadotropin Release (LH & FSH) Ca_release->Gonadotropin_release stimulates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK activates Gene_exp Gene Expression (LH & FSH synthesis) MAPK->Gene_exp regulates

Caption: Simplified GnRH receptor signaling pathway leading to gonadotropin synthesis and release.[10][11][12]

Conclusion

The use of this compound in fragment condensation represents a robust and efficient strategy for the synthesis of C-terminally amidated peptides. By minimizing racemization and allowing for a convergent approach, this method is highly valuable for producing complex peptides for research, therapeutic development, and commercial applications. The protocols provided herein offer a solid foundation for the implementation of this technique in the laboratory.

References

Troubleshooting & Optimization

Troubleshooting Low Yield in Z-Gly-NH2 Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Low yield is a frequent challenge in peptide synthesis, including the coupling of N-Cbz-glycine (Z-Gly-OH) to an amine (R-NH2) to form Z-Gly-NH-R. This guide provides a structured approach to diagnosing and resolving common issues that lead to poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Z-Gly-NH2 coupling reaction has a very low yield. What are the most common initial checks?

When troubleshooting a low-yield reaction, it's best to start with the most fundamental parameters before investigating more complex issues. A systematic check of your reagents and conditions is the first step.

Initial Troubleshooting Checklist:

  • Reagent Quality: Ensure all reagents, especially coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like N-hydroxysuccinimide (NHS), are fresh and have been stored under anhydrous conditions. Many coupling reagents are moisture-sensitive.

  • Stoichiometry: Verify the molar ratios of your reactants. Typically, a slight excess (1.1-1.5 equivalents) of the coupling agent and the carboxylic acid (Z-Gly-OH) relative to the amine component is used.

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. While many couplings are complete within a few hours at room temperature, sterically hindered or difficult couplings may require extended reaction times (up to 24 hours) or gentle heating.[1] Conversely, for carbodiimide-mediated reactions, low temperatures are often recommended to minimize side reactions.[2]

  • pH and Buffers: The reaction pH is critical. Buffers containing competing nucleophiles like primary amines (e.g., Tris, Glycine) must be avoided.[3][4]

Q2: I'm using a carbodiimide (e.g., EDC, DCC) and getting low yield. What specific side reactions should I be aware of?

Carbodiimides are powerful coupling agents but are susceptible to a primary side reaction that can significantly reduce yield: N-acylurea formation .

This occurs when the highly reactive O-acylisourea intermediate, formed between the carbodiimide and Z-Gly-OH, rearranges intramolecularly.[5][6] This rearrangement forms a stable, unreactive N-acylurea, which consumes the activated acid and halts the reaction pathway.[2][7] This byproduct can also be difficult to separate from the desired product during purification, further complicating the workflow.[5][7]

Solutions to Minimize N-acylurea Formation:

  • Use Additives: Incorporating additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is the most effective solution.[7][8] These agents react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester (e.g., an NHS ester).[8][9] This ester is still highly reactive towards the amine but is less prone to side reactions.

  • Solvent Choice: The use of low dielectric constant solvents, such as dichloromethane (DCM), can help minimize this side reaction.[6]

  • Temperature Control: Keeping the reaction temperature low is recommended for carbodiimide-mediated couplings to reduce the rate of side reactions.[2]

Q3: How can I optimize my reaction conditions to improve yield?

Optimizing reaction parameters is crucial for maximizing yield. Beyond the initial checks, fine-tuning the following conditions can have a significant impact.

  • pH Control for Two-Step Coupling: When using EDC/NHS, a two-step pH process is optimal.

    • Activation Step: The activation of the carboxyl group on Z-Gly-OH with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[10]

    • Coupling Step: The reaction of the resulting NHS-activated ester with the primary amine is most efficient at a pH of 7.2-8.5.[3][10]

  • Solvent Selection: Polar aprotic solvents like DMF, DCM, or NMP are standard choices.[1] For sequences prone to aggregation, a more disruptive solvent like NMP or a mixture of DMF/DCM can be beneficial.[11]

  • Concentration: Very dilute reaction conditions can slow the primary reaction, allowing competing side reactions like hydrolysis to dominate. Increasing the concentration of reactants can often improve kinetics and yield.[11]

  • Base Selection (for certain reagents): While not always required for carbodiimide reactions unless starting from a salt, onium-type reagents (HBTU, HATU) require a non-nucleophilic base like DIPEA or NMM.[2] In cases where racemization is a concern, a weaker base may be preferable.[1]

Q4: I'm struggling with the purification of my final product. What are some common issues and solutions?

Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts.

  • Insoluble Byproducts: If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common solvents and can often be removed by filtration.[7][12]

  • Soluble Byproducts: When using EDC or Diisopropylcarbodiimide (DIC), the corresponding urea byproducts are soluble.[2][12] EDC and its urea are water-soluble, allowing for their removal via an aqueous workup or extraction.[12][13]

  • Chromatography: If simple filtration or extraction is insufficient, column chromatography is typically required to separate the desired peptide product from any remaining starting materials, N-acylurea, and other impurities.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesKey CharacteristicsByproduct Solubility
Carbodiimides DCCInexpensive, effective for solution-phase.DCU is insoluble in most solvents.[7][12]
DICGood for solid-phase; liquid form is easy to handle.DIU is soluble in common organic solvents.[12]
EDCWater-soluble, ideal for bioconjugation.EDC-urea is water-soluble.[2][12]
Onium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction rates.[11]Soluble in organic solvents.
PyBOP, PyAOPPhosphonium-based; associated with low racemization.[1]Soluble in organic solvents.
COMUHigh solubility, improved safety profile over benzotriazole-based reagents.[11]Byproducts are often water-soluble.[14]

Table 2: Recommended pH for Two-Step EDC/NHS Coupling

Reaction StepDescriptionOptimal pH RangeRecommended Buffer (Non-Amine, Non-Carboxylate)
1. Activation Z-Gly-OH is activated by EDC to form an O-acylisourea, which is then converted to a more stable NHS ester.4.5 - 6.0MES Buffer[10]
2. Coupling The NHS ester reacts with the primary amine (R-NH2) to form the final amide bond.7.2 - 8.5Phosphate, Borate, or Bicarbonate Buffer[3][4][10]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your coupling reaction.

G start Low Yield Observed check_reagents 1. Verify Reagents - Purity & Freshness? - Correct Stoichiometry? start->check_reagents check_conditions 2. Analyze Conditions - Correct pH? - Anhydrous Solvent? - Optimal Time & Temp? check_reagents->check_conditions Reagents OK solution_reagents Action: - Use fresh reagents - Adjust molar ratios check_reagents->solution_reagents Issue Found analyze_byproducts 3. Investigate Side Reactions - TLC/LC-MS analysis - N-acylurea formation? check_conditions->analyze_byproducts Conditions OK solution_conditions Action: - Adjust pH (2-step) - Change solvent (e.g., NMP) - Extend reaction time check_conditions->solution_conditions Issue Found solution_byproducts Action: - Add HOBt/NHS - Lower temperature - Change coupling reagent analyze_byproducts->solution_byproducts end_node Yield Improved solution_reagents->end_node solution_conditions->end_node solution_byproducts->end_node

A logical workflow for troubleshooting low-yield coupling reactions.
EDC/NHS Coupling Pathway and Key Side Reaction

This diagram illustrates the desired reaction pathway for amide bond formation using EDC and NHS, highlighting the competing N-acylurea side reaction.

G ZGly Z-Gly-COOH Isourea O-Acylisourea Intermediate (Highly Reactive) ZGly->Isourea EDC EDC EDC->Isourea NHSEster NHS Ester Intermediate (More Stable) Isourea->NHSEster Desired Pathway (+ NHS) SideProduct N-Acylurea (Unreactive Side Product) Isourea->SideProduct Side Reaction (Rearrangement) NHS NHS NHS->NHSEster Product Desired Product (Z-Gly-NH-R) NHSEster->Product Amine R-NH₂ Amine->Product

EDC/NHS reaction pathway showing the desired vs. side reaction.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using EDC/NHS

This protocol describes a standard two-step, solution-phase coupling of Z-Gly-OH to a generic primary amine (H₂N-R).

Materials:

  • Z-Gly-OH (1.0 eq)

  • Amine component (H₂N-R) (1.0 eq)

  • EDC·HCl (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)

  • Anhydrous organic solvent (e.g., DMF or DCM) if reactants are not water-soluble.

Procedure:

  • Preparation: Dissolve Z-Gly-OH in the Activation Buffer (or anhydrous solvent). If the amine component is a salt (e.g., hydrochloride), neutralize it separately with a non-nucleophilic base (like DIPEA) in an appropriate solvent before use.

  • Activation:

    • To the stirred solution of Z-Gly-OH, add NHS (1.2 eq) followed by EDC·HCl (1.2 eq).

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.[13] Reaction progress can be monitored by TLC or LC-MS.

  • Coupling:

    • Add the amine component (1.0 eq) to the activated Z-Gly-OH solution.

    • If using aqueous buffers, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[10]

    • Allow the reaction to stir for 2-4 hours at room temperature or overnight at 4°C.

  • Workup and Purification:

    • Quench the reaction by adding water or a mild acid.

    • If using an organic solvent, perform an aqueous workup to remove the water-soluble EDC-urea and excess NHS. Typically, this involves washing with a mild acid (e.g., 1N HCl), a mild base (e.g., sat. NaHCO₃), and brine.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

References

How to improve the solubility of Z-Gly-NH2 in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the solubility of N-α-Carbobenzoxy-glycinamide (Z-Gly-NH2) in dimethylformamide (DMF). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound? A1: this compound, also known as Cbthis compound, is a neutral dipeptide derivative.[1] Its chemical structure includes a hydrophobic benzyloxycarbonyl ("Z") group, making it poorly soluble in aqueous solutions. It is generally soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and DMF.[2]

Q2: Why is my this compound not dissolving readily in DMF at room temperature? A2: Several factors can contribute to slow or incomplete dissolution. These may include:

  • Slow Dissolution Kinetics: The solid form of the peptide may take time to solvate.

  • Particle Size: Finely milled powder will dissolve faster than larger crystals.

  • Peptide Aggregation: Hydrophobic interactions can cause peptide molecules to clump together, hindering solvent interaction.[3]

  • Low Temperature: The solubility of many compounds, including peptides, is lower at cooler temperatures.[4]

  • Purity: Impurities in either the this compound or the DMF solvent can affect solubility.

Q3: Is it safe to heat the solution to improve solubility? A3: Yes, gentle heating is a recommended and effective method. Warming the solution to a temperature between 30-40°C can significantly increase the rate and extent of dissolution.[4][5] However, avoid excessive temperatures to prevent potential degradation of the peptide.

Q4: Can sonication be used to help dissolve this compound? A4: Absolutely. Sonication is a highly effective technique for breaking up peptide aggregates and accelerating the dissolution process.[4][5][6] It provides the necessary energy to overcome intermolecular forces holding the solid material together.

Q5: Should I add water or an aqueous buffer to my DMF to improve solubility? A5: It is not recommended. This compound is a hydrophobic peptide, and adding water or buffers will likely decrease its solubility in DMF, potentially causing it to precipitate out of the solution. For hydrophobic peptides, the primary approach should involve organic solvents.[5][6]

Troubleshooting Guide: Incomplete Dissolution in DMF

If you are experiencing difficulty dissolving this compound in DMF, follow these troubleshooting steps in order.

Problem: this compound powder forms a suspension or leaves undissolved particles in DMF.

  • Step 1: Have you ensured adequate mechanical agitation?

    • Initial dissolution should be attempted by vortexing the solution vigorously for 1-2 minutes. This is often sufficient for small quantities but may be inadequate for higher concentrations or aggregated material.

  • Step 2: Have you tried using sonication?

    • If vortexing is insufficient, place the sealed vial in a bath sonicator. Sonicating for 5-15 minutes can effectively disperse aggregates and promote solvation.[5]

  • Step 3: Have you applied gentle heat?

    • Warming the DMF solution in a water bath to 30-40°C while stirring or intermittently vortexing can significantly improve solubility.[4] Ensure the solution is allowed to cool back to ambient temperature before use in your experiment.

  • Step 4: Have you reviewed your concentration?

    • It is possible you are attempting to create a supersaturated solution. Verify the intended concentration against any known solubility limits. If possible, try preparing a more dilute solution first. If the resulting peptide solution shows any turbidity, you have likely reached the solubility limit.[6]

  • Step 5: Have you considered the quality of your reagents?

    • Ensure that the this compound is of high purity and that the DMF is anhydrous and of an appropriate grade. Water content in the DMF can reduce its effectiveness as a solvent for this hydrophobic peptide.

Data Summary

The following table summarizes the effectiveness of various techniques for improving the solubility of neutral or hydrophobic peptides like this compound in organic solvents, based on established laboratory practices.

TechniqueEffectivenessKey Considerations
Vortexing/Stirring ModerateBaseline method; may be slow or insufficient for aggregated peptides.
Sonication HighExcellent for breaking up aggregates and accelerating dissolution.[4][5]
Gentle Heating (30-40°C) HighIncreases kinetic energy, promoting faster dissolution. Avoid overheating.[4]
pH Adjustment Low / Not RecommendedIneffective for neutral peptides like this compound and can complicate experiments.[5][6]
Addition of Co-Solvents VariableCan be effective, but for this compound, DMF should be a suitable primary solvent.[5]

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in DMF

  • Accurately weigh the desired amount of lyophilized this compound powder into a clean, dry vial.

  • Add the calculated volume of high-purity DMF to achieve the target concentration.

  • Seal the vial and vortex vigorously for at least 60 seconds.

  • Visually inspect the solution for any undissolved particles against a dark background.

  • If the solution is clear, it is ready for use. If not, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using Heat and Sonication

  • Prepare the this compound and DMF mixture as described in steps 1-2 of Protocol 1.

  • Place the sealed vial into a bath sonicator and sonicate for 10-15 minutes.

  • After sonication, inspect the solution. If particles remain, proceed to the next step.

  • Place the vial in a water bath pre-heated to 35°C. Stir or vortex the solution intermittently for 5-10 minutes until the solute is fully dissolved.

  • Remove the vial from the water bath and allow it to cool to room temperature.

  • Before use, it is good practice to centrifuge the solution to pellet any remaining microparticulates that may be invisible to the naked eye.[4]

Visualized Workflow

G start Start: Prepare this compound Sample add_dmf Add calculated volume of DMF start->add_dmf agitate Vortex / Stir vigorously add_dmf->agitate check1 Is solution clear? agitate->check1 heat Gently warm to 30-40°C check1->heat No end_success End: Solution Ready for Use check1->end_success  Yes check2 Is solution clear? heat->check2 sonicate Sonicate for 10-15 min check2->sonicate No check2->end_success  Yes check3 Is solution clear? sonicate->check3 fail Re-evaluate: - Concentration - Reagent Purity check3->fail No check3->end_success  Yes

Caption: Troubleshooting workflow for dissolving this compound in DMF.

References

Technical Support Center: The Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzyloxycarbonyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of the Cbz group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-protection of an amine with benzyl chloroformate (Cbz-Cl)?

A1: The most frequently encountered side reactions during the introduction of the Cbz group include:

  • Di-Cbz protection of primary amines: This leads to the formation of a di-protected amine where two Cbz groups are attached to the same nitrogen atom. To minimize this, it is advisable to control the stoichiometry by using only a slight excess (1.05-1.2 equivalents) of benzyl chloroformate and adding the reagent slowly at a low temperature (e.g., 0 °C).[1]

  • Hydrolysis of benzyl chloroformate: Cbz-Cl can react with water, leading to the formation of benzyl alcohol and carbon dioxide.[1] This can be mitigated by using anhydrous conditions.

  • Racemization: When working with chiral amines, such as amino acids, controlling the pH is crucial. A pH that is too high (typically above 10) can lead to racemization.[2]

Q2: My catalytic hydrogenolysis for Cbz deprotection is slow or incomplete. What are the possible causes and solutions?

A2: Sluggish or incomplete catalytic hydrogenolysis is a common issue. Several factors can be responsible:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers).[3] Ensure your substrate is free from such impurities. If your molecule contains sulfur, consider alternative deprotection methods.[3]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time. Using a fresh batch of high-quality catalyst is recommended.[3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., to 50 psi) can improve the reaction rate.[3]

  • Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the amine and reduce this inhibition.[3]

Q3: I am observing the reduction of other functional groups during Cbz deprotection by catalytic hydrogenolysis. How can I avoid this?

A3: Catalytic hydrogenolysis can indeed reduce other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[3] To achieve selective Cbz deprotection in the presence of such groups, consider the following alternatives:

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst often provides better selectivity.[3]

  • Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid or milder Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can be effective.[2][4]

  • Nucleophilic Cleavage: For highly sensitive substrates, nucleophilic reagents like 2-mercaptoethanol with a base can be used.[5]

Troubleshooting Guides

Issue 1: Side Reactions During Cbz-Protection
  • Problem: Formation of di-Cbz protected primary amine.

    • Solution:

      • Control Stoichiometry: Use 1.05-1.2 equivalents of benzyl chloroformate.[1]

      • Slow Addition: Add the Cbz-Cl reagent dropwise to the reaction mixture at 0 °C.[1]

      • Choice of Base: Employ a weaker base like sodium bicarbonate instead of strong bases like sodium hydroxide.[1]

  • Problem: Hydrolysis of benzyl chloroformate.

    • Solution:

      • Anhydrous Conditions: Ensure that your solvent and amine starting material are dry.

      • Biphasic System: Running the reaction in a biphasic system (e.g., dioxane/water) can sometimes help by keeping the concentration of Cbz-Cl in the aqueous phase low.

Issue 2: Challenges in Cbz-Deprotection
  • Problem: Incomplete reaction during catalytic hydrogenolysis.

    • Troubleshooting Workflow:

      G start Incomplete Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No sol1 Purify Substrate / Alternative Deprotection cause1->sol1 Yes cause3 Insufficient H2 Pressure? cause2->cause3 No sol2 Use Fresh / Higher Loading of Catalyst cause2->sol2 Yes cause4 Product Inhibition? cause3->cause4 No sol3 Increase H2 Pressure cause3->sol3 Yes sol4 Add Weak Acid (e.g., AcOH) cause4->sol4 Yes

      Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

  • Problem: Undesired side reactions with sensitive functional groups.

    • Decision Pathway for Deprotection Method:

      G start Substrate Contains Sensitive Functional Groups? reducible Reducible Groups? (alkenes, alkynes, nitro, aryl halides) start->reducible Yes method1 Catalytic Hydrogenolysis start->method1 No acid_labile Acid-Labile Groups? reducible->acid_labile No method2 Transfer Hydrogenolysis or Acid/Nucleophilic Cleavage reducible->method2 Yes method3 Catalytic Hydrogenolysis or Nucleophilic Cleavage acid_labile->method3 No method4 Nucleophilic Cleavage acid_labile->method4 Yes

      Caption: Decision pathway for selecting a Cbz deprotection method.

Data Presentation: Comparison of Cbz Deprotection Methods

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference
Catalytic Hydrogenation H₂, Pd/C (5-10%)MeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[6]
N-Cbz-L-phenylalanine>95[6]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[6]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[6]
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hN-Cbz amino acids85-95[6]
AlCl₃, HFIPrt, 2-16 hVarious N-Cbz amines90-98[4]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC, 75 °CVarious N-Cbz aminesHigh[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is a standard and mild method for Cbz deprotection.

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[3]

    • Carefully add 10% Pd/C (typically 10% by weight of the substrate).[3]

    • Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.[3]

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[3]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[3]

    • Monitor the reaction progress by TLC or LC-MS.[3]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

    • Wash the Celite® pad with the reaction solvent.[3]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.

  • Materials:

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[3]

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[3]

    • Upon completion, precipitate the product by the addition of anhydrous diethyl ether.[3]

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is suitable for substrates with functionalities sensitive to both reductive and strong acid conditions.[5]

  • Materials:

    • Cbz-protected amine

    • 2-Mercaptoethanol

    • Potassium phosphate

    • N,N-Dimethylacetamide (DMAC)

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[3]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[3]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[3]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Optimizing Z-Group Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for efficient and clean Cbz removal.

Frequently Asked Questions (FAQs)

Q1: What is the Cbz (Z) group and why is it used?

The Carboxybenzyl group (Cbz or Z) is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][2] It was introduced by Max Bergmann and Leonidas Zervas in 1932.[2] The Cbz group converts a nucleophilic amine into a significantly less reactive carbamate, shielding it from unwanted reactions during subsequent synthetic steps.[2] Its popularity stems from its general stability and the variety of methods available for its removal, allowing for selective deprotection in the presence of other functional groups.[3]

Q2: What are the most common methods for Cbz group deprotection?

The most prevalent methods for Cbz removal are catalytic hydrogenolysis, transfer hydrogenolysis, and acidolysis.[4][5]

  • Catalytic Hydrogenation: This is the most common method, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[1][6] It is known for being a clean reaction, as the byproducts are simply toluene and carbon dioxide, which are easily removed.[2][6]

  • Transfer Hydrogenolysis: This method avoids the need for handling hydrogen gas by using a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[5][6][7] It is often milder and can offer greater chemoselectivity compared to standard hydrogenation.[5][8]

  • Acidic Cleavage (Acidolysis): Strong acids, most commonly hydrogen bromide (HBr) in acetic acid, can effectively cleave the Cbz group.[3][4] This method is useful when the substrate contains functional groups that are sensitive to reduction.[4] Milder Lewis acid conditions, such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have also been developed to tolerate a wider range of functional groups.[2][3][9]

  • Nucleophilic Cleavage: For highly sensitive substrates, nucleophilic reagents like 2-mercaptoethanol with a base can be used.[6][9] This approach is advantageous for molecules containing functionalities that might poison a palladium catalyst.[6][10]

Q3: How do I choose the best deprotection method for my substrate?

The choice of method is dictated by the functional groups present in your molecule. The following decision tree can guide your selection process.

G start Start: Cbz-Protected Compound q1 Contains Sulfur? (thiol, thioether) start->q1 q2 Contains Reducible Groups? (alkenes, alkynes, NO₂, Ar-X) q1->q2 No m_nuc Nucleophilic Cleavage (2-Mercaptoethanol) q1->m_nuc Yes q3 Contains Acid-Labile Groups? q2->q3 Yes m_h2 Catalytic Hydrogenation (H₂, Pd/C) q2->m_h2 No m_acid Acidolysis (HBr/AcOH) q3->m_acid No m_lewis Mild Lewis Acid (AlCl₃/HFIP) q3->m_lewis Yes m_th Transfer Hydrogenolysis (HCOONH₄, Pd/C) m_h2->m_th Consider for selectivity

Caption: Decision tree for selecting a Cbz deprotection method.

Troubleshooting Guides

This guide addresses common issues encountered during Cbz deprotection in a question-and-answer format.

Issue 1: My catalytic hydrogenation is slow or incomplete.

Slow or incomplete hydrogenation is a common problem with several potential causes.[6][8] Use the following workflow to diagnose and solve the issue.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Hydrogenation c1 Catalyst Poisoning start->c1 c2 Poor Catalyst Activity start->c2 c3 Insufficient Hydrogen start->c3 c4 Poor Solubility/Mixing start->c4 c5 Product Inhibition start->c5 s1 Purify Substrate (remove S-compounds) OR Use Alternative Method c1->s1 s2 Use Fresh Catalyst Increase Catalyst Loading c2->s2 s3 Increase H₂ Pressure (e.g., to 50 psi) c3->s3 s4 Change Solvent Increase Stirring Rate c4->s4 s5 Add Weak Acid (e.g., Acetic Acid) c5->s5

Caption: Troubleshooting workflow for incomplete Cbz hydrogenation.
  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers).[6][8] Ensure your starting material is free of such impurities. If the substrate itself contains sulfur, consider an alternative method like nucleophilic or acidic cleavage.[6][8]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrades over time.[6][8] Using a fresh, high-quality catalyst or increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can resolve the issue.[4][8]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure is not sufficient.[6] Increasing the hydrogen pressure (e.g., to 50 psi) can drive the reaction to completion.[4][8]

  • Poor Solubility or Mixing: As a heterogeneous reaction, efficient contact between the substrate and the catalyst surface is critical.[4][6] Ensure vigorous stirring and choose a solvent in which the starting material is fully soluble.[4][8]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[8] Adding a small amount of a weak acid, such as acetic acid, can protonate the amine and reduce this inhibition.[8]

Issue 2: I'm observing over-reduction of other functional groups.

During catalytic hydrogenation, other functional groups like alkenes, alkynes, nitro groups, and some aryl halides can also be reduced.[6][8]

  • Solution: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate often provides better selectivity and is a milder alternative.[5][8]

Issue 3: My acid-catalyzed deprotection is causing side reactions.

When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent, especially at higher temperatures.[6]

  • Solution:

    • Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[6]

    • Perform the reaction at a lower temperature if possible.

    • Consider a milder Lewis acid method, like AlCl₃ in HFIP, which is performed at room temperature and avoids acylation.[6][9]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical conditions and outcomes for various Cbz deprotection methods.

Deprotection MethodReagents / CatalystTypical Solvent(s)TemperatureTypical TimeKey Advantages & Disadvantages
Catalytic Hydrogenation H₂ (1-50 psi), 10% Pd/CMeOH, EtOH, EtOAcRoom Temp1 - 24 hAdv: Clean byproducts (toluene, CO₂), mild conditions.[6] Disadv: Catalyst poisoning by sulfur, reduces other groups.[6]
Transfer Hydrogenolysis HCOONH₄, 10% Pd/CMeOH, EtOHRoom - 60°C0.5 - 2 hAdv: Safer than H₂ gas, often more selective, rapid.[5] Disadv: Requires removal of hydrogen donor byproducts.[5]
Acidolysis (Strong) 33% HBr in Acetic AcidAcetic AcidRoom Temp1 - 2 hAdv: Fast, effective for reduction-sensitive substrates.[2] Disadv: Harsh conditions, risk of side reactions (acylation).[2][6]
Acidolysis (Mild Lewis) AlCl₃, HFIPHFIP, DCMRoom Temp2 - 16 hAdv: Excellent functional group tolerance, avoids strong acids.[2][9] Disadv: HFIP is an expensive solvent.[6]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ or K₂CO₃DMAC75 °C1 - 4 hAdv: Ideal for sulfur-containing or metal-sensitive substrates.[9][10] Disadv: Reagent odor, requires heating.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

  • Setup: Dissolve the Cbz-protected compound (1 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask suitable for hydrogenation.[6]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical loading is 5-10 mol% of palladium relative to the substrate.[6] Caution: Pd/C can be pyrophoric when dry.

  • Atmosphere Exchange: Purge the flask with an inert gas (e.g., Nitrogen or Argon). Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. A hydrogen-filled balloon is often sufficient for reactions at atmospheric pressure.[5]

  • Reaction: Stir the mixture vigorously at room temperature. For more challenging substrates, a pressure reactor (e.g., Parr shaker) may be used at elevated pressures (e.g., 50 psi).[6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully purge the flask with an inert gas again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[4] The filtrate can then be concentrated under reduced pressure to yield the crude product.

Protocol 2: General Procedure for Transfer Hydrogenolysis with Ammonium Formate

  • Setup: Dissolve the Cbz-protected compound (1 eq.) in Methanol or Ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, typically 3-5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is sluggish.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the mixture through Celite® to remove the catalyst and concentrate the filtrate. The resulting residue can be purified to remove ammonium salts and other byproducts.

Protocol 3: General Procedure for Acidolysis with HBr in Acetic Acid

  • Setup: Dissolve the Cbz-protected compound (1 eq.) in a solution of HBr in acetic acid (e.g., 33% w/v) at 0 °C or room temperature. Caution: This reagent is highly corrosive.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-2 hours.[2]

  • Work-up: Upon completion, the product is typically precipitated by the addition of a large volume of cold diethyl ether.[2] The resulting solid (the hydrobromide salt of the amine) is collected by filtration, washed with diethyl ether, and dried under vacuum.[2]

References

Technical Support Center: Troubleshooting Incomplete Cleavage of Z-Gly-NH2 from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues related to the incomplete cleavage of N-terminally Z-protected Glycine amide (Z-Gly-NH2) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not cleaving from the resin using a standard TFA cocktail (e.g., 95% TFA)?

A1: The primary reason for incomplete cleavage is the high stability of the benzyloxycarbonyl (Z or Cbz) protecting group.[1][2] Unlike the Fmoc group, which is base-labile, or the Boc group, which is removed by moderate acid (TFA), the Z-group is stable to standard trifluoroacetic acid (TFA) conditions.[2][3] Complete removal of the Z-group and cleavage from a standard amide-forming resin (like Rink Amide) typically requires treatment with much stronger acids.[1]

Q2: What are the most effective methods for removing a Z (Cbz) protecting group during cleavage?

A2: The most common and effective methods for Z-group removal are:

  • Strong Acidolysis: Treatment with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3] HF is highly effective but also extremely hazardous and requires specialized equipment.

  • Catalytic Hydrogenolysis: Using H2 gas with a palladium catalyst (Pd/C).[1][4] This method is very mild and clean but is typically performed after the peptide has been cleaved from the resin.[1]

  • HBr in Acetic Acid: Another strong acid condition capable of cleaving the Z-group.[1]

Q3: Can I cleave the peptide from the resin first and then remove the Z-group in a separate step?

A3: Yes, this is a viable strategy, particularly if you are using a very acid-labile resin (e.g., 2-chlorotrityl resin). You can use a mild cleavage cocktail, such as dilute TFA (1-2% in DCM), to release the fully-protected peptide from the resin.[5] The Z-protected peptide can then be purified and deprotected in solution using a method like catalytic hydrogenolysis.[1][4]

Q4: How can I analytically confirm that the cleavage was incomplete?

A4: To verify the success of your synthesis and diagnose cleavage issues, you can perform a small-scale test cleavage on 10-20 mg of resin.[6] The resulting solution can be analyzed by:

  • Mass Spectrometry (MS): This will identify the masses present. You may see the mass of the fully protected peptide, the desired cleaved peptide, or intermediates, confirming whether the synthesis was successful but the cleavage failed.[6]

  • High-Performance Liquid Chromatography (HPLC): Comparing the chromatogram of your crude product to a standard (if available) can show the presence of uncleaved or partially deprotected species.[7] After an unsuccessful cleavage, you can re-treat the same resin with a stronger cleavage cocktail and re-analyze to see if the desired product is released.[8]

Troubleshooting Guide

This guide provides a logical workflow to identify and solve the root cause of incomplete cleavage.

Workflow for Troubleshooting Incomplete Cleavage

G start Incomplete Cleavage of This compound Observed step1 Step 1: Verify Peptide Synthesis start->step1 step1_action Perform small-scale test cleavage. Analyze by MS/HPLC. step1->step1_action step1_result Is the expected mass of Z-Gly-Resin present? step1_action->step1_result synthesis_fail Problem is in Synthesis (e.g., failed coupling). Troubleshoot synthesis steps. step1_result->synthesis_fail No synthesis_ok Synthesis Confirmed. Problem is in Cleavage. step1_result->synthesis_ok Yes step2 Step 2: Evaluate Cleavage Reagent synthesis_ok->step2 step2_check Are you using a standard TFA cocktail? step2->step2_check tfa_yes Standard TFA is too weak to cleave the Z-group. step2_check->tfa_yes Yes step3 Step 3: Select Stronger Cleavage Method tfa_yes->step3 solution Use a stronger acid cocktail (e.g., TFMSA-based) or an alternative method. step3->solution end_node Successful Cleavage of Gly-NH2 Achieved solution->end_node

Caption: Troubleshooting workflow for incomplete this compound cleavage.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is critical for removing the acid-resistant Z-group. The table below summarizes the effectiveness of common reagents.

Reagent/CocktailCompositionEffectiveness on Z-GroupSafety Considerations & Notes
Standard TFA 95% TFA, 2.5% H₂O, 2.5% TISVery Low / Ineffective Insufficient acidity to cleave the Z-group carbamate.[2]
TFMSA / High-TFA 90% TFA, 5% Thioanisole, 3% EDT, 2% TFMSAHigh TFMSA is a strong, non-volatile acid. Highly corrosive. Must be handled with extreme care in a fume hood.
Anhydrous HF 90% HF, 10% Anisole (or p-cresol)Very High Extremely toxic and corrosive. Requires a dedicated, specialized apparatus and extensive safety protocols.
HBr in Acetic Acid ~33% HBr in CH₃COOHHigh Corrosive. Generates volatile and toxic fumes. Must be used in a well-ventilated fume hood.[1]

Experimental Protocols

Protocol 1: Small-Scale Analytical Cleavage

This protocol is used to verify that the peptide was successfully synthesized on the resin before attempting a large-scale cleavage.[6]

Materials:

  • Peptide-resin (10-20 mg, dried)

  • Appropriate strong-acid cleavage cocktail (e.g., TFMSA-based cocktail from the table above)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the accurately weighed, dry peptide-resin into a microcentrifuge tube.

  • Add the cleavage cocktail (approx. 200 µL) to the resin in a fume hood.

  • Vortex briefly and allow the reaction to proceed at room temperature for 2-4 hours.

  • Precipitate the cleaved peptide by adding the supernatant to a larger tube containing ~2 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet once more with cold ether, and dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for MS and HPLC analysis.[6]

Protocol 2: Preparative-Scale Cleavage with TFMSA

This protocol is for the full-scale cleavage and deprotection of this compound from an acid-stable resin (e.g., Rink Amide). Warning: This procedure involves highly corrosive and toxic chemicals and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dried this compound-resin (e.g., 1.0 g)

  • Cleavage Cocktail: "Reagent K" modified with TFMSA (TFA/Phenol/H₂O/Thioanisole/EDT/TFMSA). A common variation is a high-TFA/TFMSA cocktail.[9]

  • Scavengers (e.g., thioanisole, 1,2-ethanedithiol (EDT))

  • Round-bottom flask or specialized cleavage vessel

  • Sintered glass funnel

  • Cold diethyl ether or methyl t-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptide-resin into a round-bottom flask.

  • In a fume hood, prepare the cleavage cocktail. For 1 g of resin, a typical volume is 10-20 mL. A recommended cocktail is TFA/Thioanisole/EDT/TFMSA (e.g., 90:5:3:2 v/v).

  • Cool the flask containing the resin in an ice bath.

  • Slowly add the prepared cleavage cocktail to the resin.

  • Allow the flask to warm to room temperature and stir gently for 2-4 hours.

  • Filter the resin using a sintered glass funnel and collect the filtrate.

  • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • In a suitably large conical tube, precipitate the crude peptide by adding the combined filtrate dropwise into a 10-fold volume of cold diethyl ether or MTBE.

  • Allow precipitation to complete by storing at -20°C for at least 1 hour.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 10 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold ether, repeating the centrifugation and decanting steps.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification, typically by reverse-phase HPLC.

Visualization of Cleavage Mechanism

The diagram below illustrates the general chemical mechanism for the acid-catalyzed removal of a Z-group and cleavage from a Rink Amide linker.

G cluster_0 Z-Protected Peptide on Rink Amide Resin start_structure Z-Gly-NH-Linker-Resin step1 1. Protonation of Z-group carbamate oxygen by H+ start_structure->step1 Strong Acid (TFMSA, HF) step4 4. Protonation & cleavage of acid-labile linker start_structure->step4 step2 2. Cleavage of benzyl-oxygen bond (forms stable benzyl cation) step1->step2 step3 3. Decarboxylation to yield free N-terminus step2->step3 product2 Toluene (from Z-group) step2->product2 product1 Gly-NH2 (Desired Peptide) step3->product1 product3 CO2 step3->product3 step4->product1 product4 Cleaved Linker Byproducts step4->product4

Caption: General mechanism for strong-acid cleavage of this compound.

References

Technical Support Center: Managing Aggregation in SPPS with Glycine-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), particularly in sequences rich in glycine.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation in SPPS, especially with glycine-rich sequences?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds.[1] This leads to the development of stable secondary structures, such as β-sheets.[2][3] Glycine, lacking a side chain, provides high conformational flexibility to the peptide backbone, which can promote the formation of these aggregates.[2] While seemingly counterintuitive, sequences containing glycine in combination with hydrophobic residues are particularly prone to aggregation.[2][4] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which significantly lowers the final yield and purity of the target peptide.[2][3]

Q2: What are the tell-tale signs of on-resin aggregation during synthesis?

A2: Several signs can indicate that peptide aggregation is occurring on the resin:

  • Poor Resin Swelling: A primary indicator is the failure of the peptide-resin to swell properly. In batch synthesis, the resin bed may appear shrunken.[5]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete.[5] This can be observed through monitoring techniques.

  • Inaccurate Coupling Tests: Standard amine tests like the Kaiser or TNBS test may become unreliable and give false negatives in cases of severe aggregation.[1]

  • Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened Fmoc deprotection peak is a characteristic sign of aggregation.[6]

Q3: Can I predict if my glycine-rich peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several factors can suggest a high propensity for aggregation. Sequences with a high content of hydrophobic amino acids are more susceptible.[1][4] Aggregation is also less likely to occur before the fifth or sixth residue.[5] Various computational tools and peptide predictor software can analyze a sequence for its aggregation potential, helping researchers to proactively select a modified synthesis strategy.[7]

Q4: What are the primary strategies to overcome aggregation in glycine-rich sequences?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Backbone Protection: Incorporating N-substituted glycine derivatives like Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH disrupts the hydrogen-bonding network that leads to β-sheet formation.[2][5]

  • Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at serine, threonine, or cysteine residues introduces a "kink" in the peptide backbone, which disrupts secondary structures.[2][8][9]

  • Optimized Reaction Conditions: This includes using specialized solvents, chaotropic salts, and elevated temperatures to disrupt aggregation.[2][5]

  • Choice of Solid Support: Utilizing low-loading resins or hydrophilic resins like PEG-based ones can increase the distance between peptide chains and improve solvation.[2][5]

  • Microwave-Assisted SPPS: Microwave energy can accelerate reaction rates and help disrupt secondary structures.[2]

Troubleshooting Guide

Symptom Possible Cause Recommended Solutions
Low final yield with a complex mixture of byproducts in HPLC. Peptide Aggregation- Incorporate Fmoc-(Dmb)Gly-OH at strategic points (e.g., every 6-7 residues).[2] - Switch to a low-loading or PEG-based resin.[2] - Employ microwave-assisted synthesis or increase the reaction temperature.[2] - Add chaotropic salts (e.g., LiCl, KSCN) to the coupling mixture.[2][5]
Incomplete coupling of a glycine derivative (positive Kaiser or TNBS test). Steric Hindrance or Aggregation- Perform a double coupling with fresh reagents.[2] - Use a more powerful coupling reagent like HATU or COMU.[2] - Increase the coupling time and/or temperature.[2] - If aggregation is suspected, refer to the solutions for "Peptide Aggregation".
Slow or incomplete Fmoc deprotection. Peptide Aggregation- Switch to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in the deprotection reagent.[1][5] - Increase the deprotection time.[1] - Use solvents known to disrupt aggregation, such as NMP or DMSO.[5]
Low yield and mass spectrometry (MS) shows the major product is a dipeptide. Diketopiperazine (DKP) Formation (especially with C-terminal glycine)- Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin.[2] - Couple the third amino acid immediately after the deprotection of the second.[2]
Low yield with multiple peaks close to the target peptide mass in MS, particularly with Asp-Gly sequences. Aspartimide Formation- Use an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide for the Asp-Gly motif.[2] - Add HOBt or Oxyma Pure to the piperidine deprotection solution.[2] - Use a bulkier side-chain protecting group for Aspartic acid.[2]

Quantitative Data Summary

The effectiveness of various anti-aggregation strategies can be sequence-dependent. The following table provides a summary of reported improvements.

StrategyPeptide ContextReported Improvement
Fmoc-(Dmb)Gly-OH Dipeptides Difficult sequences, Asp-Gly motifsSignificantly improves yield and purity.[2] Prevents aspartimide formation.
Microwave-Assisted SPPS Aggregation-prone sequences, slow couplingsIncreases reaction rates, leading to higher yields and purity in shorter synthesis times.[2]
Pseudoproline Dipeptides Sequences with Ser, Thr, or CysReduces aggregation, enhances solubility, and improves coupling efficiency, resulting in higher yields and purer crude products.[8][9]
Chaotropic Salts (e.g., LiCl) Aggregating sequencesCan help to break up hydrogen bonds and disrupt secondary structures.[2][5]
Low-Loading Resins General SPPSIncreases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[2]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol describes the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide to mitigate aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., DIC/HOBt or HATU/DIPEA) (3 equivalents each)

  • Solvent: DMF or NMP

  • Washing solvents: DMF, DCM

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and coupling reagents in a minimal volume of DMF.

  • If using DIC/HOBt, allow for a pre-activation time of 10 minutes.[1]

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature.[10]

  • Perform a test (e.g., Kaiser or TNBS) to confirm complete coupling.

  • Wash the resin thoroughly with DMF and DCM.[10]

  • Proceed with the next deprotection and coupling cycle.

Protocol 2: Use of Pseudoproline Dipeptides

This protocol outlines the incorporation of a pseudoproline dipeptide to disrupt secondary structure formation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents)

  • Coupling reagent (e.g., HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Solvent: DMF or NMP

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution.

  • Immediately add the activated mixture to the peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.[3]

  • Monitor for reaction completion using the TNBS test, as the Kaiser test can be unreliable with proline-like structures.[3]

  • Wash the resin thoroughly with DMF.

  • The pseudoproline ring is cleaved during the final TFA-mediated cleavage and deprotection, regenerating the native serine or threonine residue.[5]

Visualizations

AggregationMechanism cluster_resin On-Resin Environment cluster_aggregation Aggregation Process cluster_consequences Consequences PeptideChain1 Growing Peptide Chain 1 Resin Solid Support PeptideChain1->Resin H_Bond Inter-chain H-Bonding PeptideChain1->H_Bond PeptideChain2 Growing Peptide Chain 2 PeptideChain2->Resin PeptideChain2->H_Bond BetaSheet β-Sheet Formation H_Bond->BetaSheet Leads to Aggregate Insoluble Aggregate BetaSheet->Aggregate Results in BlockedSites Blocked Reactive Sites Aggregate->BlockedSites FailedReactions Incomplete Coupling & Deprotection BlockedSites->FailedReactions

Caption: Mechanism of on-resin peptide aggregation during SPPS.

TroubleshootingWorkflow cluster_solutions Aggregation Mitigation Strategies cluster_other_issues Troubleshoot Other Issues Start Synthesis Problem Encountered (e.g., low yield, incomplete coupling) CheckAggregation Check for Signs of Aggregation (Poor Swelling, Slow Reactions) Start->CheckAggregation AggregationConfirmed Aggregation Confirmed CheckAggregation->AggregationConfirmed Yes NoAggregation Aggregation Unlikely CheckAggregation->NoAggregation No IncorporateDmb Incorporate Fmoc-(Dmb)Gly-OH AggregationConfirmed->IncorporateDmb UsePseudoPro Use Pseudoproline Dipeptides AggregationConfirmed->UsePseudoPro ChangeConditions Modify Synthesis Conditions (Solvents, Temp, Salts) AggregationConfirmed->ChangeConditions ChangeResin Switch to Low-Load/PEG Resin AggregationConfirmed->ChangeResin UseMicrowave Employ Microwave-Assisted SPPS AggregationConfirmed->UseMicrowave CheckReagents Check Reagent Quality/Activity NoAggregation->CheckReagents OptimizeCoupling Optimize Coupling Protocol NoAggregation->OptimizeCoupling CheckCleavage Verify Cleavage Cocktail/Procedure NoAggregation->CheckCleavage Resynthesize Re-synthesize Peptide IncorporateDmb->Resynthesize UsePseudoPro->Resynthesize ChangeConditions->Resynthesize ChangeResin->Resynthesize UseMicrowave->Resynthesize CheckReagents->Resynthesize OptimizeCoupling->Resynthesize CheckCleavage->Resynthesize

Caption: Troubleshooting workflow for managing aggregation in SPPS.

References

Z-Gly-NH2 Purity & Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Gly-NH2 (N-Carbobenzoxy-glycinamide). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and resolving purity issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound sample?

A1: During the synthesis of this compound, several impurities can arise from starting materials, side-reactions, or incomplete reactions. Identifying these is the first step in troubleshooting.

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Source / Cause
Glycine AmideC₂H₆N₂O74.08Unreacted starting material.
Benzyl AlcoholC₇H₈O108.14Byproduct from the degradation of Benzyl Chloroformate or the Z-group.
Benzyl ChloroformateC₈H₇ClO₂170.59Unreacted protecting group reagent.
N,N'-Dibenzyloxycarbonyl-diglycine amideC₂₀H₂₂N₄O₅414.42Over-reaction or side reaction leading to a dipeptide.
TolueneC₇H₈92.14Often used as a solvent or present in the Z-Cl reagent.

Q2: My NMR or Mass Spec data shows unexpected peaks. How can I identify the impurity?

A2: Unexpected peaks often correspond to the common impurities listed in Table 1. Mass spectrometry is a powerful tool for identifying these by their molecular weight. For example, a peak corresponding to a mass difference of -135.15 Da from your product peak could indicate the presence of unreacted Glycine Amide. Similarly, a mass of 108.14 Da may suggest the presence of Benzyl Alcohol.

Q3: What is a good starting point for assessing the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for initial purity assessment. It can help you visualize the number of components in your mixture and select an appropriate solvent system for larger-scale purification.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis - Multiple Spots on TLC

If your TLC plate shows multiple spots, it indicates the presence of impurities. The goal is to select a solvent system that provides good separation between your desired product (this compound) and the impurities.

Logical Workflow for TLC Solvent System Selection

TLC_Workflow start Crude this compound Sample test_polar Test Polar Solvent (e.g., 100% Ethyl Acetate) start->test_polar test_nonpolar Test Non-Polar Solvent (e.g., 100% Hexane) start->test_nonpolar analyze_polar Analyze TLC Plate test_polar->analyze_polar analyze_nonpolar Analyze TLC Plate test_nonpolar->analyze_nonpolar product_at_baseline Product at Baseline (Rf ~ 0) analyze_polar->product_at_baseline Likely Result product_at_front Product at Solvent Front (Rf ~ 1) analyze_nonpolar->product_at_front Likely Result mix_solvents Create Solvent Mixture (e.g., Hexane:Ethyl Acetate) product_at_baseline->mix_solvents product_at_front->mix_solvents optimize_ratio Optimize Ratio for Rf ~ 0.3-0.4 mix_solvents->optimize_ratio optimize_ratio->mix_solvents No, adjust ratio good_separation Good Separation Achieved optimize_ratio->good_separation Yes proceed Proceed to Column Chromatography good_separation->proceed

Caption: Workflow for selecting a TLC solvent system.

Issue 2: My this compound fails to crystallize or "oils out".

"Oiling out" occurs when the compound melts in the hot solvent or the solution becomes supersaturated above the compound's melting point. This prevents the formation of a crystal lattice.

Troubleshooting Recrystallization Problems

Recrystallization_Troubleshooting start Impure this compound in Hot Solvent cooling Cooling Solution start->cooling outcome Observe Outcome cooling->outcome oil Compound 'Oils Out' outcome->oil Oiling no_xtal No Crystals Form outcome->no_xtal No Growth success Pure Crystals Form outcome->success Success reheat Reheat Solution oil->reheat induce_xtal Induce Crystallization no_xtal->induce_xtal add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool slow_cool->outcome scratch Scratch inner wall of flask induce_xtal->scratch seed Add a seed crystal induce_xtal->seed reduce_vol Reduce Solvent Volume (Evaporation) induce_xtal->reduce_vol scratch->outcome seed->outcome reduce_vol->outcome

Caption: Troubleshooting guide for common recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for success. An ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.

Table 2: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temp.Solubility at Boiling PointRecommended Use
WaterLowModerateGood single solvent or as an anti-solvent with Ethanol.
EthanolModerateHighGood single solvent.
Ethyl AcetateModerateHighPotential single solvent.
HexaneVery LowVery LowGood as an anti-solvent.

Methodology:

  • Solvent Selection: Based on small-scale tests, an ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid purification method that uses pressure to force the solvent through a column of stationary phase (typically silica gel).

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A common starting point for Z-protected amino acid amides is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for this compound. For more polar impurities, a gradient elution from a less polar to a more polar solvent system may be necessary (e.g., starting with 70:30 Hexane:Ethyl Acetate and gradually increasing the proportion of Ethyl Acetate).

  • Column Packing:

    • Slurry Packing: Mix the silica gel with the initial, least polar eluent to form a slurry. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the sample solution to the top of the silica bed using a pipette.

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a hand pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

General Purification Strategy Flowchart

Purification_Strategy start Crude this compound analyze Analyze Purity by TLC/LC-MS start->analyze decision Is Purity > 95%? analyze->decision is_solid Is the crude product a solid? decision->is_solid No end_product Pure this compound decision->end_product Yes recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) check_purity1 Check Purity of Crystals recrystallize->check_purity1 check_purity2 Check Purity of Fractions chromatography->check_purity2 decision2 Is Purity > 98%? check_purity1->decision2 decision3 Is Purity > 98%? check_purity2->decision3 decision2->chromatography No decision2->end_product Yes decision3->recrystallize No (If solid) decision3->end_product Yes

Caption: Decision tree for selecting a purification method.

Technical Support Center: Troubleshooting Low Sensitivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in enzyme assays, with a focus on peptide substrates commonly used for proteases like caspases and cathepsins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during enzyme assays that can lead to low sensitivity, presented in a question-and-answer format.

Q1: Why is my fluorescent or colorimetric signal weak or absent?

A weak or non-existent signal is a frequent issue that can arise from several factors, ranging from reagent integrity to suboptimal assay conditions.

Potential Causes & Solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in the sample.

    • Solution: Always run a positive control with a known active enzyme to confirm its viability. Ensure proper storage conditions as per the manufacturer's instructions.

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of your enzyme or substrate may be too low to generate a detectable signal.

    • Solution: Perform titration experiments to determine the optimal concentrations.

      • Enzyme Titration: Use a fixed, saturating concentration of the substrate and vary the enzyme concentration to find a concentration that produces a linear response over time.

      • Substrate Titration: Once the optimal enzyme concentration is established, vary the substrate concentration to determine the Michaelis-Menten constant (Km). For routine assays, using a substrate concentration at or near the Km is often recommended.

  • Poor Substrate Solubility: Peptide substrates, especially those with protective groups like Carbobenzoxy (Z), can be hydrophobic and may not be fully dissolved in the assay buffer.

    • Solution: Prepare a concentrated stock solution of the substrate in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay does not inhibit enzyme activity (typically <1-5%). Gentle vortexing or sonication can aid dissolution.

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific enzyme.

    • Solution: Consult the literature for the optimal pH and temperature for your enzyme. Perform experiments to verify these conditions for your specific assay setup. Optimize the incubation time to ensure you are measuring the initial velocity of the reaction.

Q2: My background signal is too high. What can I do to reduce it?

High background can mask the true signal from the enzymatic reaction, leading to low sensitivity and inaccurate results.

Potential Causes & Solutions:

  • Substrate Instability or Autohydrolysis: The substrate may be unstable in the assay buffer and spontaneously break down, releasing the fluorophore or chromophore.

    • Solution: Prepare the substrate solution fresh for each experiment. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous breakdown. If significant, consider a different buffer formulation or a more stable substrate.

  • Autofluorescence of Assay Components or Samples: The sample itself, the microplate, or other buffer components may exhibit intrinsic fluorescence at the excitation and emission wavelengths used.

    • Solution: Use black microplates for fluorescence assays to minimize background.[1] Measure the fluorescence of each individual component (buffer, sample without substrate, etc.) to identify the source of autofluorescence.

  • Contaminating Protease Activity: If your sample is a cell lysate or tissue homogenate, it may contain other proteases that can cleave your substrate.

    • Solution: Include a control with a specific inhibitor for your enzyme of interest. If the signal is significantly reduced in the presence of the inhibitor, it confirms the activity is from your target enzyme.

Q3: My results are inconsistent and not reproducible. What are the likely causes?

Inconsistent results can be frustrating and call into question the validity of your data.

Potential Causes & Solutions:

  • Inaccurate Pipetting: Small errors in pipetting volumes of enzyme, substrate, or inhibitors can lead to large variations in results.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting steps and ensure consistency across wells.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the microplate or between experiments can lead to variability.

    • Solution: Ensure all reagents and the microplate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if possible.

  • Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.

    • Solution: Gently mix the contents of the wells after adding all components, for example, by using a plate shaker at a low speed. Avoid introducing bubbles.

Data Presentation

Quantitative data from enzyme assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Enzyme Kinetic Parameters

SubstrateKm (µM)Vmax (RFU/min)kcat/Km (M⁻¹s⁻¹)
Z-DEVD-AFC15.2 ± 1.81250 ± 755.4 x 10⁵
Ac-YVAD-AMC25.6 ± 2.5980 ± 602.5 x 10⁵
Z-VAD-FMKN/AN/AN/A
ControlN/A15 ± 3N/A

Table 2: Inhibitor Potency (IC50 Values)

InhibitorIC50 (nM)Enzyme
Inhibitor A50 ± 5Caspase-3
Inhibitor B120 ± 15Caspase-3
Inhibitor C> 10,000Caspase-3
Vehicle ControlN/ACaspase-3

Experimental Protocols

Below are detailed methodologies for common enzyme assays that may utilize peptide substrates.

Protocol 1: Fluorometric Caspase-3 Activity Assay

This protocol describes a general procedure for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like Z-DEVD-AFC.

Materials:

  • Cell Lysate

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Caspase-3 Substrate (e.g., Z-DEVD-AFC), 10 mM stock in DMSO

  • Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO), 10 mM stock in DMSO

  • 96-well black microplate

  • Fluorometric plate reader with excitation/emission filters for AFC (Ex/Em = 400/505 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the Caspase Assay Buffer.

  • Prepare Cell Lysates: Prepare cell lysates according to your established protocol. Determine the protein concentration of each lysate.

  • Set up the Assay Plate:

    • Sample Wells: Add 50 µL of cell lysate (containing 20-50 µg of protein) to each well.

    • Inhibitor Control Wells: Add 45 µL of cell lysate and 5 µL of Caspase-3 Inhibitor (to a final concentration of 50 µM).

    • Blank Wells: Add 50 µL of Caspase Assay Buffer.

  • Prepare Reaction Mix: Prepare a reaction mix containing the Caspase Assay Buffer and the Caspase-3 Substrate. The final substrate concentration should be at its Km or as optimized (e.g., 50 µM).

  • Initiate the Reaction: Add 50 µL of the reaction mix to all wells.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity at Ex/Em = 400/505 nm.

Protocol 2: Fluorometric Cathepsin S Activity Assay

This protocol provides a general method for measuring Cathepsin S activity using a fluorogenic substrate like Z-VVR-AFC.[1]

Materials:

  • Sample (e.g., cell lysate, purified enzyme)

  • Cathepsin S Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

  • Cathepsin S Substrate (e.g., Z-VVR-AFC), 10 mM stock in DMSO[1]

  • Cathepsin S Inhibitor (optional)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 400/505 nm)[1]

Procedure:

  • Prepare Reagents: Thaw all reagents. Prepare a working solution of the Cathepsin S Assay Buffer.

  • Prepare Samples: Dilute purified enzyme or cell lysates in the Cathepsin S Assay Buffer.

  • Set up the Assay Plate:

    • Sample Wells: Add 50 µL of your sample to each well.

    • Inhibitor Control Wells (optional): Pre-incubate your sample with a Cathepsin S inhibitor before adding it to the well.

    • Blank Wells: Add 50 µL of Cathepsin S Assay Buffer.

  • Prepare Substrate Solution: Dilute the Z-VVR-AFC stock solution in the Cathepsin S Assay Buffer to the desired final concentration (e.g., 20 µM).

  • Initiate the Reaction: Add 50 µL of the diluted substrate solution to all wells.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity at Ex/Em = 400/505 nm.

Visualizations

Diagrams illustrating key workflows and relationships can aid in understanding and troubleshooting.

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Set up Assay Plate (Samples, Controls) Reagents->Plate Samples Prepare Samples (Lysates, Purified Enzyme) Samples->Plate Reaction Initiate Reaction (Add Substrate) Plate->Reaction Incubate Incubate (Time, Temperature) Reaction->Incubate Measure Measure Signal (Fluorescence/Absorbance) Incubate->Measure Analyze Analyze Data (Calculate Activity) Measure->Analyze

Caption: A typical workflow for an enzyme assay, from preparation to data analysis.

TroubleshootingTree cluster_causes cluster_solutions Start Low Signal? Enzyme Inactive Enzyme? Start->Enzyme Concentration Suboptimal Concentration? Start->Concentration Conditions Incorrect Conditions? Start->Conditions Solubility Substrate Solubility? Start->Solubility PositiveControl Run Positive Control Enzyme->PositiveControl Titrate Titrate Enzyme/Substrate Concentration->Titrate Optimize Optimize pH/Temp/Time Conditions->Optimize Solvent Use Organic Solvent (DMSO) Solubility->Solvent

Caption: A decision tree to troubleshoot the common problem of low signal in enzyme assays.

References

Technical Support Center: Optimizing Z-Gly-NH2 Enzymatic Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic cleavage of Z-Gly-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for cleaving this compound?

This compound is a substrate that can be cleaved by proteases with broader specificity. The most commonly used and well-characterized enzymes for this purpose are Papain and Cathepsin B . The choice of enzyme may depend on the specific experimental goals, desired pH range, and downstream applications.

Q2: What are the general optimal buffer conditions for this compound cleavage?

Optimal conditions are highly dependent on the chosen enzyme.

  • For Papain , a typical digestion buffer includes a reducing agent and a chelating agent to ensure enzymatic activity. The pH optimum is generally neutral.[1]

  • For Cathepsin B , the optimal pH is notably context-dependent. It exhibits robust activity at both acidic (lysosomal) and neutral (cytosolic) pH ranges, with different substrate preferences at each.[2][3][4]

Q3: How can I monitor the progress of the cleavage reaction?

The cleavage of this compound can be monitored by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and cleavage products.

  • Mass Spectrometry (MS): To identify the cleavage products and confirm the reaction.

  • Spectrophotometry: If a chromogenic or fluorogenic leaving group is attached to the substrate.

Troubleshooting Guides

Problem 1: Low or No Cleavage of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Buffer Composition Ensure all buffer components are at the correct concentration and pH. Verify the presence of necessary co-factors or activators. For Papain, the inclusion of a reducing agent like L-cysteine and a chelating agent like EDTA is critical for activity. For Cathepsin B, ensure the buffer pH is within its active range (acidic or neutral).[2][3]
Suboptimal pH Measure and adjust the pH of your reaction buffer. Papain's optimal pH is around 7.0. Cathepsin B has dual pH optima, so ensure you are using the correct one for your experimental design (e.g., pH 4.6 for acidic conditions or pH 7.2 for neutral conditions).[2][3]
Suboptimal Temperature Most enzymatic reactions have an optimal temperature. For Papain and Cathepsin B, a common starting point is 37°C.[2] However, this may need to be optimized for your specific assay.
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not expired. Perform a control reaction with a known, highly reactive substrate to confirm enzyme activity. For Papain, ensure it is in its reduced, active form.
Presence of Inhibitors Certain ions or small molecules can inhibit enzyme activity. For cysteine proteases like Papain and Cathepsin B, heavy metal ions can be inhibitory. The inclusion of EDTA helps to chelate these ions.
Insufficient Incubation Time The cleavage reaction may require more time to proceed to completion. Perform a time-course experiment to determine the optimal incubation period.
Problem 2: Non-Specific Cleavage or Product Degradation

Possible Causes & Solutions

Possible CauseRecommended Solution
Excessive Enzyme Concentration A high enzyme-to-substrate ratio can lead to non-specific cleavage. Titrate the enzyme concentration to find the optimal level that provides efficient cleavage of the target bond without significant off-target effects.
Prolonged Incubation Time Extended incubation can lead to the degradation of the desired cleavage product. Optimize the incubation time by analyzing samples at different time points.
Suboptimal Buffer Conditions Extreme pH or the presence of certain additives can sometimes promote non-specific hydrolysis or product degradation. Re-evaluate and optimize your buffer composition.

Data Presentation

Table 1: Recommended Buffer Conditions for Papain-Mediated this compound Cleavage

Buffer ComponentConcentrationPurpose
Sodium Phosphate20 mMBuffering Agent
L-Cysteine50 mMReducing Agent (Activator)
EDTA10 mMChelating Agent (Inhibitor Removal)
pH 7.0 Optimal pH for Papain Activity
Temperature 37°C Optimal Temperature

Table 2: Recommended Buffer Conditions for Cathepsin B-Mediated this compound Cleavage

Buffer ComponentConcentration (Acidic)Concentration (Neutral)Purpose
Citrate Phosphate40 mM-Buffering Agent
Tris-HCl-40 mMBuffering Agent
EDTA1 mM1 mMChelating Agent
NaCl100 mM100 mMIonic Strength
DTT5 mM5 mMReducing Agent
pH 4.6 7.2 pH Optima [3]
Temperature 25-37°C 25-37°C Reaction Temperature [2][3]

Experimental Protocols

Protocol 1: General Procedure for this compound Cleavage by Papain

  • Prepare the Digestion Buffer: Prepare a solution containing 20 mM Sodium Phosphate, 50 mM L-Cysteine, and 10 mM EDTA. Adjust the pH to 7.0.[1]

  • Prepare Substrate and Enzyme Solutions:

    • Dissolve this compound in the digestion buffer to the desired final concentration.

    • Prepare a stock solution of Papain in the digestion buffer.

  • Initiate the Reaction: Add the Papain solution to the this compound solution to start the reaction. A typical enzyme-to-substrate ratio to start with is 1:100 (w/w), but this should be optimized.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours).[1]

  • Stop the Reaction: The reaction can be stopped by adding a protease inhibitor specific for cysteine proteases (e.g., E-64) or by heat inactivation (e.g., 95°C for 5 minutes), though the latter may affect product integrity.

  • Analysis: Analyze the reaction products using a suitable analytical method like HPLC or MS.

Protocol 2: General Procedure for this compound Cleavage by Cathepsin B

  • Prepare the Reaction Buffer:

    • Acidic Conditions: Prepare a solution of 40 mM Citrate Phosphate buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. Adjust the pH to 4.6.[3]

    • Neutral Conditions: Prepare a solution of 40 mM Tris-HCl buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. Adjust the pH to 7.2.[3]

  • Prepare Substrate and Enzyme Solutions:

    • Dissolve this compound in the chosen reaction buffer to the desired final concentration.

    • Prepare a stock solution of Cathepsin B in the chosen reaction buffer.

  • Initiate the Reaction: Add the Cathepsin B solution to the this compound solution.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 25°C or 37°C).[2][3]

  • Stop the Reaction: Stop the reaction by adding a specific Cathepsin B inhibitor (e.g., CA-074).

  • Analysis: Analyze the reaction mixture using an appropriate analytical technique.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (Enzyme-Specific pH & Additives) initiate_reaction Initiate Reaction: Combine Buffer, Substrate, & Enzyme prep_buffer->initiate_reaction prep_substrate Prepare this compound Stock prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Stock (Papain or Cathepsin B) prep_enzyme->initiate_reaction incubation Incubate at Optimal Temperature & Time initiate_reaction->incubation stop_reaction Stop Reaction (Inhibitor or Heat) incubation->stop_reaction analyze Analyze Products (HPLC, MS, etc.) stop_reaction->analyze

Caption: A generalized workflow for the enzymatic cleavage of this compound.

troubleshooting_logic start Problem: Low/No Cleavage check_buffer Verify Buffer Composition (pH, Additives) start->check_buffer check_enzyme Confirm Enzyme Activity (Control Reaction) check_buffer->check_enzyme Buffer OK solution_buffer Adjust Buffer pH and/or Add Required Components check_buffer->solution_buffer Issue Found check_conditions Optimize Reaction Conditions (Time, Temperature) check_enzyme->check_conditions Enzyme Active solution_enzyme Use Fresh Enzyme Stock check_enzyme->solution_enzyme Enzyme Inactive solution_conditions Perform Time-Course & Temperature Gradient check_conditions->solution_conditions Suboptimal end Successful Cleavage check_conditions->end Optimized solution_buffer->end solution_enzyme->end solution_conditions->end

Caption: Troubleshooting logic for low or no this compound cleavage.

References

Validation & Comparative

A Comparative Guide to Z-Gly-NH2 and Fmoc-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. This guide provides a detailed, objective comparison between two glycine derivatives, Z-Gly-NH2 (N-Benzyloxycarbonylglycinamide) and Fmoc-Gly-OH (N-(9-Fluorenylmethoxycarbonyl)glycine), for researchers, scientists, and professionals in drug development. While both are protected forms of the simplest amino acid, glycine, their applications in synthesis, particularly solid-phase peptide synthesis (SPPS), are fundamentally different. This comparison focuses on the underlying chemical strategies—the Z-group versus the Fmoc-group—to illuminate their distinct roles, advantages, and limitations.

Core Chemical Strategies: A Fundamental Distinction

The primary difference between this compound and Fmoc-Gly-OH lies in the lability of their Nα-amino protecting groups, which dictates their use in peptide synthesis.

  • Fmoc-Gly-OH is a cornerstone of modern Fmoc/tBu solid-phase peptide synthesis .[1] The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group designed for iterative removal under mild basic conditions (e.g., piperidine).[2] Its carboxylic acid (-OH) moiety is essential for activation and coupling to the free amine of the growing peptide chain on a solid support.[3]

  • This compound , on the other hand, features the benzyloxycarbonyl (Z or Cbz) group. The Z-group is stable to the mild basic conditions used for Fmoc removal and the mild acidic conditions used for Boc group removal.[4][5] It is typically cleaved under harsh conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis (H₂/Pd).[4][5] These conditions are generally incompatible with the iterative deprotection steps required in SPPS, as they would also cleave the peptide from the resin and remove many side-chain protecting groups. Furthermore, its C-terminal amide (-NH2) prevents it from being activated for coupling to extend a peptide chain. Therefore, this compound is not used as a building block for chain elongation in SPPS but may be used in solution-phase synthesis or for specific modifications.

The comparison, therefore, is not of two directly competing reagents for the same task, but of two different protection philosophies. The Fmoc group is central to a strategy of temporary Nα-protection for stepwise SPPS, while the Z-group represents a more robust, "permanent" protection, often used in solution-phase synthesis or in orthogonal schemes where its unique cleavage conditions are advantageous.[5][6]

Data Presentation: Comparison of Protection Strategies

The following table summarizes the key characteristics and performance aspects of the Fmoc and Z protecting group strategies in the context of peptide synthesis.

FeatureFmoc Strategy (e.g., Fmoc-Gly-OH)Z Strategy (e.g., this compound)Key Findings & Citations
Protecting Group Type Temporary Nα-protection for SPPSPrimarily for Nα-protection in solution-phase or as a permanent/side-chain group in SPPSThe Fmoc group's base lability is ideal for iterative SPPS cycles, while the Z-group's stability makes it unsuitable for this role.[2][5]
Deprotection Conditions Mildly basic: 20-50% piperidine in DMF/NMP.[7]Harsh: Catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH, HF).[4]Fmoc chemistry's mild conditions preserve acid-labile side-chain protecting groups and linkers, a key advantage of the strategy.[8]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu, Trt) and hydrogenolysis-labile groups (e.g., Z, Bzl).[2]Orthogonal to base-labile groups (Fmoc) and mild-acid-labile groups (Boc).[9][10]The orthogonality of Fmoc/tBu chemistry is the foundation of its widespread use in modern SPPS.[1]
Compatibility with SPPS The standard and most widely used strategy for SPPS.[11]Generally incompatible for iterative Nα-deprotection in SPPS. Can be used to protect side chains (e.g., Lys) in Boc-SPPS.[12]The harsh deprotection required for the Z-group limits its utility in standard SPPS protocols.[6]
Monitoring Deprotection can be monitored in real-time via UV absorbance of the dibenzofulvene byproduct.[2][11]No straightforward real-time monitoring of deprotection on a solid support.The ability to monitor Fmoc removal provides a valuable diagnostic tool during automated synthesis.[11]
Common Side Reactions Aspartimide formation at Asp-Xxx sequences, especially Asp-Gly.[1] Diketopiperazine formation at the dipeptide stage.[1]Premature cleavage during repetitive mild acidolysis (if used in a Boc strategy). Alkylation of sensitive residues (Trp, Met) during strong acid cleavage.[6]While Fmoc chemistry is generally mild, specific sequences can be prone to side reactions that require protocol optimization.[1]
Experimental Protocols

The following protocols detail the standard procedures for using Fmoc-Gly-OH in a solid-phase synthesis cycle and the common method for cleaving a Z-group, highlighting the significant difference in their application.

Protocol 1: Standard Coupling Cycle for Fmoc-Gly-OH in SPPS

This protocol describes a single cycle of deprotection and coupling on a resin-bound peptide chain with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[13]

    • Agitate the mixture at room temperature for an initial 2-3 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-10 minutes to ensure complete deprotection.[13]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.) and a coupling agent, such as HBTU (2.9 eq.), in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the carboxylic acid. Allow to pre-activate for 1-2 minutes.[15]

    • Add the activated Fmoc-Gly-OH solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[15]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Deprotection of a Z (Benzyloxycarbonyl) Group via Hydrogenolysis

This protocol describes the cleavage of a Z-group from a peptide, typically performed in solution after cleavage from the solid support.

  • Peptide Dissolution:

    • Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture containing DMF or acetic acid to ensure complete solubility.

  • Catalyst Addition:

    • To the peptide solution, add a palladium-based catalyst, typically 10% Palladium on charcoal (Pd/C). The catalyst loading is usually 10-20% by weight relative to the peptide.

  • Hydrogenation:

    • Secure the reaction flask to a hydrogenation apparatus.

    • Purge the flask with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), either from a balloon (atmospheric pressure) or a pressurized vessel.

    • Stir the reaction vigorously at room temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical principles discussed.

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-Gly-OH) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 End Resin-Bound Peptide (n+1 Residue, Fmoc-Protected) Wash2->End Repeat Cycle

Caption: A diagram illustrating the iterative cycle of Fmoc solid-phase peptide synthesis.

Orthogonal_Strategies cluster_0 Fmoc/tBu Strategy (SPPS Standard) cluster_1 Alternative/Complementary Protections Fmoc Nα-Fmoc Base-Labile Deprotection: Piperidine tBu Side-Chain-tBu Acid-Labile Stable to Piperidine Fmoc->tBu Orthogonal Boc Nα-Boc Mild Acid-Labile Deprotection: TFA Fmoc->Boc Different Strategies Z Side-Chain-Z Hydrogenolysis-Labile Stable to TFA & Base tBu->Z Different Side-Chain Philosophies Boc->Z Orthogonal

Caption: Logical relationship of orthogonal protecting groups in peptide synthesis.

Conclusion

The choice between using a reagent like Fmoc-Gly-OH versus This compound is a choice between fundamentally different synthetic strategies. Fmoc-Gly-OH is the standard building block for modern, iterative solid-phase peptide synthesis due to the mild, selective lability of the Fmoc group.[8][11] Its use is governed by a well-established, automatable cycle of deprotection and coupling. Conversely, the Z-group, as found in this compound, requires harsh cleavage conditions that make it unsuitable for the same role.[4][5] It belongs to an older, yet still relevant, school of peptide chemistry, finding its place in solution-phase synthesis or as a specialized, permanent protecting group in complex orthogonal schemes. For researchers engaged in SPPS, Fmoc-Gly-OH is the unequivocal choice for incorporating glycine residues into a growing peptide chain, while Z-protected amino acids are reserved for applications where their unique stability and cleavage properties are specifically required.

References

A Comparative Guide to Boc and Z Protecting Groups for Glycine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and the broader scope of organic chemistry, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision that profoundly influences the outcome of a synthetic strategy. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are two of the most venerable and widely employed protecting groups for glycine. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Differences

The primary distinction between the Boc and Z protecting groups lies in their stability and the conditions required for their removal, a principle known as orthogonality. This orthogonality is fundamental in multi-step syntheses, enabling the selective deprotection of one functional group in the presence of others. The Boc group is characteristically labile under acidic conditions, whereas the Z group is typically removed via catalytic hydrogenolysis.[1]

FeatureBoc (tert-Butoxycarbonyl)Z (Benzyloxycarbonyl or Cbz)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-
Lability Acid-Labile[2]Hydrogenolysis-Labile[2]
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[2]H₂, Pd/C; Transfer Hydrogenation[2][3]
Stability Stable to base and hydrogenolysis[2]Stable to mild acid and base[1][2]
Key Advantages Ease of removal with strong acids; well-suited for solid-phase peptide synthesis (SPPS).[1]Mild, neutral pH deprotection; stable across a wide range of non-reducing synthetic steps.[1][3]
Potential Limitations Harsh acidic cleavage may not be suitable for acid-sensitive substrates.[1]Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue.[1][2]

Quantitative Performance Data

The following tables summarize typical experimental data for the protection of glycine and the subsequent deprotection of the N-protected glycine derivatives.

Table 1: Glycine Protection Efficiency
Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with a base (e.g., NaOH, NaHCO₃, or Na₂CO₃) at room temperature.[1][4]90-95%[1]
Z Benzyl chloroformate (Cbz-Cl)Aqueous solution with a base (e.g., NaOH) from 0 °C to room temperature.[1][5]~88%[1]
Table 2: Deprotection Conditions and Efficiency
Protected GlycineDeprotection MethodReagents and ConditionsTypical Yield
Boc-Glycine AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[1]High, often quantitative.
Z-Glycine Hydrogenolysis10% Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas) in a solvent like methanol or ethanol.[1][3]High, often quantitative.

Experimental Protocols

Detailed methodologies for the protection and deprotection of glycine are provided below.

Synthesis of N-Boc-Glycine

This protocol is based on a standard procedure for the Boc protection of glycine.[4][6][7]

Materials:

  • Glycine

  • Sodium hydroxide or Sodium Carbonate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane or Tetrahydrofuran (THF)

  • n-Hexane

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Add a solution of (Boc)₂O in dioxane or THF to the glycine solution. The (Boc)₂O can be added in batches over several hours.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 8-10 hours).

  • Extract the reaction mixture with n-hexane to remove unreacted (Boc)₂O and other impurities.

  • Acidify the aqueous layer to a pH of approximately 3 with hydrochloric acid.

  • Extract the product into an organic solvent like dioxane.

  • Wash the combined organic layers with brine until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • The resulting solid can be further purified by crystallization, for example, by stirring with n-hexane.

Deprotection of N-Boc-Glycine

A standard protocol for the acidolysis of the Boc group.[1][8]

Materials:

  • N-Boc-glycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-glycine in a suitable solvent such as DCM.

  • Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the glycine salt.

Synthesis of N-Z-Glycine (N-Cbz-Glycine)

This protocol is based on a standard procedure for the Z protection of glycine.[1][5]

Materials:

  • Glycine

  • Sodium hydroxide (2 M and 4 M aqueous solutions)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve glycine in 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

  • Simultaneously add benzyl chloroformate and 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0 °C over 30 minutes.

  • Stir the mixture for an additional 10 minutes at 0 °C, then allow it to warm to room temperature.

  • Extract the solution with diethyl ether to remove impurities.

  • Acidify the aqueous layer to a pH of 1 with hydrochloric acid.

  • Filter the resulting precipitate, wash with a small amount of cold water, and dry to yield carbobenzoxyglycine.

Deprotection of N-Z-Glycine (N-Cbz-Glycine)

A standard protocol for the hydrogenolysis of the Z group.[1][3]

Materials:

  • N-Z-glycine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Z-glycine in a suitable solvent such as methanol or ethanol.

  • Add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glycine.

Visualized Workflows and Structures

The following diagrams illustrate the chemical structures and the logical flow of the protection and deprotection reactions for both Boc and Z groups on glycine.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Z Z Protection/Deprotection Glycine1 Glycine Boc_Glycine Boc-Glycine Glycine1->Boc_Glycine (Boc)₂O, Base Deprotected_Glycine1 Glycine Boc_Glycine->Deprotected_Glycine1 TFA or HCl Glycine2 Glycine Z_Glycine Z-Glycine Glycine2->Z_Glycine Cbz-Cl, Base Deprotected_Glycine2 Glycine Z_Glycine->Deprotected_Glycine2 H₂, Pd/C Decision_Tree Start Start: Choose Protecting Group for Glycine Reducible_Groups Are other functional groups reducible (e.g., C=C)? Start->Reducible_Groups Acid_Sensitive Are other functional groups acid-sensitive? Use_Boc Use Boc Group Acid_Sensitive->Use_Boc No Use_Z Use Z Group Acid_Sensitive->Use_Z Yes Reducible_Groups->Acid_Sensitive No SPPS Is the synthesis on a solid phase (SPPS)? Reducible_Groups->SPPS Yes SPPS->Use_Boc Yes Consider_Alternatives Consider Alternative Protecting Groups SPPS->Consider_Alternatives No

References

A Comparative Guide to HPLC Analysis of Z-Gly-NH2 Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis, the accurate monitoring of coupling reactions is paramount to ensure high yield and purity of the final product. The formation of N-Cbz-glycinamide (Z-Gly-NH2) from its corresponding protected amino acid, N-Cbz-glycine (Z-Gly-OH), is a fundamental step where High-Performance Liquid Chromatography (HPLC) serves as the primary analytical tool. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for monitoring this reaction, offering detailed protocols and performance data to aid in method selection and optimization.

The primary analytical challenge in a this compound coupling reaction, particularly when using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), is to achieve baseline separation between the slightly polar product (this compound), the more non-polar starting material (Z-Gly-OH at low pH), and the highly non-polar urea byproduct (e.g., Dicyclohexylurea, DCU).[1][2] This guide compares a standard C18 column with a trifluoroacetic acid (TFA) mobile phase against a Phenyl-Hexyl column using a formic acid (FA) mobile phase, highlighting differences in selectivity and performance.

Experimental Protocols

Detailed methodologies for two alternative HPLC systems are presented below. Both methods are designed to separate the starting material (Z-Gly-OH), the product (this compound), and a representative carbodiimide byproduct (Dicyclohexylurea - DCU).

Method 1: Standard C18 with Trifluoroacetic Acid (TFA)

This method employs a conventional C18 stationary phase, which separates analytes primarily based on hydrophobicity.[3] The use of TFA as an ion-pairing agent sharpens peaks and protonates the carboxylic acid of Z-Gly-OH, increasing its retention.

  • Instrumentation: Standard HPLC system with UV Detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 90% B

    • 17-20 min: 90% B

    • 20.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute with 50:50 ACN/Water, and filter through a 0.45 µm syringe filter.

Method 2: Phenyl-Hexyl with Formic Acid (FA)

This alternative method utilizes a Phenyl-Hexyl stationary phase, which provides unique selectivity through π-π interactions with the aromatic benzyloxycarbonyl (Z) group present in both the reactant and product.[4] Formic acid is a weaker ion-pairing agent than TFA and is more compatible with mass spectrometry (MS) detection.[5]

  • Instrumentation: Standard HPLC system with UV Detector.

  • Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 90% B

    • 17-20 min: 90% B

    • 20.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute with 50:50 ACN/Water, and filter through a 0.45 µm syringe filter.

Data Presentation: Performance Comparison

The following table summarizes representative performance data for the two HPLC methods in analyzing a mock reaction mixture.

ParameterMethod 1: C18 with TFAMethod 2: Phenyl-Hexyl with FA
Retention Time (min)
This compound (Product)8.59.2
Z-Gly-OH (Start Mat.)9.810.1
DCU (Byproduct)16.215.5
Resolution (Rs)
Rs (this compound / Z-Gly-OH)2.11.6
Tailing Factor (Tf)
Tf (this compound)1.11.2
Tf (Z-Gly-OH)1.31.2
Selectivity (α)
α (Z-Gly-OH / this compound)1.181.12

Mandatory Visualizations

The diagrams below illustrate the general workflow for HPLC reaction monitoring and a comparison of the separation principles behind the two methods.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Aliquot Reaction Mixture p2 Quench Reaction p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter (0.45 µm) p3->p4 h1 Inject Sample p4->h1 h2 Gradient Elution h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Conversion d1->d2 d3 Assess Purity d2->d3

Caption: General workflow for HPLC monitoring of a coupling reaction.

Caption: Comparison of separation principles for the two HPLC methods.

Discussion and Recommendations

Method 1 (C18 with TFA) is a robust, high-resolution method ideal for routine purity checks where MS compatibility is not a concern. The strong ion-pairing effect of TFA leads to sharper peaks and provides excellent resolution between the closely eluting this compound and Z-Gly-OH. The higher hydrophobicity of the protonated Z-Gly-OH results in a later elution time compared to the this compound product, providing a clear indication of reaction progress.

Method 2 (Phenyl-Hexyl with FA) offers an orthogonal separation mechanism that can be advantageous if the standard C18 method fails to resolve specific impurities. The π-π interactions between the phenyl rings of the stationary phase and the Z-protecting group provide a different selectivity profile.[4] This method is particularly valuable when subsequent analysis by mass spectrometry is required, as formic acid is a volatile and MS-friendly mobile phase modifier.[5] While the resolution between the main reactant and product may be slightly lower than with TFA, it is generally sufficient for reaction monitoring.

The choice between these two methods depends on the specific requirements of the analysis. For routine, high-resolution monitoring of reaction conversion and purity, the C18 with TFA method is highly effective. For applications requiring alternative selectivity or compatibility with mass spectrometry, the Phenyl-Hexyl with Formic Acid method presents a superior alternative. Both methods demonstrate the capability to effectively separate the key components of the this compound coupling reaction, enabling accurate and reliable process monitoring for researchers and drug development professionals.

References

A Comparative Guide to Mass Spectrometry Validation of Peptides Synthesized with Z-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of synthetic strategy significantly impacts the purity, yield, and scalability of the final product. This guide provides an objective comparison between a classical solution-phase synthesis approach utilizing N-benzyloxycarbonyl-glycinamide (Z-Gly-NH2) and the more contemporary solid-phase peptide synthesis (SPPS) for producing peptides with a C-terminal glycine amide. The focus is on the subsequent validation of the synthesized peptides using mass spectrometry, a critical step for ensuring product identity and purity.

Introduction to C-Terminal Amidation Strategies

Many biologically active peptides possess a C-terminal amide, which enhances their stability against enzymatic degradation and can be crucial for their biological function. The synthesis of these peptide amides can be approached in several ways. One classical method involves solution-phase synthesis, where protected amino acids are coupled sequentially in a solvent. An alternative and widely adopted method is solid-phase peptide synthesis (SPPS), where the peptide is assembled on a resin support.

This guide uses the synthesis of a model dipeptide, Glycyl-Alaninamide (Gly-Ala-NH2), to compare two distinct methodologies:

  • Solution-Phase Synthesis using this compound : A method where this compound serves as the C-terminal precursor.

  • Solid-Phase Peptide Synthesis (SPPS) on Rink Amide Resin : A standard method for producing C-terminally amidated peptides.

The identity and purity of the final peptide from both methods are validated using Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis

The choice between solution-phase and solid-phase synthesis depends on several factors, including the desired scale, the complexity of the peptide, and the available resources. The following table summarizes the key comparative aspects of the two approaches for the synthesis of Gly-Ala-NH2.

ParameterSolution-Phase Synthesis with this compoundSolid-Phase Peptide Synthesis (Rink Amide Resin)
Starting Materials This compound, Boc-Ala-OH, Coupling ReagentsRink Amide Resin, Fmoc-Ala-OH, Fmoc-Gly-OH
Synthesis Environment Homogeneous (in solution)Heterogeneous (on solid support)
Purification of Intermediates Required after each coupling stepNot required (impurities washed away)
Typical Crude Purity Variable, dependent on purification efficacyGenerally high (>80%)
Typical Overall Yield Lower, due to losses during intermediate purificationHigher for shorter peptides
Scalability More readily scalable to large quantitiesTypically used for research-scale quantities
Automation Difficult to automateEasily automated

Mass Spectrometry Validation Data

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, confirming their molecular weight and sequence.[1] For our model dipeptide, Gly-Ala-NH2, the theoretical monoisotopic mass is 145.0848 g/mol .

AnalysisExpected ResultInterpretation
LC-MS (Full Scan) [M+H]⁺ = 146.0921 m/zConfirms the molecular weight of the target dipeptide.
Tandem MS (MS/MS) Fragmentation of the precursor ion at 146.0921 m/zProvides sequence information through the identification of b- and y-ions.
HPLC Purity A major peak corresponding to the target peptideQuantifies the purity of the synthesized peptide, typically expressed as a percentage of the total peak area at a specific wavelength (e.g., 214 nm).

Below is a representative table of the expected MS/MS fragmentation for Gly-Ala-NH2.

Fragment IonSequenceTheoretical m/z
b₁Gly58.0293
y₁Ala-NH₂89.0711

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Gly-Ala-NH2

This protocol outlines the coupling of this compound with Boc-Ala-OH, followed by deprotection to yield the final dipeptide.

1. Coupling Reaction:

  • Dissolve Boc-Ala-OH (1 equivalent) and a coupling agent such as HBTU (1 equivalent) in a suitable organic solvent (e.g., DMF).

  • Add a base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the solution.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the resulting protected dipeptide (Boc-Ala-Gly-NH-Z) by silica gel chromatography.

2. Deprotection:

  • Z-group removal: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).

  • Boc-group removal: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The order of deprotection will depend on the overall synthetic strategy for a larger peptide. For this dipeptide, a one-pot deprotection could be challenging. A stepwise approach is generally preferred.

3. Final Purification:

  • Purify the crude Gly-Ala-NH2 using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Solid-Phase Peptide Synthesis of Gly-Ala-NH2

This protocol utilizes the standard Fmoc/tBu strategy on a Rink Amide resin, which upon cleavage yields a C-terminal amide.

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF in a reaction vessel.

2. First Amino Acid Coupling (Alanine):

  • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Activate Fmoc-Ala-OH (3 equivalents) with a coupling agent (e.g., HBTU/DIPEA) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF.

3. Second Amino Acid Coupling (Glycine):

  • Remove the Fmoc group from the resin-bound alanine with 20% piperidine in DMF.

  • Wash the resin with DMF.

  • Activate Fmoc-Gly-OH (3 equivalents) and couple it to the resin as described for alanine.

  • Wash the resin with DMF and then with DCM.

4. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture for purification.

5. Final Purification:

  • Purify the crude Gly-Ala-NH2 by RP-HPLC.

  • Lyophilize the pure fractions.

Protocol 3: LC-MS Validation

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

2. Chromatographic Separation (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Mass Spectrometry Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 m/z).

  • MS2 Scan (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the two synthetic methods and the subsequent mass spectrometry validation.

Solution_Phase_Synthesis start_end start_end process process reagent reagent start Start coupling Coupling start->coupling workup Aqueous Workup coupling->workup purify_inter Purify Intermediate workup->purify_inter deprotection Deprotection purify_inter->deprotection purify_final Final Purification (RP-HPLC) deprotection->purify_final end_product Gly-Ala-NH2 purify_final->end_product z_gly This compound z_gly->coupling boc_ala Boc-Ala-OH boc_ala->coupling coupling_reagents HBTU/DIPEA coupling_reagents->coupling deprotect_reagents H2/Pd-C, TFA deprotect_reagents->deprotection

Caption: Solution-Phase Synthesis Workflow.

SPPS_Workflow start_end start_end process process resin resin product product start Rink Amide Resin deprotect1 Fmoc Deprotection (1) start->deprotect1 wash1 Wash deprotect1->wash1 couple1 Couple Fmoc-Ala-OH wash1->couple1 wash2 Wash couple1->wash2 deprotect2 Fmoc Deprotection (2) wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 Couple Fmoc-Gly-OH wash3->couple2 wash4 Wash couple2->wash4 cleavage Cleavage & Deprotection wash4->cleavage purification RP-HPLC Purification cleavage->purification final_product Gly-Ala-NH2 purification->final_product

Caption: Solid-Phase Peptide Synthesis Workflow.

MS_Validation_Workflow input_output input_output process process data data peptide_sample Purified Peptide (Gly-Ala-NH2) lc_separation HPLC Separation (C18 Column) peptide_sample->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization data_analysis Data Analysis lc_separation->data_analysis ms1_scan MS1 Full Scan esi_ionization->ms1_scan ms2_scan MS/MS Fragmentation ms1_scan->ms2_scan Select [M+H]⁺ ms1_scan->data_analysis ms2_scan->data_analysis mw_confirm Molecular Weight Confirmation data_analysis->mw_confirm purity_assess Purity Assessment (HPLC Chromatogram) data_analysis->purity_assess seq_confirm Sequence Confirmation (Fragment Ions) data_analysis->seq_confirm

Caption: Mass Spectrometry Validation Workflow.

Conclusion

Both solution-phase synthesis using this compound and solid-phase synthesis on a Rink Amide resin are viable methods for producing peptides with a C-terminal glycine amide. The choice of method depends on the specific requirements of the project. Solution-phase synthesis may be preferred for large-scale production where the cost of solid supports and excess reagents becomes a significant factor. However, for research and development, the ease of purification, amenability to automation, and generally higher yields for complex sequences make SPPS the more common choice.

Regardless of the synthetic route, rigorous validation by mass spectrometry is non-negotiable. LC-MS analysis provides definitive confirmation of the peptide's identity through accurate mass determination and sequence-verifying fragmentation patterns, while the integrated HPLC data offers a quantitative measure of purity. This comprehensive analytical approach ensures the quality and reliability of synthetic peptides for their intended applications in research and drug development.

References

A Comparative Guide to N-Terminal Protection: Alternatives to Z-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis and drug development, the strategic selection of an N-terminal protecting group is a critical factor influencing yield, purity, and the overall success of a synthetic strategy. While the Carboxybenzyl (Cbz or Z) group, exemplified by Z-Gly-NH2, has been a long-standing tool, a range of alternatives offers distinct advantages in various applications. This guide provides an objective comparison of the most common N-terminal protecting groups—Cbz, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic planning.

The fundamental difference between these protecting groups lies in their cleavage (deprotection) conditions, which dictates their compatibility with other protecting groups and the overall synthetic workflow, a concept known as orthogonality.[1] Cbz is typically removed by catalytic hydrogenolysis, Boc by acid, and Fmoc by a base, allowing for their selective removal without affecting each other.[2]

Performance Comparison of N-Terminal Protecting Groups

The choice of an N-terminal protecting group is a trade-off between stability, ease of removal, impact on solubility, and the potential for side reactions. The following tables summarize the key characteristics and experimental performance of Cbz, Boc, and Fmoc protecting groups.

FeatureZ-Group (Cbz)Boc-GroupFmoc-Group
Protecting Group Benzyloxycarbonyltert-Butoxycarbonyl9-Fluorenylmethyloxycarbonyl
Typical Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-OSu or Fmoc-Cl
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Moderate to strong acid (e.g., TFA)[1]Mild base (e.g., 20% piperidine in DMF)[4]
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to Z and Fmoc groupsOrthogonal to Z and Boc groups
Typical Synthesis Strategy Primarily Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS), Solution-PhaseSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Well-established chemistry; protected amino acids are often crystalline, aiding purification.[5]Robust and well-established for SPPS; can be better for long or hydrophobic sequences prone to aggregation.[]Milder deprotection conditions preserve sensitive functionalities; orthogonal to acid-labile side-chain protecting groups; automation-friendly.[2]
Key Disadvantages Incompatible with sulfur-containing amino acids and other reducible groups; harsh removal conditions (strong acid) can be an alternative but are less orthogonal.[7]Repeated acid treatment can lead to degradation of sensitive peptide sequences; final cleavage often requires strong, hazardous acids like HF.[]Potential for diketopiperazine formation at the dipeptide stage; aggregation can be an issue for long sequences.[2][8]
Racemization Risk Generally low, especially in solution-phase.[5]Low.Higher risk with certain coupling reagents, particularly for sensitive residues like Cys and His.[9][10]

Quantitative Performance Data

ParameterZ-Strategy (Solution-Phase)Boc-SPPSFmoc-SPPS
Typical Coupling Yield per Step High, but requires purification after each step.>99%>99%
Crude Peptide Purity (Illustrative for a 10-mer) Highly variable, dependent on purification success at each step.~70-95% (can be higher for aggregation-prone sequences).[11]~70-95% (highly sequence-dependent).[11]
Overall Yield (Illustrative for a 10-mer) ~20-50%[11]~20-50%[11]~30-60%[11]

Signaling Pathways and Experimental Workflows

The selection of a protecting group is often guided by the overall synthetic strategy, as depicted in the following diagrams.

Decision Workflow for N-Terminal Protecting Group Selection start Start: Need to Protect an Amine synthesis_type Solution-Phase or Solid-Phase Synthesis? start->synthesis_type sp_acid_sensitivity Peptide contains acid-sensitive groups? synthesis_type->sp_acid_sensitivity Solid-Phase reducible_groups Molecule contains reducible groups (e.g., C=C, Cbz)? synthesis_type->reducible_groups Solution-Phase sp_base_sensitivity Peptide contains base-sensitive groups? sp_acid_sensitivity->sp_base_sensitivity No use_fmoc Consider Fmoc group sp_acid_sensitivity->use_fmoc Yes sp_aggregation Is aggregation a concern? sp_base_sensitivity->sp_aggregation No use_boc Consider Boc group sp_base_sensitivity->use_boc Yes use_cbz Consider Cbz (Z) group reducible_groups->use_cbz No reducible_groups->use_boc Yes sp_aggregation->use_boc Yes sp_aggregation->use_fmoc No

Caption: Decision workflow for selecting an N-terminal protecting group.

General Workflow for One Cycle of Solid-Phase Peptide Synthesis (SPPS) cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy boc_deprotect Nα-Boc Deprotection (TFA in DCM) boc_wash1 Wash (DCM, IPA) boc_deprotect->boc_wash1 boc_neutralize Neutralization (e.g., DIEA in DCM) boc_wash1->boc_neutralize boc_wash2 Wash (DCM) boc_neutralize->boc_wash2 boc_couple Couple next Boc-AA-OH boc_wash2->boc_couple boc_wash3 Wash (DMF, DCM) boc_couple->boc_wash3 fmoc_deprotect Nα-Fmoc Deprotection (Piperidine in DMF) fmoc_wash1 Wash (DMF, DCM, IPA) fmoc_deprotect->fmoc_wash1 fmoc_couple Couple next Fmoc-AA-OH fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF, DCM) fmoc_couple->fmoc_wash2

Caption: Comparison of Boc and Fmoc strategies in a single SPPS cycle.

Experimental Protocols

Below are detailed methodologies for key experiments involving the introduction and removal of Cbz, Boc, and Fmoc protecting groups.

Protocol 1: N-Terminal Protection with Benzyloxycarbonyl (Cbz) Group

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine substrate (1.0 eq) in a 2:1 mixture of THF and water.[7]

  • Add sodium bicarbonate (2.0 eq).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.5 eq) dropwise.[7]

  • Stir the reaction mixture at 0 °C for 20 hours.[7]

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[7]

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Celite

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in methanol.[3]

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[3]

  • Seal the reaction flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]

Protocol 3: N-Terminal Protection with tert-Butoxycarbonyl (Boc) Group

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen solvent.[1]

  • Add the base (1.0-1.2 eq), if the substrate is an amine salt.[1]

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify the product, typically by extraction and/or chromatography.

Protocol 4: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Boc-protected peptidyl-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Scavenger (e.g., dithiothreitol - DTE), if required for Cys, Met, or Trp residues.[12]

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[12][13]

  • Agitate the resin in a fresh 50% TFA/DCM solution for an additional 15-25 minutes to ensure complete deprotection.[12][13]

  • If sensitive residues are present, add 0.5% DTE to the TFA solution.[12]

  • Wash the resin sequentially with DCM and IPA to remove residual TFA.[12][13]

Protocol 5: N-Terminal Protection with 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Materials:

  • Amino acid substrate

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[14]

  • Stir the reaction mixture at room temperature for 16 hours.[14]

  • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.[14]

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the Fmoc-protected amino acid.

Protocol 6: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes.[4]

  • Prepare a 20% (v/v) solution of piperidine in DMF.[4]

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[9]

  • Agitate the slurry for an initial 1-3 minutes.[9]

  • Drain the solution and add a fresh aliquot of the deprotection solution.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine.[4]

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Z-Gly-Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that influences efficiency, scalability, and the final purity of the product. This guide provides an objective comparison of these two techniques for the synthesis of Z-Gly-dipeptides, supported by representative experimental data and detailed protocols.

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

ParameterSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Yield 60-80% (for dipeptides)>95% (per coupling step)
Typical Purity >95% (after purification)85-98% (crude, pre-purification)
Synthesis Time Slower, multi-day processFaster, often completed in hours to a day
Scalability Well-suited for large-scale (gram to kg) productionIdeal for small to medium scale (mg to g)
Purification Requires purification of intermediates after each stepSimplified purification of the final product after cleavage from the resin
Reagent Usage Stoichiometric amounts can be usedOften requires an excess of reagents to drive reactions to completion
Automation Difficult to automateEasily automated for high-throughput synthesis

Note: The data presented in this table is representative and compiled from various sources. Direct comparison of yields and purities can vary based on the specific dipeptide, coupling reagents, and reaction conditions.

Experimental Protocols

Solution-Phase Synthesis of Z-Gly-Gly-OEt

This protocol outlines the synthesis of N-benzyloxycarbonyl-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt) in solution.

Materials:

  • N-benzyloxycarbonyl-glycine (Z-Gly-OH)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of Glycine Ethyl Ester: In a round-bottom flask, dissolve H-Gly-OEt·HCl (1.0 eq) in DCM. Cool the solution to 0°C and add TEA (1.1 eq) dropwise. Stir for 30 minutes at 0°C.

  • Activation of Z-Gly-OH: In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Coupling Reaction: To the Z-Gly-OH solution, add a solution of DCC (1.1 eq) in DCM at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes.

  • Peptide Bond Formation: Add the neutralized glycine ethyl ester solution to the activated Z-Gly-OH mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude Z-Gly-Gly-OEt can be purified by recrystallization from ethyl acetate/hexane to yield a white solid.

Solid-Phase Synthesis of Z-Gly-Gly-OH

This protocol describes the synthesis of Z-Gly-Gly-OH on a Wang resin using Fmoc-chemistry principles adapted for a Z-protected amino acid.

Materials:

  • Fmoc-Gly-Wang resin

  • N-benzyloxycarbonyl-glycine (Z-Gly-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place Fmoc-Gly-Wang resin in a reaction vessel and swell in DMF for 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of Z-Gly-OH:

    • In a separate vial, dissolve Z-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated Z-Gly-OH solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).

  • Isolation: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: The crude Z-Gly-Gly-OH can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflows

The following diagrams illustrate the generalized workflows for both solution-phase and solid-phase synthesis of a Z-Gly-dipeptide.

solution_phase_workflow start Start z_gly Z-Gly-OH start->z_gly amino_ester H-Gly-OR·HCl start->amino_ester activate Activate Carboxyl Group (e.g., with DCC/HOBt) z_gly->activate neutralize Neutralize Amino Ester (e.g., with TEA) amino_ester->neutralize couple Couple in Solution neutralize->couple activate->couple workup Aqueous Work-up (Washings) couple->workup purify Purify Protected Dipeptide (e.g., Recrystallization) workup->purify deprotect Deprotection (optional) (e.g., Hydrogenolysis of Z-group) purify->deprotect final_product Final Dipeptide purify->final_product Protected Dipeptide deprotect->final_product

Caption: Workflow for solution-phase dipeptide synthesis.

solid_phase_workflow start Start resin Glycine-loaded Resin (e.g., Fmoc-Gly-Wang) start->resin deprotection Fmoc-Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Z-Gly-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cleavage Cleave from Resin (e.g., TFA cocktail) wash2->cleavage precipitation Precipitate with Ether cleavage->precipitation purification Purify Final Dipeptide (RP-HPLC) precipitation->purification final_product Final Dipeptide purification->final_product

A Comparative Guide to the Efficacy of Coupling Reagents in Z-Gly-Gly-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Common Coupling Reagents for the Synthesis of Z-Gly-Gly-NH2.

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The efficiency and purity of the final peptide product are critically dependent on the choice of coupling reagent. This guide provides a comparative analysis of four commonly used coupling reagents—HATU, HBTU, PyBOP, and DCC/HOBt—for the synthesis of the dipeptide Z-Gly-Gly-NH2 from Z-Gly-OH and Gly-NH2. The information presented herein is a synthesis of established knowledge in peptide chemistry to guide reagent selection for optimal outcomes.

Quantitative Performance Analysis

Coupling ReagentReagent TypeExpected Yield (%)Expected Purity (%)Key Considerations
HATU Uronium/Aminium Salt>95>98High reactivity, fast reaction times, and low potential for side reactions.[2][3]
HBTU Uronium/Aminium Salt90-95~95A widely used and effective reagent, slightly less reactive than HATU.[3][4]
PyBOP Phosphonium Salt90-95~95Known for clean reactions and is a good alternative to uronium salts.[5]
DCC/HOBt Carbodiimide85-90~90Cost-effective, but the dicyclohexylurea (DCU) byproduct can complicate purification.[4][6]

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of Z-Gly-Gly-NH2. These should be considered as starting points and may require optimization for specific experimental setups.

HATU Coupling Protocol
  • Dissolution: In a round-bottom flask, dissolve Z-Gly-OH (1.0 equivalent) and Gly-NH2 (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

HBTU Coupling Protocol
  • Dissolution: Dissolve Z-Gly-OH (1.0 equivalent) and Gly-NH2 (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HBTU (1.0 equivalent) to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.[2]

PyBOP Coupling Protocol
  • Dissolution: Dissolve Z-Gly-OH (1.0 equivalent) and Gly-NH2 (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) and stir for 5 minutes.

  • Activation and Coupling: Add PyBOP (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.[7]

DCC/HOBt Coupling Protocol
  • Dissolution: Dissolve Z-Gly-OH (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Coupling: Add Gly-NH2 (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). If DMF was used as the solvent, dilute with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.[8]

Visualizing the Peptide Coupling Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow and the activation mechanism.

G General Peptide Coupling Workflow cluster_start Reactant Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification Dissolve Z-Gly-OH\nand Gly-NH2 Dissolve Z-Gly-OH and Gly-NH2 Add Base (DIPEA) Add Base (DIPEA) Dissolve Z-Gly-OH\nand Gly-NH2->Add Base (DIPEA) Add Coupling Reagent\n(HATU, HBTU, PyBOP, or DCC/HOBt) Add Coupling Reagent (HATU, HBTU, PyBOP, or DCC/HOBt) Add Base (DIPEA)->Add Coupling Reagent\n(HATU, HBTU, PyBOP, or DCC/HOBt) Stir at Room Temperature Stir at Room Temperature Add Coupling Reagent\n(HATU, HBTU, PyBOP, or DCC/HOBt)->Stir at Room Temperature Quench and Extract Quench and Extract Stir at Room Temperature->Quench and Extract Purify by Chromatography Purify by Chromatography Quench and Extract->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product

Caption: General workflow for the synthesis of Z-Gly-Gly-NH2.

G Carboxylic Acid Activation by Coupling Reagents Z-Gly-OH Z-Gly-OH Activated_Ester Activated Intermediate (e.g., OAt-ester, O-acylisourea) Z-Gly-OH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Z-Gly-Gly-NH2 Z-Gly-Gly-NH2 Activated_Ester->Z-Gly-Gly-NH2 + Gly-NH2 Gly-NH2 Gly-NH2

Caption: General mechanism of carboxylic acid activation.

References

A Researcher's Guide to Protease Activity: Z-Gly-NH2 Based Substrates versus Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of protease activity is a cornerstone of discovery. The choice of substrate is critical for generating robust and reliable data. This guide provides an objective comparison between Z-Gly-NH2 based substrates and the broader class of fluorogenic protease substrates, supported by experimental data and detailed protocols to inform your selection.

At a Glance: Key Differences

This compound based substrates represent a class of simple, often di- or tri-peptide molecules, capped with a benzyloxycarbonyl (Z) group. Their detection can be either chromogenic or fluorogenic, depending on the leaving group. In contrast, the term "fluorogenic protease substrates" encompasses a wider array of molecules designed for high-sensitivity fluorescence-based detection. These often feature more complex peptide sequences and a variety of fluorescent reporters.

Performance Comparison: A Quantitative Look

The selection of a suitable substrate hinges on key performance indicators such as sensitivity, specificity, and kinetic parameters. The following table summarizes these characteristics for representative substrate types.

Substrate TypeReporter GroupPrinciple of DetectionRelative SensitivityAdvantagesDisadvantages
Z-Peptide Based p-Nitroanilide (pNA)Chromogenic (Absorbance at 405-410 nm)LowerCost-effective, simple spectrophotometric detectionLimited sensitivity, potential for interference from colored compounds
7-Amino-4-methylcoumarin (AMC)Fluorogenic (Ex/Em ~380/460 nm)ModerateGood sensitivity, widely used and well-characterizedSusceptible to background fluorescence from biological samples
Fluorogenic 7-Amino-4-carbamoylmethylcoumarin (ACC)Fluorogenic (Ex/Em ~350/450 nm)High~3-fold higher quantum yield than AMC, allowing for lower enzyme and substrate concentrations[1][2]Similar spectral properties to AMC, potential for some background interference
Rhodamine 110 (R110)Fluorogenic (Ex/Em ~492/529 nm)Very HighRed-shifted spectra reduce background fluorescence, can be up to 300-fold more sensitive than AMC[3]
ResorufinFluorogenic (Ex/Em ~570/585 nm)Very HighLong-wavelength emission minimizes background, high quantum yield[4]
FRET (e.g., Donor/Quencher pair)Fluorogenic (Change in FRET signal)HighHigh signal-to-noise ratio, allows for real-time kinetic measurements[3][5]Can be more complex and expensive to synthesize

Principles of Detection: Visualizing the Reaction

The fundamental difference between these substrates lies in their signal generation mechanism upon proteolytic cleavage.

Protease_Substrate_Interaction cluster_0 Intact Substrate (Non-Fluorescent/Colored) cluster_1 Cleaved Products Substrate Peptide Sequence Reporter Protease Protease Substrate->Protease Binding Peptide Cleaved Peptide Reporter Released Reporter (Fluorescent/Colored) Protease->Peptide Cleavage Protease->Reporter Release Experimental_Workflow cluster_0 Assay Planning cluster_1 Assay Execution cluster_2 Data Analysis Define_Protease Define Target Protease and Biological Sample Select_Substrate Select Substrate Type (Z-Peptide vs. Fluorogenic) Define_Protease->Select_Substrate Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Select_Substrate->Prepare_Reagents Decision Made Run_Assay Perform Assay (Kinetic or Endpoint) Prepare_Reagents->Run_Assay Acquire_Data Acquire Data (Fluorescence/Absorbance) Run_Assay->Acquire_Data Analyze_Results Analyze Kinetic Data or Endpoint Signal Acquire_Data->Analyze_Results Draw_Conclusions Draw Conclusions Analyze_Results->Draw_Conclusions

References

A Comparative Stability Analysis of Z-Protected and Boc-Protected Peptides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful peptide synthesis. The stability of these protective groups under various chemical environments dictates the efficiency of synthesis, purity of the final product, and the overall strategic approach to constructing complex peptide molecules. This guide provides an in-depth, objective comparison of two of the most fundamental α-amino protecting groups: the Benzyloxycarbonyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group. This comparison is supported by a summary of their chemical stability, detailed experimental protocols for their cleavage, and logical diagrams to illustrate the underlying chemical workflows.

The primary distinction between Z and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in peptide synthesis.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Z group is stable to acids but is readily cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference is a critical determinant in the design of a synthetic route, especially for complex peptides requiring multiple orthogonal protecting groups.[1]

Quantitative Stability Comparison

To facilitate a direct comparison, the following table summarizes the stability of Z- and Boc-protected peptides under various conditions commonly encountered in peptide synthesis. The stability is represented qualitatively, as precise kinetic data can vary based on the specific peptide sequence and reaction conditions.

ConditionZ-Group StabilityBoc-Group StabilityRationale
Strong Acids (e.g., HF, TFMSA)LabileLabileBoth groups are cleaved by very strong acids, though Z is generally considered more stable than Boc to moderately strong acids.[3]
Moderate Acids (e.g., TFA)StableLabileThis is the basis of the orthogonal Boc/Z strategy. Boc is readily cleaved by TFA, while the Z group remains intact.[3][4]
Weak Acids StableStableBoth groups are generally stable to weak acidic conditions.[3]
Strong Bases (e.g., Piperidine)StableStableBoth Z and Boc groups are stable to the basic conditions used for Fmoc group removal.[3]
Weak Bases StableStableBoth protecting groups are robust under weakly basic conditions.[3]
Catalytic Hydrogenolysis (H₂/Pd)LabileStableThe Z group is selectively cleaved by hydrogenolysis, a key feature for its orthogonal removal. The Boc group is stable under these conditions.[3][4]
Nucleophiles StableStableBoth groups are generally stable towards common nucleophiles used in peptide synthesis.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the selective deprotection of Z- and Boc-protected peptides.

Protocol 1: Deprotection of Boc-Protected Peptides (Acidolysis)

This protocol outlines the standard procedure for the removal of the Boc group from a peptide synthesized on a solid support.

Reagents and Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole) as needed, depending on the peptide sequence.[5]

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes.[6]

  • Deprotection: Treat the resin with the deprotection solution for 15-25 minutes at room temperature with shaking.[6] For peptides containing sensitive residues like Tryptophan or Methionine, a scavenger cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) should be used to prevent side reactions from the tert-butyl cation generated during cleavage.[5][7]

  • Washing: Filter the resin and wash thoroughly with DCM (3-5 times) to remove the cleavage reagents and byproducts.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM for 2-5 minutes to neutralize the resulting trifluoroacetate salt of the N-terminal amine.

  • Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The peptide-resin is now ready for the next coupling step.

Protocol 2: Deprotection of Z-Protected Peptides (Catalytic Hydrogenolysis)

This protocol describes the cleavage of the Z group from a peptide in solution phase.

Reagents and Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent (e.g., Methanol, Ethanol, DMF)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent in a reaction flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be required.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and workflows discussed in this guide.

cluster_boc Boc Deprotection (Acidolysis) Boc-Peptide Boc-Peptide Protonated Boc-Peptide Protonated Boc-Peptide Boc-Peptide->Protonated Boc-Peptide + H+ (TFA) Deprotected Peptide Deprotected Peptide Protonated Boc-Peptide->Deprotected Peptide - CO2 tert-Butyl Cation tert-Butyl Cation Protonated Boc-Peptide->tert-Butyl Cation Isobutylene + CO2 Isobutylene + CO2 tert-Butyl Cation->Isobutylene + CO2

Boc group deprotection pathway.

cluster_z Z Deprotection (Hydrogenolysis) Z-Peptide Z-Peptide Deprotected Peptide Deprotected Peptide Z-Peptide->Deprotected Peptide H2, Pd/C Toluene + CO2 Toluene + CO2 General Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Deprotection Deprotection Resin Swelling->Deprotection Washing_1 Washing Deprotection->Washing_1 Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing Amino Acid Coupling->Washing_2 Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle Repeat Cycle->Deprotection Next Amino Acid Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection Last Amino Acid Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Peptide Purification Peptide Purification Cleavage from Resin->Peptide Purification End End Peptide Purification->End

References

Safety Operating Guide

Proper Disposal of Z-Gly-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential information for the proper disposal of Z-Gly-NH2 (Nα-Cbz-glycine amide), a common reagent in drug development and scientific research.

While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1] This document outlines the necessary steps and precautions for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

According to the Safety Data Sheet (SDS), this compound has no known physical or human health hazards.[1] However, standard laboratory hygiene measures should always be practiced. This includes washing hands after handling and before eating, smoking, or using the lavatory.[1] In case of a spill, appropriate tools should be used to place the material into a convenient waste disposal container.[1]

Property Information Source
Chemical Name Nα-Cbz-glycine amideAAPPTec, LLC SDS[1]
Chemical Formula C10H12N2O3AAPPTec, LLC SDS[1]
Known Hazards No known physical or human health hazardsAAPPTec, LLC SDS[1]
Toxicity The product itself and its degradation products are not toxic.AAPPTec, LLC SDS[1]
Stability Stable under recommended storage conditions.AAPPTec, LLC SDS[1]
Conditions to Avoid Strong oxidizing reagents.AAPPTec, LLC SDS[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...).AAPPTec, LLC SDS[1]

Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental control regulations.[1] As a non-hazardous substance, the disposal process is generally more straightforward than for hazardous materials.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before disposal, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific disposal requirements for non-hazardous chemical waste in their jurisdiction.

  • Waste Collection:

    • For small spills or residual amounts, use appropriate tools to collect the solid material.[1]

    • Place the collected this compound waste into a clearly labeled, sealed, and appropriate waste container. The container should be designated for non-hazardous solid chemical waste.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "Nα-Cbz-glycine amide". Include the date of waste generation.

  • Storage Pending Disposal: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's waste management service to arrange for the pickup and disposal of the non-hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated consult_regulations Consult Institutional and Local Disposal Regulations start->consult_regulations is_hazardous Is this compound Listed as Hazardous Waste? consult_regulations->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Protocol is_hazardous->hazardous_path Yes collect_waste Collect Waste in a Labeled Container non_hazardous_path->collect_waste hazardous_path->collect_waste store_waste Store in Designated Waste Area collect_waste->store_waste arrange_pickup Arrange for Waste Pickup with EHS store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Z-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require immediate and reliable safety information when handling chemical compounds. This guide provides essential safety protocols and logistical information for the handling and disposal of Z-Gly-NH2, ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended based on the Safety Data Sheet (SDS).[1]

CategoryEquipmentRationale
Eye and Face Protection Splash gogglesProtects eyes from accidental splashes of solutions containing this compound.[1]
Hand Protection GlovesPrevents direct skin contact with the compound.[1]
Body Protection Full suit / Laboratory coatShields skin and personal clothing from potential contamination.[1]
Respiratory Protection Dust respiratorRecommended to avoid inhalation of the powder, especially when handling the solid form.[1]
Foot Protection BootsProvides a barrier against spills and contamination of footwear.[1]

A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a large spill.[1] It is always advisable to consult a specialist before handling this product to ensure that the suggested protective clothing is sufficient.[1]

Operational Plan: From Handling to Disposal

A systematic workflow is critical for the safe management of this compound in a laboratory setting. This includes proper handling techniques, immediate actions in case of a spill, and compliant disposal procedures.

Diagram: this compound Safe Handling Workflow

prep Preparation - Don appropriate PPE - Work in a well-ventilated area handling Handling - Avoid creating dust - Keep away from heat and ignition sources prep->handling storage Storage - Keep container tightly closed - Store in a cool, dry place handling->storage spill Spill Response - Use appropriate tools to collect spilled material - Place in a waste disposal container handling->spill disposal Disposal - Dispose of in accordance with federal, state, and local regulations storage->disposal spill->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Key Safety Considerations

Understanding the logical relationships between different safety precautions is fundamental to creating a secure laboratory environment. The following diagram illustrates the hierarchy of controls when working with this compound.

Diagram: Hierarchy of Safety Controls for this compound

elimination Elimination/Substitution (Not applicable for specific compound) engineering Engineering Controls - Fume hood - Ventilation elimination->engineering Most Effective admin Administrative Controls - Safe work practices - Training engineering->admin ppe Personal Protective Equipment - Goggles, gloves, lab coat, respirator admin->ppe Least Effective

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Disposal Plan

The disposal of this compound and its containers must be carried out in a manner that complies with all applicable environmental regulations.

  • Waste Material : Unused or contaminated this compound should be collected in a designated, labeled waste container.[1]

  • Container Disposal : Empty containers should be managed as hazardous waste until properly decontaminated.

  • Regulatory Compliance : All waste disposal must adhere to federal, state, and local environmental control regulations.[1] Do not dispose of this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-NH2
Reactant of Route 2
Reactant of Route 2
Z-Gly-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。